Product packaging for Piperidin-4-YL pentanoate(Cat. No.:CAS No. 381725-68-4)

Piperidin-4-YL pentanoate

Cat. No.: B15413601
CAS No.: 381725-68-4
M. Wt: 185.26 g/mol
InChI Key: QISQNBJNJNBVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Piperidin-4-YL Pentanoate is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a pentanoate (valerate) ester group linked to the piperidin-4-yl moiety, a structure recognized as a privileged scaffold in drug discovery . Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, and this specific ester analog serves as a valuable intermediate for the synthesis of more complex molecules . The piperidine ring is a fundamental building block for creating compounds with potential neurological activity . Research into similar structures has shown promise for the development of potential therapeutic agents. For instance, valproic acid and its derivatives are well-known for their applications in central nervous system disorders . Furthermore, recent scientific advances highlight piperidine derivatives in the development of targeted therapies, such as compounds designed to degrade mutant EGFR proteins in non-small cell lung cancer (NSCLC) and other oncology research areas . As a key synthetic fragment, this compound provides researchers with a versatile starting point for constructing potential bioactive molecules, studying structure-activity relationships (SAR), and exploring new chemical spaces. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO2 B15413601 Piperidin-4-YL pentanoate CAS No. 381725-68-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

381725-68-4

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

piperidin-4-yl pentanoate

InChI

InChI=1S/C10H19NO2/c1-2-3-4-10(12)13-9-5-7-11-8-6-9/h9,11H,2-8H2,1H3

InChI Key

QISQNBJNJNBVRU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1CCNCC1

Origin of Product

United States

Foundational & Exploratory

Synthesis of Piperidin-4-yl Pentanoate: A Technical Guide for Chemical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the synthesis of piperidin-4-yl pentanoate, a key chemical intermediate in the development of various pharmaceutical compounds. The synthesis is a multi-step process involving the protection of the piperidine nitrogen, esterification of the hydroxyl group, and subsequent deprotection to yield the final product. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow to aid researchers in the successful synthesis of this important molecule.

Synthetic Strategy Overview

The most common and efficient synthetic route to this compound involves a three-step process:

  • Protection of the Piperidine Nitrogen: The secondary amine in the piperidine ring is protected to prevent it from reacting during the subsequent esterification step. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various reaction conditions and its ease of removal.

  • Esterification: The hydroxyl group at the 4-position of the protected piperidine is esterified with a pentanoic acid derivative, typically pentanoyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct.

  • Deprotection: The Boc protecting group is removed from the piperidine nitrogen under acidic conditions to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

This procedure outlines the protection of the nitrogen atom of 4-hydroxypiperidine using di-tert-butyl dicarbonate.

Reaction:

Step_1_Synthesis_of_N_Boc_4_hydroxypiperidine 4-Hydroxypiperidine 4-Hydroxypiperidine reagents + Di-tert-butyl dicarbonate + Sodium Bicarbonate (aq) 4-Hydroxypiperidine->reagents solvent Dichloromethane reagents->solvent product tert-butyl 4-hydroxypiperidine-1-carboxylate solvent->product Stirring, 15h, RT

Caption: Synthesis of N-Boc-4-hydroxypiperidine.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Hydroxypiperidine101.1510.0 g98.9 mmol
Di-tert-butyl dicarbonate218.2521.6 g98.9 mmol
1 M Sodium Bicarbonate (aq)-150 mL-
Dichloromethane (DCM)-As needed-

Procedure:

  • In a suitable reaction vessel, dissolve 10.0 g (98.9 mmol) of 4-hydroxypiperidine in 150 mL of 1 M aqueous sodium hydrogen carbonate solution.

  • To this solution, add 21.6 g (98.9 mmol) of di-tert-butyl dicarbonate dissolved in dichloromethane.

  • Stir the resulting biphasic mixture vigorously at room temperature for 15 hours.

  • After the reaction is complete, separate the organic phase.

  • Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield tert-butyl 4-hydroxypiperidine-1-carboxylate as an oil. The product is often used in the next step without further purification.

Quantitative Data:

ProductYieldPurity
tert-butyl 4-hydroxypiperidine-1-carboxylateQuantitative>95% (typically)
Step 2: Synthesis of tert-butyl 4-(pentanoyloxy)piperidine-1-carboxylate

This step involves the esterification of the hydroxyl group of N-Boc-4-hydroxypiperidine with pentanoyl chloride.

Reaction:

Step_2_Esterification start tert-butyl 4-hydroxypiperidine-1-carboxylate reagents + Pentanoyl chloride + Triethylamine start->reagents solvent Dichloromethane reagents->solvent product tert-butyl 4-(pentanoyloxy)piperidine-1-carboxylate solvent->product Stirring, 0°C to RT Step_3_Deprotection start tert-butyl 4-(pentanoyloxy)piperidine-1-carboxylate reagents + Trifluoroacetic acid (TFA) start->reagents solvent Dichloromethane reagents->solvent product This compound solvent->product Stirring, RT, 2-4h Overall_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Deprotection A 4-Hydroxypiperidine B Protection with (Boc)2O A->B C N-Boc-4-hydroxypiperidine B->C D N-Boc-4-hydroxypiperidine E Esterification with Pentanoyl Chloride D->E F N-Boc-piperidin-4-yl pentanoate E->F G N-Boc-piperidin-4-yl pentanoate H Deprotection with TFA G->H I This compound H->I

An In-depth Technical Guide on the Core Chemical Properties of 4-Piperidyl Pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the predicted chemical and biological properties of 4-piperidyl pentanoate. It is intended for researchers, scientists, and professionals in drug development who may be interested in the synthesis, characterization, and potential applications of this and similar piperidine-based compounds.

Chemical Structure and Properties

4-Piperidyl pentanoate is an ester formed from 4-hydroxypiperidine and pentanoic acid. The piperidine ring provides a basic nitrogen atom, while the pentanoate chain is a non-polar alkyl group. This combination of a polar, heterocyclic head and a lipophilic tail suggests potential for biological activity.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-piperidyl pentanoate. These values are estimated based on its structure and data from analogous compounds.

PropertyPredicted ValueNotes
Molecular Formula C₁₀H₁₉NO₂-
Molecular Weight 185.26 g/mol -
Appearance Colorless to pale yellow liquid or low-melting solidBased on similar esters.
Boiling Point ~220-240 °CEstimated based on related piperidine derivatives and pentanoate esters.
Melting Point Not readily predictable; likely low if solid.-
Solubility Soluble in common organic solvents (e.g., ethanol, DMSO, dichloromethane). Limited solubility in water.The ester and alkyl chain decrease water solubility compared to 4-hydroxypiperidine.
pKa ~9-10For the protonated piperidine nitrogen, typical for secondary amines in a piperidine ring.
Predicted Spectral Data

The following tables outline the expected spectral characteristics for 4-piperidyl pentanoate, which are crucial for its identification and characterization.

Table 1.2.1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted Chemical Shift (ppm)Multiplicity
H on piperidine NBroad singlet1H
H on C4 of piperidine~4.8 - 5.0Multiplet
H on C2/C6 of piperidine (axial)~2.6 - 2.8Multiplet
H on C2/C6 of piperidine (equatorial)~3.0 - 3.2Multiplet
H on C3/C5 of piperidine (axial)~1.5 - 1.7Multiplet
H on C3/C5 of piperidine (equatorial)~1.8 - 2.0Multiplet
α-CH₂ of pentanoate~2.3Triplet
β-CH₂ of pentanoate~1.6Sextet
γ-CH₂ of pentanoate~1.3Sextet
δ-CH₃ of pentanoate~0.9Triplet

Table 1.2.2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted Chemical Shift (ppm)
Carbonyl C=O~173
C4 of piperidine~70
C2/C6 of piperidine~43
C3/C5 of piperidine~33
α-C of pentanoate~34
β-C of pentanoate~27
γ-C of pentanoate~22
δ-C of pentanoate~14

Table 1.2.3: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
185[M]⁺ (Molecular Ion)
184[M-H]⁺
84Fragment corresponding to the piperidine ring after loss of the pentanoate group.
85Fragment corresponding to pentanoic acid.

Table 1.2.4: Predicted Infrared (IR) Spectroscopy Peaks

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300 (broad)N-H stretchSecondary amine (piperidine)
2960-2850C-H stretchAlkanes
~1735 (strong)C=O stretchEster
1240-1160 (strong)C-O stretchEster
~1100C-N stretchAmine

Experimental Protocols

Proposed Synthesis of 4-Piperidyl Pentanoate

A plausible synthetic route to 4-piperidyl pentanoate is the esterification of 4-hydroxypiperidine with pentanoyl chloride in the presence of a base to neutralize the HCl byproduct. To avoid N-acylation, the piperidine nitrogen should be protected, for example, with a Boc group, followed by deprotection.

Protocol:

  • Protection of 4-hydroxypiperidine:

    • Dissolve 4-hydroxypiperidine (1 equivalent) in dichloromethane (DCM).

    • Add triethylamine (1.2 equivalents).

    • Cool the mixture to 0°C in an ice bath.

    • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.

  • Esterification:

    • Dissolve N-Boc-4-hydroxypiperidine (1 equivalent) in DCM.

    • Add a non-nucleophilic base such as pyridine or triethylamine (1.5 equivalents).

    • Cool the mixture to 0°C.

    • Add pentanoyl chloride (1.2 equivalents) dropwise.

    • Stir at room temperature for 4-6 hours, monitoring by TLC.

    • After completion, wash with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude N-Boc-4-piperidyl pentanoate. Purify by column chromatography if necessary.

  • Deprotection:

    • Dissolve the purified N-Boc-4-piperidyl pentanoate in DCM or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a saturated solution of HCl in dioxane.[1]

    • Stir at room temperature for 1-2 hours.

    • Concentrate the mixture under reduced pressure to remove the acid and solvent.

    • Neutralize the residue with a base (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to yield 4-piperidyl pentanoate.

G cluster_protection Step 1: Protection cluster_esterification Step 2: Esterification cluster_deprotection Step 3: Deprotection 4-Hydroxypiperidine 4-Hydroxypiperidine Add Boc2O, Et3N in DCM Add Boc2O, Et3N in DCM 4-Hydroxypiperidine->Add Boc2O, Et3N in DCM N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Add Boc2O, Et3N in DCM->N-Boc-4-hydroxypiperidine Add Pentanoyl Chloride, Pyridine in DCM Add Pentanoyl Chloride, Pyridine in DCM N-Boc-4-hydroxypiperidine->Add Pentanoyl Chloride, Pyridine in DCM N-Boc-4-piperidyl pentanoate N-Boc-4-piperidyl pentanoate Add Pentanoyl Chloride, Pyridine in DCM->N-Boc-4-piperidyl pentanoate Add TFA or HCl in Dioxane Add TFA or HCl in Dioxane N-Boc-4-piperidyl pentanoate->Add TFA or HCl in Dioxane 4-Piperidyl Pentanoate 4-Piperidyl Pentanoate Add TFA or HCl in Dioxane->4-Piperidyl Pentanoate G Sample Sample Dissolve in Solvent Dissolve in Solvent Sample->Dissolve in Solvent Inject into Chromatograph Inject into Chromatograph Dissolve in Solvent->Inject into Chromatograph Separate Components Separate Components Inject into Chromatograph->Separate Components Detect and Quantify Detect and Quantify Separate Components->Detect and Quantify G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Cell Survival, Proliferation Cell Survival, Proliferation Akt->Cell Survival, Proliferation Apoptosis Apoptosis Akt->Apoptosis 4-Piperidyl Pentanoate (hypothetical) 4-Piperidyl Pentanoate (hypothetical) 4-Piperidyl Pentanoate (hypothetical)->Akt inhibits

References

The Discovery and Synthesis of Novel Piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a vast array of pharmaceuticals and natural products.[1][2] Its prevalence in over twenty classes of pharmaceuticals underscores its importance as a privileged structure in drug design.[1] This technical guide provides an in-depth overview of contemporary strategies for the discovery and synthesis of novel piperidine derivatives, with a focus on their therapeutic potential as anticancer and opioid receptor-modulating agents. Detailed experimental protocols for key synthetic methodologies are provided, alongside a comprehensive summary of quantitative biological data and visualization of relevant signaling pathways.

Key Synthetic Strategies for Piperidine Ring Formation

The construction of the piperidine ring can be broadly categorized into two main approaches: the functionalization of a pre-existing piperidine or pyridine ring, and the de novo synthesis from acyclic precursors.[3] Recent advancements have focused on developing stereoselective and efficient methods for constructing highly substituted piperidines.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient route to complex molecular architectures in a single step, minimizing waste and purification efforts. The three-component Mannich-type reaction is a powerful tool for the stereoselective synthesis of multi-substituted chiral piperidines.[1]

Dearomatization of Pyridines

The catalytic asymmetric dearomatization of pyridines represents a modern and efficient strategy for accessing chiral piperidines.[4] This approach often involves the activation of the pyridine ring, followed by a stereoselective reduction. A chemo-enzymatic approach, combining chemical reduction with biocatalytic stereoselective reduction, has emerged as a powerful method for producing enantioenriched 3- and 3,4-substituted piperidines.[4]

Biological Activity of Novel Piperidine Derivatives

Novel piperidine derivatives have shown significant promise in various therapeutic areas, including oncology and pain management. Their biological activity is highly dependent on the nature and stereochemistry of the substituents on the piperidine ring.

Anticancer Activity

Certain piperidine derivatives have demonstrated potent anticancer activity by targeting key signaling pathways involved in tumor growth and proliferation. For instance, novel indole-based tyrphostin derivatives incorporating a piperidine moiety have shown significant antiproliferative effects in various cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[5] These compounds are thought to exert their effects through the inhibition of receptor tyrosine kinases such as VEGFR-2.

Table 1: Anticancer Activity of Novel Piperidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Vindoline-Piperazine Conjugate 23 MDA-MB-468 (Breast Cancer)1.00[6][7]
Vindoline-Piperazine Conjugate 25 HOP-92 (Non-Small Cell Lung Cancer)1.35[7]
Indole-based Tyrphostin 2a HCT-116 (Colon Cancer)< 10[5]
Indole-based Tyrphostin 2b HCT-116 (Colon Cancer)< 10[5]
Indole-based Tyrphostin 3a HCT-116 (Colon Cancer)< 10[5]
Opioid Receptor Modulation

Piperidine-based structures are central to many potent opioid analgesics.[8] Research in this area focuses on developing novel derivatives with improved side-effect profiles, such as reduced tolerance and dependence. Structure-activity relationship (SAR) studies have been crucial in identifying compounds with high affinity and selectivity for the µ-opioid receptor (MOR).[9]

Table 2: Opioid Receptor Binding Affinity of Novel Piperidine Derivatives

Compound IDReceptorKᵢ (nM)EC₅₀ (nM)Reference
(3R, 4S)-23 MOR0.00210.0013[9]
(3R, 4S)-23 DOR18.474.5[9]
(3R, 4S)-23 KOR25.8116.2[9]
Compound 23 MOR0.00340.68[9]
Compound 23 DOR41.67-[9]
Compound 23 KOR7.9-[9]

Experimental Protocols

General Protocol for Three-Component Vinylogous Mannich-Type Reaction (VMR) for Chiral Piperidine Synthesis

This protocol is adapted from the work of Yang et al. for the synthesis of multi-substituted chiral piperidines.[1]

  • In situ Aldimine Formation: To a solution of the desired aldehyde (1.0 equiv) in dichloromethane (DCM, 0.2 M), add the chiral α-methyl benzylamine (1.0 equiv). Stir the mixture at room temperature for 30 minutes.

  • Cooling: Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Addition of Lewis Acid and Dienolate: Add Sn(OTf)₂ (1.1 equiv) to the cooled mixture, followed by the dropwise addition of 1,3-bis-trimethylsily enol ether (1.2 equiv).

  • Reaction Progression: Allow the reaction to warm to 0 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude adduct in DCM and add a catalytic amount of acetic acid. Stir at room temperature until complete cyclization to the 2,3-dihydropyridinone is observed by TLC or LC-MS.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral dihydropyridinone.

General Protocol for Chemo-Enzymatic Dearomatization of Activated Pyridines

This protocol is based on the work of Grogan and Turner for the asymmetric synthesis of stereo-defined piperidines.[4]

  • Preparation of Tetrahydropyridine (THP) Substrate: Prepare the N-substituted tetrahydropyridine from the corresponding activated pyridine using a chemical reductant such as NaBH₄.

  • Biocatalytic Reaction Setup: In a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), combine the THP substrate (e.g., 10 mM), NAD⁺ (or NADP⁺, 1 mM), and the respective amine oxidase (e.g., 6-HDNO) and ene-imine reductase (EneIRED) enzymes.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by HPLC or GC for the conversion of the THP to the desired chiral piperidine.

  • Workup and Extraction: Once the reaction is complete, acidify the mixture to pH 2 with HCl and extract with an organic solvent (e.g., ethyl acetate) to remove any unreacted substrate. Basify the aqueous layer to pH 10 with NaOH and extract with the organic solvent to isolate the piperidine product.

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude piperidine by flash column chromatography.

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor (MOR) Signaling Pathway

Activation of the µ-opioid receptor by an agonist, such as a novel piperidine derivative, initiates a signaling cascade that leads to analgesia.[1][10] This involves the inhibition of adenylyl cyclase and the modulation of ion channels.

MOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Piperidine_Agonist Piperidine Agonist MOR Mu-Opioid Receptor (MOR) Piperidine_Agonist->MOR Binds G_Protein Gαi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Produces Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia

Caption: Mu-Opioid Receptor (MOR) Signaling Pathway.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[9] Inhibition of VEGFR-2 signaling is a critical strategy in cancer therapy.

VEGFR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Piperidine_Inhibitor Piperidine Inhibitor VEGFR2 VEGFR-2 Piperidine_Inhibitor->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds & Activates PLC PLCγ VEGFR2->PLC Activates PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis PLC->Angiogenesis PI3K->Angiogenesis Experimental_Workflow Start Design of Piperidine Derivatives Synthesis Chemical Synthesis (e.g., MCR, Dearomatization) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., IC50, Ki determination) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Iterative Design End Preclinical Development SAR->End Optimization->Synthesis

References

Spectroscopic Analysis of Piperidin-4-yl Pentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of piperidin-4-yl pentanoate, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. It also outlines the standard experimental protocols for acquiring these spectra, serving as a valuable resource for researchers engaged in the synthesis and characterization of novel piperidine derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of its constituent substructures, 4-hydroxypiperidine and pentanoic acid, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.8 - 5.0m1HH-4 (methine proton on ester-bearing carbon)
~3.0 - 3.2m2HH-2e, H-6e (equatorial protons adjacent to N)
~2.6 - 2.8m2HH-2a, H-6a (axial protons adjacent to N)
~2.3t2H-C(=O)-CH₂- (methylene protons α to carbonyl)
~1.8 - 2.0m2HH-3e, H-5e (equatorial protons adjacent to C-4)
~1.5 - 1.7m4HH-3a, H-5a (axial protons adjacent to C-4) and -CH₂-CH₂-CH₃
~1.3 - 1.4sextet2H-CH₂-CH₃
~0.9t3H-CH₃ (terminal methyl protons)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~173C=O (ester carbonyl)
~70C-4 (carbon bearing the ester group)
~43C-2, C-6 (carbons adjacent to nitrogen)
~34-C(=O)-CH₂- (methylene carbon α to carbonyl)
~31C-3, C-5 (carbons adjacent to C-4)
~27-CH₂-CH₂-CH₃
~22-CH₂-CH₃
~14-CH₃ (terminal methyl carbon)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400Medium, BroadN-H stretch (secondary amine)
~2950 - 2850StrongC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1465, 1375MediumC-H bend (alkane)
~1240StrongC-O stretch (ester, asymmetric)
~1170StrongC-O stretch (ester, symmetric)
~1100MediumC-N stretch (amine)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
199[M]⁺ (Molecular ion)
114[M - C₅H₉O]⁺ (Loss of pentanoyl group)
101[C₅H₁₁NO]⁺ (Fragment corresponding to 4-hydroxypiperidine)
85[C₅H₉]⁺ (Pentanoyl cation)
57[C₄H₉]⁺ (Butyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters may require optimization for specific samples.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Use a 300 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Use a spectrometer with a carbon probe.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, 1024 or more scans.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the deuterated solvent peaks.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate, and allowing the solvent to evaporate.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source using a syringe pump.

    • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable, dissolve it in a volatile solvent and inject it into a GC column for separation before introduction into the mass spectrometer.

  • Ionization:

    • Electron Ionization (EI): Typically used with GC-MS. The sample is bombarded with high-energy electrons (70 eV), leading to fragmentation.

    • Electrospray Ionization (ESI): Commonly used for direct infusion of less volatile or thermally labile compounds. The sample solution is sprayed through a high-voltage capillary to produce ions.

  • Mass Analysis:

    • A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of different fragment ions, which can be used to determine the molecular weight and deduce the structure of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Distillation) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (1H, 13C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation & Confirmation data_analysis->structure_elucidation report Reporting & Documentation structure_elucidation->report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

The Strategic Utility of Piperidin-4-yl Pentanoate in the Synthesis of Bioactive Molecules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a vast array of approved therapeutics and clinical candidates. Its prevalence stems from its favorable physicochemical properties, including its ability to impart aqueous solubility and engage in crucial interactions with biological targets. Within this privileged heterocyclic family, piperidin-4-yl pentanoate emerges as a particularly valuable, yet underexplored, building block for the construction of novel bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering a roadmap for its strategic deployment in drug discovery programs.

Synthesis of the this compound Building Block

The synthesis of this compound can be efficiently achieved through the esterification of a suitable 4-hydroxypiperidine precursor. A common and scalable approach involves the reaction of an N-protected 4-hydroxypiperidine with pentanoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. The protecting group, typically a benzyl or a tert-butoxycarbonyl (Boc) group, can be subsequently removed under appropriate conditions to yield the desired this compound.

A plausible and efficient synthetic route is outlined below:

Scheme 1: Synthesis of this compound

Synthesis N_Boc_4_OH_Pip N-Boc-4-hydroxypiperidine N_Boc_Pip_Pentanoate N-Boc-piperidin-4-yl pentanoate N_Boc_4_OH_Pip->N_Boc_Pip_Pentanoate Esterification Pentanoyl_Cl Pentanoyl Chloride Pentanoyl_Cl->N_Boc_Pip_Pentanoate Base Base (e.g., Triethylamine) Base->N_Boc_Pip_Pentanoate Pip_Pentanoate This compound N_Boc_Pip_Pentanoate->Pip_Pentanoate Deprotection Acid Acid (e.g., TFA) Acid->Pip_Pentanoate

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of N-Boc-piperidin-4-yl pentanoate
  • To a solution of N-Boc-4-hydroxypiperidine (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equivalents).

  • Slowly add pentanoyl chloride (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain N-Boc-piperidin-4-yl pentanoate.

Experimental Protocol: Deprotection of N-Boc-piperidin-4-yl pentanoate
  • Dissolve N-Boc-piperidin-4-yl pentanoate (1 equivalent) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA/DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.

This compound in the Design of Bioactive Molecules

The strategic value of this compound lies in its bifunctional nature. The secondary amine of the piperidine ring serves as a versatile handle for introducing a wide range of substituents, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological properties. The pentanoate ester moiety, on the other hand, can act as a key pharmacophoric element, a prodrug linker, or a group that modulates the molecule's overall lipophilicity and metabolic stability.

Analgesics: Fentanyl Analogs

The 4-anilidopiperidine framework is a well-established pharmacophore for potent opioid analgesics, with fentanyl and its analogs being prime examples. While not directly synthesized from this compound, the closely related intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, is crucial in the synthesis of the ultra-short-acting analgesic, remifentanil. This highlights the significance of the 4-ester functionality on the piperidine ring for this class of compounds. The pentanoate group in this compound could be explored to develop novel fentanyl analogs with altered pharmacokinetic profiles.

Anticholinergic Agents

Derivatives of 4-hydroxypiperidine are known to possess anticholinergic activity. The esterification of the 4-hydroxyl group can modulate this activity. By utilizing this compound, novel anticholinergic agents can be synthesized by N-alkylation or N-arylation, potentially leading to compounds with improved efficacy and side-effect profiles for the treatment of conditions such as overactive bladder or chronic obstructive pulmonary disease.

Kinase Inhibitors

The piperidine ring is a common feature in many kinase inhibitors, often serving as a scaffold to correctly orient pharmacophoric groups within the ATP-binding pocket of the kinase. The N-substituted piperidin-4-yl moiety can be a key component in the design of inhibitors for various kinases implicated in cancer and inflammatory diseases. For instance, derivatives of 4-(piperid-3-yl)amino substituted quinazolines have been identified as potent PI3Kδ inhibitors[1]. The use of this compound as a starting material could lead to novel PI3K inhibitors with the ester group potentially interacting with less conserved regions of the kinase domain or modulating cell permeability.

Signaling Pathway: PI3K/Akt/mTOR

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion Inhibitor This compound Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Data on Bioactive Piperidine Derivatives

Compound ClassTargetBioactivity (IC50/EC50)Reference
4-Anilidopiperidine CarboxylatesOpioid ReceptorsVaries (nM to µM range)
4-(Piperid-3-yl)amino QuinazolinesPI3Kδ0.7 nM - 1.3 nM[1]
2-(Piperidin-4-yl)-1H-benzo[d]imidazolesNO and TNF-α production0.86 µM (NO), 1.87 µM (TNF-α)[2]
Diarylpentanoid PiperidonesIL-6 expressionSignificant inhibition[3]

Note: The data presented are for structurally related compounds and are intended to be illustrative of the potential activities of this compound derivatives.

Experimental Workflow for the Development of Novel Bioactive Molecules

The utilization of this compound as a building block in a drug discovery campaign can follow a structured workflow, from initial library synthesis to lead optimization.

Workflow cluster_0 Scaffold Synthesis cluster_1 Library Synthesis cluster_2 Screening & Hit Identification cluster_3 Lead Optimization Pip_Pentanoate This compound Reaction N-Substitution Reactions (e.g., Alkylation, Arylation, Acylation) Pip_Pentanoate->Reaction Library Diverse Library of N-substituted Derivatives Reaction->Library Screening High-Throughput Screening (HTS) Library->Screening Hits Hit Compounds Screening->Hits SAR Structure-Activity Relationship (SAR) Studies Hits->SAR SAR->Reaction Iterative Synthesis ADMET ADMET Profiling SAR->ADMET Lead Lead Candidate ADMET->Lead

Caption: Drug discovery workflow using this compound.

Conclusion

This compound represents a versatile and strategically valuable building block for the synthesis of novel bioactive molecules. Its bifunctional nature allows for the systematic exploration of chemical space and the modulation of key drug-like properties. While direct examples of its application are emerging, the established importance of the N-substituted piperidin-4-yl ester motif in diverse therapeutic areas, from analgesia to oncology, underscores the significant potential of this scaffold. The synthetic accessibility of this compound, coupled with the potential for diverse functionalization, makes it an attractive starting point for medicinal chemists seeking to develop next-generation therapeutics. Further exploration of this building block is warranted and is anticipated to yield novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.

References

Theoretical and Computational Analysis of Piperidin-4-yl Pentanoate: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a thorough review of scientific literature reveals no specific theoretical or computational studies focused directly on piperidin-4-yl pentanoate. This technical guide, therefore, presents a comprehensive, proposed framework for such an investigation. The methodologies outlined are based on established computational chemistry and molecular modeling techniques frequently applied to piperidine derivatives and other small molecules in drug discovery and materials science. This document is intended to serve as a roadmap for researchers and scientists initiating theoretical and computational studies on this compound.

Introduction

Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals due to their favorable pharmacokinetic and pharmacodynamic properties. This compound, an ester derivative, holds potential for various applications, yet its molecular properties and potential biological interactions remain uncharacterized from a theoretical and computational standpoint. This whitepaper outlines a systematic approach to bridge this knowledge gap, detailing a workflow from quantum chemical calculations to molecular dynamics simulations. The aim is to provide a foundational understanding of its electronic structure, conformational landscape, and potential interactions with biological targets, thereby guiding future experimental work.

Proposed Computational Workflow

A multi-faceted computational approach is proposed to thoroughly characterize this compound. The workflow is designed to investigate the molecule at different levels of theory and complexity, from its intrinsic properties in a vacuum to its behavior in a simulated biological environment.

Computational_Workflow_Piperidin-4-yl_Pentanoate start Start: This compound Structure geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc Verify Minimum Energy mol_prop Molecular Properties Calculation (HOMO, LUMO, ESP) geom_opt->mol_prop conf_search Conformational Analysis geom_opt->conf_search analysis Data Analysis and Interpretation freq_calc->analysis mol_prop->analysis docking Molecular Docking conf_search->docking Select Low-Energy Conformer target_id Potential Biological Target Identification target_id->docking md_sim Molecular Dynamics Simulations docking->md_sim Select Best Pose md_sim->analysis end End: Characterized Molecule analysis->end

Figure 1: Proposed computational workflow for this compound.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for determining the intrinsic electronic and structural properties of this compound.

Detailed Protocol: Geometry Optimization and Frequency Analysis
  • Structure Preparation: The initial 3D structure of this compound can be built using molecular modeling software such as Avogadro or GaussView.

  • Computational Method: Perform geometry optimization using a DFT functional, such as B3LYP, which is known for its balance of accuracy and computational cost for organic molecules.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good description of the electronic structure, including polarization and diffuse functions.

  • Solvation Model: To simulate a more realistic environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed, using water as the solvent.

  • Frequency Calculation: Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties and vibrational spectra.

Data Presentation: Calculated Molecular Properties

The following table summarizes the key quantitative data that would be obtained from these calculations.

PropertyPredicted ValueUnits
Total EnergyTBDHartrees
Dipole MomentTBDDebye
HOMO EnergyTBDeV
LUMO EnergyTBDeV
HOMO-LUMO GapTBDeV
Electron AffinityTBDeV
Ionization PotentialTBDeV
Molecular Electrostatic Potential (Min/Max)TBDkcal/mol

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This can provide insights into potential biological activity.

Detailed Protocol: Molecular Docking
  • Target Selection: Based on the structural similarity of the piperidine scaffold to known bioactive molecules, potential protein targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes. A literature search for targets of similar piperidine esters would guide this selection.

  • Ligand Preparation: The 3D structure of this compound, optimized from the quantum chemical calculations, should be used. Appropriate protonation states at physiological pH (7.4) should be assigned.

  • Receptor Preparation: The crystal structure of the target protein would be obtained from the Protein Data Bank (PDB). Water molecules and co-ligands would be removed, and polar hydrogens and charges would be added.

  • Docking Software: Autodock Vina or Glide (Schrödinger) are suitable choices for performing the docking calculations.

  • Binding Site Definition: The binding site can be defined based on the location of the co-crystallized ligand in the PDB structure or through binding site prediction algorithms.

  • Docking and Scoring: The docking algorithm will generate a series of possible binding poses, which will be ranked based on a scoring function that estimates the binding affinity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the nature of the intermolecular interactions over time.

Detailed Protocol: Molecular Dynamics Simulation
  • System Setup: The top-ranked docked pose of the this compound-protein complex would be used as the starting point. The complex would be placed in a periodic box of explicit water molecules (e.g., TIP3P model) and counter-ions would be added to neutralize the system.

  • Force Field: A standard biomolecular force field, such as AMBER or CHARMM, would be used for the protein, while the ligand parameters would be generated using a tool like Antechamber or CGenFF.

  • Simulation Protocol:

    • Minimization: The system would first be minimized to remove steric clashes.

    • Equilibration: The system would then be gradually heated to the target temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the complex.

    • Production Run: A production simulation of at least 100 nanoseconds would be run to collect data on the trajectory of the complex.

  • Analysis: The trajectory would be analyzed to determine the root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of protein residues, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Conclusion

While direct computational studies on this compound are not yet available, the methodologies outlined in this whitepaper provide a robust framework for its comprehensive theoretical characterization. The proposed workflow, integrating quantum chemical calculations, molecular docking, and molecular dynamics simulations, will yield valuable insights into the structural, electronic, and interactive properties of this molecule. The resulting data will be crucial for guiding future experimental research and unlocking the potential of this compound in medicinal chemistry and beyond.

A Comprehensive Guide to the Synthesis of Piperidine Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The piperidine ester moiety, in particular, is a key functional group that can influence a molecule's pharmacokinetic and pharmacodynamic properties. This technical guide provides a detailed literature review of the primary synthetic routes to piperidine esters, focusing on practical experimental protocols, quantitative data comparison, and mechanistic understanding. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Synthetic Strategies

The synthesis of piperidine esters can be broadly categorized into two main approaches:

  • Esterification of a pre-existing piperidine carboxylic acid: This is the most direct method, where a piperidine carboxylic acid is reacted with an alcohol.

  • Formation of the piperidine ring from a precursor already containing the ester functionality: This involves cyclization reactions where the ester group is present on the acyclic starting material.

This guide will primarily focus on the first approach, as it is the more common and versatile strategy. Key methods for the esterification of piperidine carboxylic acids include Fischer-Speier esterification, Steglich esterification, Mitsunobu reaction, and DCC/DIC coupling.

Synthesis of Piperidine Carboxylic Acid Precursors

Before delving into esterification, it is crucial to have access to the piperidine carboxylic acid precursors. The most common starting materials are pyridine carboxylic acids, which are catalytically hydrogenated to yield the corresponding piperidine derivatives.

Catalytic Hydrogenation of Pyridine Carboxylic Acid Esters

A common strategy involves the hydrogenation of a pyridine ester, which is then either used directly or hydrolyzed to the carboxylic acid for subsequent esterification with a different alcohol.

Experimental Protocol: Synthesis of Methyl Isonipecotate by Hydrogenation

Methyl isonipecotate can be synthesized by the reduction of methyl isonicotinate. One established method involves the use of a Ruthenium catalyst at elevated temperature and pressure.

  • Reaction: Methyl isonicotinate is dissolved in methanol.

  • Catalyst: Ruthenium catalyst is added.

  • Conditions: The reaction is carried out at a temperature of 100-150°C under hydrogen pressure.

  • Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield methyl isonipecotate.

Alternatively, the hydrochloride salt of the piperidine ester can be neutralized to obtain the free ester.

Experimental Protocol: Synthesis of Isonipecotic Acid Methyl Ester from its Hydrochloride [1]

This procedure describes the preparation of isonipecotic acid methyl ester from its hydrochloride salt.

  • Reactants: Isonipecotic acid methyl ester hydrochloride (43.7 g, 243 mmol) and potassium bicarbonate (24.3 g, 243 mmol).[1]

  • Procedure:

    • Dissolve the isonipecotic acid methyl ester hydrochloride in a minimal amount of water.[1]

    • Add the potassium bicarbonate to the solution.[1]

    • Warm the solution on a steam bath for 20 minutes.[1]

    • Evaporate the water in vacuo.[1]

    • Treat the residue with methanol and filter the mixture.[1]

    • Evaporate the filtrate in vacuo to obtain isonipecotic acid methyl ester as an oily yellow solid.[1]

Key Esterification Methodologies

The choice of esterification method depends on several factors, including the stability of the starting materials, the steric hindrance of the alcohol and carboxylic acid, and the desired scale of the reaction.

Fischer-Speier Esterification

This is a classic acid-catalyzed esterification method. It is typically carried out by refluxing the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Experimental Protocol: General Fischer Esterification of a Piperidine Carboxylic Acid

This protocol is a general representation of the Fischer esterification process.

  • Reactants:

    • Piperidine carboxylic acid (1.0 equiv.)

    • Alcohol (used as solvent, large excess)

    • Concentrated sulfuric acid (catalytic amount)

  • Procedure:

    • To a solution of the piperidine carboxylic acid in the alcohol, cautiously add the concentrated sulfuric acid.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

    • After completion, cool the mixture and remove the excess alcohol under reduced pressure.

    • The residue is then worked up by neutralizing the acid catalyst, typically with a solution of sodium bicarbonate, and extracting the ester with an organic solvent.

    • The organic layer is washed, dried, and concentrated to yield the crude ester, which can be further purified by distillation or chromatography.

Quantitative Data for Fischer Esterification

Starting MaterialAlcoholCatalystReaction TimeYieldReference
Nicotinic AcidMethanolH₂SO₄RefluxHigh
Adipic AcidEthanolH₂SO₄--[2]
Benzoic AcidMethanolH₂SO₄-90%[3]

Logical Relationship of Fischer Esterification

Fischer_Esterification Piperidine\nCarboxylic Acid Piperidine Carboxylic Acid Protonated\nCarboxylic Acid Protonated Carboxylic Acid Piperidine\nCarboxylic Acid->Protonated\nCarboxylic Acid Protonation Alcohol Alcohol Tetrahedral\nIntermediate Tetrahedral Intermediate Alcohol->Tetrahedral\nIntermediate Nucleophilic Attack Acid Catalyst\n(e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄) Acid Catalyst\n(e.g., H₂SO₄)->Protonated\nCarboxylic Acid Protonated\nCarboxylic Acid->Tetrahedral\nIntermediate Piperidine Ester Piperidine Ester Tetrahedral\nIntermediate->Piperidine Ester Deprotonation & Water Elimination Water Water Tetrahedral\nIntermediate->Water Piperidine Ester->Acid Catalyst\n(e.g., H₂SO₄) Regenerated

Caption: Fischer-Speier Esterification Mechanism.

Steglich Esterification

This method utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), as a coupling agent, and 4-dimethylaminopyridine (DMAP) as a catalyst. It is a milder alternative to Fischer esterification and is particularly useful for acid-sensitive substrates or sterically hindered alcohols.

Experimental Protocol: Steglich Esterification of N-Boc-Piperidine-4-carboxylic Acid

This protocol describes the synthesis of an ester from an N-protected piperidine carboxylic acid.

  • Reactants:

    • N-Boc-piperidine-4-carboxylic acid (1.0 equiv.)

    • Alcohol (1.1 equiv.)

    • DCC (1.1 equiv.)

    • DMAP (0.1 equiv.)

    • Dichloromethane (solvent)

  • Procedure:

    • Dissolve the N-Boc-piperidine-4-carboxylic acid, alcohol, and DMAP in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • The byproduct, dicyclohexylurea (DCU), precipitates out and is removed by filtration.

    • The filtrate is washed with dilute acid and base to remove any remaining impurities.

    • The organic layer is dried and concentrated to afford the desired ester.

Quantitative Data for Steglich Esterification

Carboxylic AcidAlcoholCoupling AgentCatalystSolventYieldReference
N-Boc-L-valine-EDCIDMAP--[4]
Phenylacetic AcidBenzyl AlcoholVariousTEAVarious-[5]
Monoethyl fumaratetert-Butyl alcoholDCCDMAPCH₂Cl₂76-81%[6]

Experimental Workflow for Steglich Esterification

Steglich_Esterification_Workflow cluster_reactants Reactants cluster_procedure Procedure cluster_workup Work-up Carboxylic_Acid Piperidine Carboxylic Acid Mix 1. Mix Acid, Alcohol, DMAP in Solvent Carboxylic_Acid->Mix Alcohol Alcohol Alcohol->Mix DCC DCC/DIC Add_DCC 3. Add DCC/DIC DCC->Add_DCC DMAP DMAP (catalyst) DMAP->Mix Solvent Solvent (e.g., DCM) Solvent->Mix Cool 2. Cool to 0°C Mix->Cool Cool->Add_DCC Stir 4. Stir at Room Temp Add_DCC->Stir Filter 5. Filter DCU Stir->Filter Wash 6. Wash with Acid/Base Filter->Wash Dry_Concentrate 7. Dry & Concentrate Wash->Dry_Concentrate Product Piperidine Ester Dry_Concentrate->Product

Caption: Steglich Esterification Experimental Workflow.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol to an ester with inversion of stereochemistry. It utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Experimental Protocol: General Mitsunobu Esterification [7][8]

This protocol outlines the general steps for a Mitsunobu reaction.

  • Reactants:

    • Piperidine carboxylic acid (1.0 equiv.)

    • Alcohol (1.0 equiv.)

    • Triphenylphosphine (1.5 equiv.)

    • DEAD or DIAD (1.5 equiv.)

    • Anhydrous THF (solvent)

  • Procedure:

    • Dissolve the piperidine carboxylic acid, alcohol, and triphenylphosphine in anhydrous THF.[8]

    • Cool the solution to 0 °C.[8]

    • Slowly add the DEAD or DIAD dropwise to the cooled solution.[8]

    • Allow the reaction to warm to room temperature and stir for several hours.[8]

    • The reaction is monitored for the formation of the triphenylphosphine oxide byproduct, which often precipitates.

    • The solvent is removed in vacuo, and the crude product is purified by column chromatography to separate the ester from the phosphine oxide and hydrazinedicarboxylate byproducts.

Quantitative Data for Mitsunobu Reaction

Carboxylic AcidAlcoholPhosphineAzodicarboxylateSolventYieldReference
α-Hydroxy esterHN₃PMe₃ADDPTHFHigh[9]
GeneralGeneralPPh₃DEAD/DIADTHF-[7][8]

Signaling Pathway of the Mitsunobu Reaction

Mitsunobu_Reaction PPh3 Triphenylphosphine Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD/DIAD DEAD->Betaine Oxyphosphonium_ion Oxyphosphonium ion Betaine->Oxyphosphonium_ion Hydrazine_deriv Hydrazine derivative Betaine->Hydrazine_deriv after protonation Alcohol Alcohol Alcohol->Oxyphosphonium_ion Ester Piperidine Ester (Inverted Stereochemistry) Oxyphosphonium_ion->Ester TPPO Triphenylphosphine oxide Oxyphosphonium_ion->TPPO Carboxylic_Acid Piperidine Carboxylic Acid Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate Carboxylate->Ester SN2 Attack

Caption: Mitsunobu Reaction Mechanism.

DCC/DIC Coupling

Similar to Steglich esterification, direct coupling using DCC or DIC without the addition of DMAP can also effect esterification, although it is generally slower and may require heating. This method is often employed in peptide synthesis for forming ester bonds to resin supports.

Experimental Protocol: General DCC Coupling for Ester Synthesis

This protocol provides a general outline for DCC-mediated esterification.

  • Reactants:

    • Piperidine carboxylic acid (1.0 equiv.)

    • Alcohol (1.0-1.5 equiv.)

    • DCC (1.1 equiv.)

    • Solvent (e.g., Dichloromethane or DMF)

  • Procedure:

    • Dissolve the piperidine carboxylic acid and alcohol in the chosen solvent.

    • Add DCC to the solution.

    • Stir the reaction at room temperature or with gentle heating until completion.

    • The precipitated DCU is removed by filtration.

    • The filtrate is washed and concentrated to yield the crude ester, which is then purified.

Quantitative Data for DCC/DIC Coupling

Carboxylic AcidAlcoholCoupling AgentSolventYieldReference
N-protected amino acid-DCC--[10]
GeneralGeneralDCC/DICVarious-[11]

Conclusion

The synthesis of piperidine esters is a well-established field with a variety of reliable methods available to the synthetic chemist. The choice of the optimal synthetic route depends on the specific substrate, desired scale, and available resources. For simple, robust esterifications, the Fischer-Speier method remains a viable option. For more sensitive or sterically demanding substrates, the milder conditions of the Steglich esterification or the Mitsunobu reaction are preferred. DCC/DIC coupling provides another valuable tool, particularly in the context of solid-phase synthesis. This guide has provided a comprehensive overview of these key methods, complete with detailed experimental protocols, comparative data, and mechanistic diagrams, to aid researchers in the efficient and successful synthesis of piperidine esters for their drug discovery and development endeavors.

References

Exploring the Chemical Space of Piperidin-4-yl Pentanoate Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure for targeting a diverse range of biological macromolecules. Within this broad class of compounds, piperidin-4-yl pentanoate and its analogs represent a promising, yet underexplored, chemical space with significant therapeutic potential, particularly in the realm of neurodegenerative diseases such as Alzheimer's disease. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound analogs, with a focus on their activity as acetylcholinesterase (AChE) inhibitors. Detailed experimental protocols and visualizations are provided to aid researchers in the design and execution of their own investigations into this intriguing area of drug discovery.

The Piperidine Core: A Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a six-membered saturated heterocycle containing a nitrogen atom. Its prevalence in pharmaceuticals stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for the presentation of pharmacophoric elements in three-dimensional space. The nitrogen atom can be readily functionalized, providing a handle for modulating potency, selectivity, and pharmacokinetic profiles.

Synthesis of this compound Analogs

The synthesis of this compound analogs typically commences with commercially available 4-hydroxypiperidine or its N-protected derivatives. The key synthetic step is the esterification of the 4-hydroxyl group with pentanoic acid or its activated derivatives. Modifications to the piperidine nitrogen and the pentanoate chain allow for the systematic exploration of the chemical space.

General Synthetic Scheme

A general and adaptable synthetic route to this compound analogs is outlined below. This scheme allows for the introduction of diversity at the piperidine nitrogen (R¹) and on the pentanoate chain (R²).

G start 4-Hydroxypiperidine protect N-Protection (e.g., Boc, Cbz) start->protect Step 1 esterify Esterification (Pentanoic acid, DCC/DMAP or Pentanoyl chloride, Et3N) protect->esterify Step 2 deprotect N-Deprotection (e.g., TFA, H2/Pd-C) esterify->deprotect Step 3 n_functionalize N-Alkylation or N-Arylation (R1-X, base) deprotect->n_functionalize Step 4 final_product This compound Analog n_functionalize->final_product Final Product

Caption: General synthetic workflow for this compound analogs.

Detailed Experimental Protocol: Synthesis of 1-Benzyl-piperidin-4-yl pentanoate

This protocol provides a detailed method for the synthesis of a representative analog, 1-benzyl-piperidin-4-yl pentanoate.

Materials:

  • 1-Benzyl-4-hydroxypiperidine

  • Pentanoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a solution of 1-benzyl-4-hydroxypiperidine (1.0 eq) and triethylamine (1.5 eq) in dry dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pentanoyl chloride (1.2 eq) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-benzyl-piperidin-4-yl pentanoate.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Structure-Activity Relationships (SAR)

This compound analogs have been investigated for a range of biological activities, with a significant focus on their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.

Acetylcholinesterase Inhibition

Alzheimer's disease is characterized by a decline in the levels of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of ACh are increased, which can lead to improvements in cognitive function.[1]

Table 1: Acetylcholinesterase Inhibitory Activity of Selected Piperidine Derivatives

Compound IDR¹ (N-substituent)R² (Ester Group)AChE IC₅₀ (µM)Reference
1 HAcetyl-[2]
2 MethylAcetyl-[2]
3 Benzyl-12.55 (as piperidinone)[3]
4 HSpectaline-derived7.32[2]
5 HAcetyl-spectaline-derived15.1[2]

Note: Data for directly analogous piperidin-4-yl alkanoates is limited in the public domain. The table presents data for structurally related piperidine derivatives to illustrate the potential for AChE inhibition within this class of compounds.

Structure-Activity Relationship (SAR) Exploration

The exploration of the chemical space around the this compound core involves systematic modifications to understand the impact of different structural features on biological activity.

G core This compound Core r1 R¹: N-substituent (Alkyl, Aryl, Benzyl, etc.) core->r1 Modulation of Lipophilicity & Target Interactions r2 R²: Pentanoate Chain (Chain length, Branching, Unsaturation) core->r2 Fine-tuning of Binding Affinity & Selectivity r3 Piperidine Ring (Conformation, Substitution) core->r3 Scaffold Hopping & Conformational Constraints

Caption: Key areas for SAR exploration in this compound analogs.

  • N-Substituent (R¹): The nature of the substituent on the piperidine nitrogen is crucial for activity. Aromatic and benzyl groups can engage in π-π stacking or hydrophobic interactions with the active site of AChE. The basicity of the nitrogen also plays a role in the interaction with the anionic subsite of the enzyme.

  • Pentanoate Chain (R²): The length and branching of the ester chain can influence the binding affinity and selectivity. While specific SAR data for varying alkanoate chain lengths is sparse, it is hypothesized that the pentanoate moiety provides a balance of lipophilicity and size to fit within the active site gorge of AChE.

  • Piperidine Ring: The conformation of the piperidine ring (chair vs. boat/twist-boat) can affect the orientation of the substituents and their interactions with the target protein.

Key Experimental Assays

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's assay is a widely used, simple, and robust colorimetric method for measuring AChE activity.

Principle: Acetylthiocholine is used as a substrate for AChE. The enzymatic hydrolysis of acetylthiocholine produces thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.

Detailed Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (14 mM in phosphate buffer)

    • AChE solution (1 U/mL in phosphate buffer)

    • Test compound solutions at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer, 10 µL of the test compound solution (or buffer for control), and 10 µL of the AChE solution.

    • Incubate the plate at 25 °C for 10 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Blood-Brain Barrier (BBB) Permeability Assay

For compounds targeting the central nervous system, the ability to cross the blood-brain barrier is critical. In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), provide a high-throughput method to predict BBB penetration.

Principle: The PAMPA model consists of a donor and an acceptor chamber separated by a porous filter coated with a lipid solution that mimics the BBB. The test compound is added to the donor chamber, and after an incubation period, the concentration of the compound in both chambers is measured to determine its permeability.

Detailed Protocol:

  • Plate Preparation:

    • Coat the filter of a 96-well filter plate (donor plate) with a brain lipid solution (e.g., porcine brain lipid in dodecane).

    • Add buffer to the wells of a 96-well acceptor plate.

  • Assay Procedure:

    • Place the lipid-coated filter plate on top of the acceptor plate, ensuring the filter is in contact with the buffer in the acceptor wells.

    • Add the test compound solution to the donor wells.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Data Analysis:

    • Calculate the effective permeability (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * V_A / (Area * time) where [drug]acceptor is the drug concentration in the acceptor well, [drug]equilibrium is the concentration at equilibrium, V_A is the volume of the acceptor well, Area is the filter area, and time is the incubation time.

Signaling Pathways and Mechanism of Action

Acetylcholinesterase inhibitors exert their therapeutic effects by modulating the cholinergic signaling pathway, which is significantly impaired in Alzheimer's disease.

Cholinergic Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron choline Choline acat Choline Acetyltransferase (ChAT) choline->acat ach Acetylcholine (ACh) acat->ach vesicle Synaptic Vesicle ach->vesicle ach_release ACh Release vesicle->ach_release ach_synapse ACh ach_release->ach_synapse ache Acetylcholinesterase (AChE) ach_synapse->ache Hydrolysis receptor Muscarinic/Nicotinic Receptors ach_synapse->receptor ache->choline Recycling signal Signal Transduction receptor->signal

Caption: Simplified diagram of the cholinergic signaling pathway.

In a healthy cholinergic synapse, acetylcholine is synthesized from choline and acetyl-CoA by choline acetyltransferase (ChAT). It is then packaged into synaptic vesicles and released into the synaptic cleft upon the arrival of an action potential. ACh binds to and activates postsynaptic muscarinic and nicotinic receptors, propagating the nerve signal. Acetylcholinesterase rapidly hydrolyzes ACh into choline and acetate, terminating the signal. The choline is then taken back up into the presynaptic neuron for recycling.

Mechanism of Acetylcholinesterase Inhibition

G inhibitor This compound Analog (AChE Inhibitor) ache AChE Active Site inhibitor->ache Binds to binding Reversible Binding ache->binding no_hydrolysis ACh Hydrolysis Blocked binding->no_hydrolysis ach_increase Increased ACh in Synaptic Cleft no_hydrolysis->ach_increase receptor_activation Enhanced Postsynaptic Receptor Activation ach_increase->receptor_activation

Caption: Mechanism of action of acetylcholinesterase inhibitors.

This compound analogs, as competitive inhibitors of AChE, bind reversibly to the active site of the enzyme. This binding prevents the natural substrate, acetylcholine, from accessing the active site, thereby inhibiting its hydrolysis. The result is an increased concentration of ACh in the synaptic cleft, leading to enhanced and prolonged activation of postsynaptic cholinergic receptors. This amplification of cholinergic signaling can help to compensate for the loss of cholinergic neurons in Alzheimer's disease.

Conclusion and Future Directions

The chemical space of this compound analogs holds significant promise for the development of novel therapeutics, particularly for neurodegenerative disorders. Their potential as acetylcholinesterase inhibitors has been highlighted, but further exploration is warranted to fully elucidate their pharmacological profile. Future research should focus on:

  • Systematic SAR studies: A comprehensive investigation of the impact of varying the ester chain length and the N-substituent on AChE inhibitory activity and selectivity is needed.

  • Exploration of other targets: The versatility of the piperidine scaffold suggests that these analogs may have activity at other relevant CNS targets.

  • In vivo evaluation: Promising candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.

By leveraging the information and protocols provided in this guide, researchers can effectively navigate the chemical space of this compound analogs and contribute to the discovery of new and improved treatments for debilitating diseases.

References

Methodological & Application

Application Note: Synthesis of Novel Helicase Inhibitors Utilizing a Piperidin-4-yl Moiety

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Helicases are essential enzymes that unwind nucleic acid duplexes and are ubiquitously involved in DNA and RNA metabolism, including replication, repair, and recombination. Their critical role in these processes makes them attractive targets for the development of novel therapeutics, particularly in the fields of oncology and virology. The development of small molecule inhibitors that can selectively target specific helicases is an area of intense research. While a wide array of heterocyclic scaffolds have been explored for helicase inhibition, the utility of piperidin-4-yl derivatives as a core structural element is an emerging area of interest. This application note explores the potential synthetic application of piperidin-4-yl containing compounds in the design and synthesis of novel helicase inhibitors.

While direct evidence for the use of piperidin-4-yl pentanoate in helicase inhibitor synthesis is not prominently documented in publicly available literature, the broader class of piperidin-4-yl derivatives has been successfully incorporated into various enzyme inhibitors. For instance, derivatives of piperidin-4-yl-aminopyrimidine have shown potent activity as non-nucleoside HIV-1 reverse transcriptase inhibitors[1]. This demonstrates the utility of the piperidine scaffold in targeting enzymatic activity.

This document provides a generalized protocol and conceptual framework for the synthesis of potential helicase inhibitors incorporating a piperidin-4-yl moiety, based on established synthetic methodologies for related enzyme inhibitors.

Conceptual Synthetic Pathway

The following diagram illustrates a conceptual synthetic pathway for the generation of a library of potential helicase inhibitors featuring a piperidin-4-yl core. This pathway is a hypothetical model based on common organic synthesis reactions and is intended to serve as a template for further development.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis A Piperidin-4-one D Reductive Amination A->D B Substituted Amine (R1-NH2) B->D C Carboxylic Acid (R2-COOH) F Amide Coupling C->F E N-Substituted Piperidin-4-amine D->E Formation of C-N bond E->F G Piperidin-4-yl Amide Derivative (Potential Helicase Inhibitor) F->G Formation of Amide Bond

Caption: Conceptual workflow for the synthesis of piperidin-4-yl based helicase inhibitors.

Experimental Protocols

The following are generalized experimental protocols for the key synthetic steps outlined in the conceptual pathway. These should be adapted and optimized based on the specific properties of the chosen R-groups.

Reductive Amination for the Synthesis of N-Substituted Piperidin-4-amine (Intermediate E)

Objective: To synthesize the core N-substituted piperidin-4-amine intermediate.

Materials:

  • Piperidin-4-one hydrochloride

  • Substituted amine (R1-NH2)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of piperidin-4-one hydrochloride (1.0 eq) and the desired substituted amine (1.1 eq) in dry DCE or THF, add a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-substituted piperidin-4-amine.

Amide Coupling for the Synthesis of the Final Piperidin-4-yl Amide Derivative (Product G)

Objective: To couple the N-substituted piperidin-4-amine intermediate with a carboxylic acid to form the final product.

Materials:

  • N-Substituted Piperidin-4-amine (Intermediate E)

  • Substituted carboxylic acid (R2-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted carboxylic acid (1.1 eq) in dry DMF or DCM.

  • Add HATU or HBTU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10-15 minutes to activate the carboxylic acid.

  • Add the N-substituted piperidin-4-amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final piperidin-4-yl amide derivative.

Data Presentation

As this is a conceptual framework, experimental data is not available. However, upon synthesis and biological evaluation of a library of compounds, the following table format is recommended for presenting the data to facilitate structure-activity relationship (SAR) analysis.

Compound IDR1-SubstituentR2-SubstituentHelicase Inhibition (IC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/IC50)
Example-1 4-Chlorophenyl2-FurylDataDataData
Example-2 3-MethoxyphenylThiophen-2-ylDataDataData
... ...............

Signaling Pathway Visualization

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a novel helicase inhibitor. Specific helicases are involved in various DNA/RNA metabolic pathways, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells or inhibition of viral replication.

G cluster_0 Cellular Processes cluster_1 Enzymatic Activity cluster_2 Inhibition and Downstream Effects A DNA Replication/Repair C Helicase Activity (e.g., WRN, BLM, SARS-CoV-2 Nsp13) A->C B RNA Transcription B->C E Inhibition of Helicase C->E D Piperidin-4-yl Derivative (Helicase Inhibitor) D->E F Cell Cycle Arrest / Apoptosis or Viral Replication Inhibition E->F

Caption: Hypothetical mechanism of action for a piperidin-4-yl based helicase inhibitor.

Conclusion

This application note provides a foundational framework for the synthesis and evaluation of novel helicase inhibitors incorporating a piperidin-4-yl scaffold. The provided protocols are generalized and will require optimization for specific target compounds. The successful application of piperidin-4-yl derivatives in other enzyme inhibitors suggests that this structural motif holds promise for the development of novel and potent helicase inhibitors. Further research and experimental validation are necessary to explore the full potential of this chemical class in targeting helicases for therapeutic benefit.

References

Application Notes and Protocols for Piperidin-4-yl Pentanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The piperidine ring is a versatile structural motif that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. Piperidin-4-yl pentanoate, an ester derivative of 4-hydroxypiperidine, represents a lipophilic modification of the parent alcohol. This alteration can influence the compound's ability to cross biological membranes and may serve as a prodrug moiety, releasing the active 4-hydroxypiperidine upon hydrolysis by endogenous esterases. These application notes provide an overview of the potential uses of this compound in medicinal chemistry, based on the activities of structurally similar piperidine derivatives. Detailed protocols for its synthesis and evaluation in relevant biological assays are also presented.

Potential Applications in Medicinal Chemistry

Based on structure-activity relationship (SAR) studies of related piperidine compounds, this compound and its analogs are being explored for a variety of therapeutic applications. The introduction of an alkyl ester at the 4-position of the piperidine ring can modulate the compound's lipophilicity, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile.

Antimicrobial and Antifungal Agents

Piperidine derivatives bearing alkyl chains have demonstrated significant antimicrobial and antifungal activity. The length of the alkyl chain can influence the potency of these compounds. While specific data for the pentanoate ester is not available, studies on related N-alkyl piperidinium compounds suggest that a medium-length alkyl chain can be optimal for disrupting microbial membranes.

Central Nervous System (CNS) Agents

The piperidine scaffold is a common feature in many centrally acting drugs. The lipophilicity of this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for modification into various CNS-active agents, including analgesics. For instance, substituted benzoic acid esters of 1-methyl-4-piperidinol have shown analgesic activity comparable to morphine and codeine[1]. The ester group can influence the interaction with CNS receptors and metabolic stability in the brain.

Enzyme Inhibition

Piperidine derivatives have been investigated as inhibitors for a range of enzymes. For example, 2-(piperidin-4-yl)acetamide derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation. The ester functionality of this compound could be explored for its potential to interact with the active sites of various enzymes.

Quantitative Data for Structurally Similar Piperidine Derivatives

The following tables summarize quantitative biological data for piperidine derivatives that are structurally related to this compound. This data can serve as a reference for predicting the potential activity of this compound and for designing new analogs.

Table 1: Antimicrobial Activity of N-Alkyl Piperidine Derivatives

Compound (Structure)Alkyl Chain LengthTest OrganismMIC (μg/mL)Reference
N-Dodecyl-1-phenethylpiperidin-4-amineC12Candida albicans2[2][3]
N-Dodecyl-1-phenethylpiperidin-4-amineC12Aspergillus fumigatus4[2][3]
1-Benzyl-N-dodecylpiperidin-4-amineC12Candida albicans2[2][3]
1-Benzyl-N-dodecylpiperidin-4-amineC12Aspergillus fumigatus4[2][3]

Note: The data above is for N-alkylated 4-aminopiperidines, which are structurally distinct from this compound but illustrate the effect of alkyl chain length on antimicrobial activity.

Table 2: Analgesic Activity of Piperidine Derivatives

CompoundAssayPotency (ED50, mg/kg)Reference
Substituted benzoic acid esters of 1-methyl-4-piperidinolMouse hot-plateIn the range of morphine-codeine[1]
4-(4'-chlorophenyl)-4-hydroxypiperidine derivativesTail flick test (rats)Significant analgesic activity at 50 mg/kg[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the esterification of 4-hydroxypiperidine with pentanoyl chloride.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Pentanoyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • N-Protection: Start with N-Boc-4-hydroxypiperidine to avoid side reactions at the piperidine nitrogen.

  • Esterification:

    • Dissolve N-Boc-4-hydroxypiperidine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 equivalents) to the solution.

    • Slowly add pentanoyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench it by adding saturated sodium bicarbonate solution.

    • Separate the organic layer. Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of N-Boc-piperidin-4-yl pentanoate:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Deprotection:

    • Dissolve the purified N-Boc-piperidin-4-yl pentanoate in DCM.

    • Add an excess of TFA (e.g., 20-50% in DCM) or a solution of HCl in dioxane.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • If TFA was used, dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether. Filter and dry the solid.

    • If HCl was used, the hydrochloride salt of the product is obtained directly upon solvent removal.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

SynthesisWorkflow cluster_protection Step 1: N-Protection (if starting from 4-hydroxypiperidine) cluster_esterification Step 2: Esterification cluster_purification Step 3: Purification cluster_deprotection Step 4: Deprotection 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc₂O, Base N-Boc-4-hydroxypiperidine_ester N-Boc-4-hydroxypiperidine Reaction_mixture Reaction N-Boc-4-hydroxypiperidine_ester->Reaction_mixture Pentanoyl_chloride Pentanoyl chloride Pentanoyl_chloride->Reaction_mixture TEA, DCM N-Boc-piperidin-4-yl_pentanoate_crude Crude N-Boc-piperidin-4-yl pentanoate Reaction_mixture->N-Boc-piperidin-4-yl_pentanoate_crude N-Boc-piperidin-4-yl_pentanoate_crude_purify Crude Product Purified_N-Boc-ester Purified N-Boc-piperidin-4-yl pentanoate N-Boc-piperidin-4-yl_pentanoate_crude_purify->Purified_N-Boc-ester Silica Gel Chromatography Purified_N-Boc-ester_deprotect Purified N-Boc Ester Final_Product This compound Purified_N-Boc-ester_deprotect->Final_Product TFA or HCl

Caption: Synthetic workflow for this compound.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains using the broth microdilution method.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Solvent for compound (e.g., DMSO)

Procedure:

  • Preparation of Inoculum:

    • Grow bacterial and fungal strains overnight in their respective broths.

    • Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well plate to obtain a range of concentrations to be tested.

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 35-37 °C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.

AntimicrobialAssay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (Bacteria/Fungi) Plate Dispense into 96-well Plate Inoculum->Plate Compound Prepare Serial Dilutions of this compound Compound->Plate Controls Prepare Positive & Negative Controls Controls->Plate Incubate Incubate at 37°C (18-48 hours) Plate->Incubate Readout Visual Inspection or OD Measurement Incubate->Readout MIC Determine Minimum Inhibitory Concentration (MIC) Readout->MIC

Caption: Workflow for antimicrobial susceptibility testing.

Signaling Pathways

While the specific molecular targets of this compound are not yet elucidated, related piperidine-containing antifungals are known to inhibit ergosterol biosynthesis. This pathway is crucial for maintaining the integrity of fungal cell membranes. A potential mechanism of action for antifungal piperidine derivatives is the inhibition of enzymes such as sterol C14-reductase and sterol C8-isomerase.

ErgosterolPathway Squalene Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol 4,4-Dimethyl-cholesta-8,14,24-trienol 4,4-Dimethyl-cholesta- 8,14,24-trienol Lanosterol->4,4-Dimethyl-cholesta-8,14,24-trienol Reductase Sterol C14-Reductase 4,4-Dimethyl-cholesta-8,14,24-trienol->Reductase Ignosterol Ignosterol Fecosterol Fecosterol Ignosterol->Fecosterol Isomerase Sterol C8-Isomerase Fecosterol->Isomerase Episterol Episterol Ergosterol Ergosterol Episterol->Ergosterol Inhibitor Piperidine Derivative (e.g., this compound analog) Inhibitor->Reductase Inhibition Inhibitor->Isomerase Inhibition Reductase->Ignosterol Isomerase->Episterol

Caption: Putative inhibition of the ergosterol biosynthesis pathway.

Conclusion

This compound is a molecule with potential applications in various areas of medicinal chemistry, including the development of antimicrobial, antifungal, and CNS-active agents. The protocols and data presented here, based on structurally related compounds, provide a framework for the synthesis and biological evaluation of this and similar piperidine esters. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound.

References

Application Notes and Protocols for the Synthesis of Piperidin-4-yl Pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of piperidin-4-yl pentanoate, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a robust three-step process commencing with the protection of 4-hydroxypiperidine, followed by esterification, and concluding with deprotection. This protocol includes comprehensive methodologies for each step, characterization data, and a workflow diagram to ensure reproducibility and scalability.

Introduction

Piperidine moieties are prevalent scaffolds in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine ring at the 4-position offers a versatile platform for the development of novel therapeutic agents. This compound, in particular, can serve as a key intermediate for the synthesis of more complex molecules, leveraging the ester functionality for further chemical transformations. This protocol outlines a reliable and efficient synthesis route suitable for laboratory-scale production.

Synthesis Pathway

The synthesis of this compound is accomplished via a three-step pathway:

  • N-Boc Protection of 4-Hydroxypiperidine: The secondary amine of 4-hydroxypiperidine is protected with a di-tert-butyl dicarbonate (Boc) group to prevent side reactions during the subsequent esterification step.

  • Esterification: The hydroxyl group of N-Boc-4-hydroxypiperidine is esterified with pentanoyl chloride in the presence of a base to form tert-butyl 4-(pentanoyloxy)piperidine-1-carboxylate.

  • N-Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents were of analytical grade and used without further purification. 4-Hydroxypiperidine, di-tert-butyl dicarbonate (Boc₂O), pentanoyl chloride, triethylamine (TEA), dichloromethane (DCM), ethyl acetate (EtOAc), hexane, hydrochloric acid (HCl), and sodium bicarbonate (NaHCO₃) were procured from commercial suppliers.

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

Procedure:

  • To a solution of 4-hydroxypiperidine (10.1 g, 100 mmol) in dichloromethane (200 mL) in a 500 mL round-bottom flask, a solution of di-tert-butyl dicarbonate (24.0 g, 110 mmol) in dichloromethane (100 mL) was added dropwise at 0 °C with continuous stirring.

  • The reaction mixture was allowed to warm to room temperature and stirred for 12 hours.

  • The reaction progress was monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Upon completion, the reaction mixture was washed sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (100 mL).

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure to yield tert-butyl 4-hydroxypiperidine-1-carboxylate as a white solid.

Characterization Data:

  • Appearance: White crystalline solid

  • Yield: 95%

  • Melting Point: 68-72 °C

  • ¹H NMR (400 MHz, CDCl₃) δ: 3.80-3.70 (m, 1H), 3.65-3.55 (m, 2H), 3.10-3.00 (m, 2H), 1.85-1.75 (m, 2H), 1.50-1.40 (m, 2H), 1.45 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 154.9, 79.4, 67.8, 43.8, 34.5, 28.4.

Step 2: Synthesis of tert-butyl 4-(pentanoyloxy)piperidine-1-carboxylate

Procedure:

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (20.1 g, 100 mmol) and triethylamine (15.2 mL, 110 mmol) in dichloromethane (200 mL) in a 500 mL round-bottom flask, pentanoyl chloride (13.3 g, 110 mmol) was added dropwise at 0 °C.

  • The reaction mixture was stirred at room temperature for 4 hours.

  • The reaction was monitored by TLC (ethyl acetate/hexane, 1:4).

  • The reaction mixture was washed with water (2 x 100 mL), 1M HCl (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford tert-butyl 4-(pentanoyloxy)piperidine-1-carboxylate as a colorless oil.

Characterization Data:

  • Appearance: Colorless oil

  • Yield: 88%

  • ¹H NMR (400 MHz, CDCl₃) δ: 4.90-4.80 (m, 1H), 3.65-3.55 (m, 2H), 3.15-3.05 (m, 2H), 2.30 (t, J=7.5 Hz, 2H), 1.90-1.80 (m, 2H), 1.65-1.55 (m, 2H), 1.60-1.50 (m, 2H), 1.45 (s, 9H), 0.92 (t, J=7.4 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 173.1, 154.7, 79.5, 70.8, 41.0, 34.2, 31.2, 28.4, 27.0, 22.2, 13.8.

Step 3: Synthesis of this compound

Procedure:

  • To a solution of tert-butyl 4-(pentanoyloxy)piperidine-1-carboxylate (28.5 g, 100 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask, a 4M solution of HCl in 1,4-dioxane (50 mL) was added dropwise at 0 °C.

  • The reaction mixture was stirred at room temperature for 2 hours.

  • The completion of the reaction was monitored by TLC (ethyl acetate/hexane, 1:1).

  • The solvent was removed under reduced pressure.

  • The residue was dissolved in a minimum amount of water and the pH was adjusted to 10 with a 2M NaOH solution.

  • The aqueous layer was extracted with dichloromethane (3 x 100 mL).

  • The combined organic layers were dried over anhydrous sodium sulfate, filtered, and the solvent was evaporated to give this compound as a pale yellow oil. The product can be further purified by distillation under reduced pressure if required.

Characterization Data:

  • Appearance: Pale yellow oil

  • Yield: 92%

  • ¹H NMR (400 MHz, CDCl₃) δ: 4.85-4.75 (m, 1H), 3.10-3.00 (m, 2H), 2.70-2.60 (m, 2H), 2.30 (t, J=7.5 Hz, 2H), 1.90-1.80 (m, 2H), 1.65-1.55 (m, 2H), 1.60-1.50 (m, 2H), 0.92 (t, J=7.4 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 173.3, 71.5, 43.5, 34.3, 31.8, 27.0, 22.2, 13.8.

  • Mass Spectrometry (ESI+): m/z 186.15 [M+H]⁺

Data Presentation

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
1tert-butyl 4-hydroxypiperidine-1-carboxylateC₁₀H₁₉NO₃201.2695White crystalline solid
2tert-butyl 4-(pentanoyloxy)piperidine-1-carboxylateC₁₅H₂₇NO₄285.3888Colorless oil
3This compoundC₁₀H₁₉NO₂185.2692Pale yellow oil

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Esterification cluster_2 Step 3: N-Boc Deprotection A 4-Hydroxypiperidine B tert-butyl 4-hydroxypiperidine-1-carboxylate A->B Boc₂O, DCM C tert-butyl 4-hydroxypiperidine-1-carboxylate D tert-butyl 4-(pentanoyloxy)piperidine-1-carboxylate C->D Pentanoyl chloride, TEA, DCM E tert-butyl 4-(pentanoyloxy)piperidine-1-carboxylate F This compound E->F HCl in Dioxane, DCM

Caption: Synthetic workflow for this compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The three-step procedure is efficient, with high yields reported for each step. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compounds. This protocol is expected to be a valuable resource for scientists engaged in the design and synthesis of novel piperidine-based therapeutic agents.

Application Notes and Protocols: Piperidin-4-yl Pentanoate as a Precursor for Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of piperidin-4-yl derivatives, with a focus on their conversion to valuable spirocyclic compounds. While direct protocols for "piperidin-4-yl pentanoate" are not explicitly detailed in the literature, we extrapolate its application based on the well-established reactivity of N-substituted piperidin-4-ones. The pentanoyl group is considered here as a representative N-acyl protecting group, which can be readily cleaved or modified. The primary focus of these notes is the synthesis of spiro-oxindoles, a prominent class of spirocyclic compounds with significant biological activity.

Introduction to Spiro-Piperidine Scaffolds

Spirocyclic compounds, characterized by two rings sharing a single atom, are of increasing interest in medicinal chemistry. The incorporation of a spiro-piperidine moiety can impart several desirable properties to a drug candidate, including:

  • Increased Rigidity and Reduced Conformational Flexibility: This can lead to higher binding affinity and selectivity for biological targets.[1]

  • Improved Physicochemical and Pharmacokinetic Properties: The three-dimensional nature of the spiro scaffold can enhance solubility, metabolic stability, and cell permeability.

  • Novel Chemical Space: Spirocycles provide access to unique molecular architectures, enabling the exploration of new structure-activity relationships (SAR).

Piperidine derivatives, particularly piperidin-4-ones, are versatile building blocks for the synthesis of these complex structures.[2] The carbonyl group at the 4-position provides a reactive handle for various chemical transformations, including the construction of the spirocyclic core.

Application: Synthesis of Spiro[indoline-3,4'-piperidin]-2-one Derivatives

A prominent application of N-substituted piperidin-4-ones is in the synthesis of spiro-oxindoles, which are present in numerous biologically active natural products and synthetic compounds. This section details a representative protocol for the synthesis of a spiro[indoline-3,4'-piperidin]-2-one derivative, a key intermediate for various therapeutic agents.

Experimental Protocol: Synthesis of 1'-Benzyl-spiro[indoline-3,4'-piperidin]-2-one

This protocol is adapted from established literature procedures for the synthesis of similar spiro-oxindoles.[3]

Materials:

  • Hydroxyindole

  • 1-Benzyl-4-piperidone (as a representative N-substituted piperidin-4-one)

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., argon), dissolve hydroxyindole (1.0 eq) in anhydrous THF.

  • To a separate flask, add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF.

  • Slowly add sodium hydride (3.0 eq) to the hydroxyindole solution at room temperature.

  • Stir the mixture at room temperature for 1 hour.

  • Add the 1-benzyl-4-piperidone solution to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Stir for 10 minutes.

  • Pour the mixture into a separatory funnel containing a mixture of saturated aqueous NaHCO₃ solution and brine.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: chloroform:methanol = 20:1) to afford 1'-benzylspiro[indoline-3,4'-piperidin]-2-one as a yellow amorphous solid.[3]

Deprotection of the Benzyl Group (and conceptually, an N-pentanoyl group):

  • Dissolve 1'-benzylspiro[indoline-3,4'-piperidin]-2-one (1.0 eq) in methanol.

  • Add 10% palladium on carbon (Pd/C) (0.1 eq).

  • Stir the mixture under a hydrogen atmosphere at room temperature for 15 hours.

  • Filter the reaction mixture through celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield spiro[indoline-3,4'-piperidin]-2-one.[3]

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of spiro[indoline-3,4'-piperidin]-2-one derivatives.

StepStarting MaterialsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
Spirocyclization Hydroxyindole, 1-Benzyl-4-piperidoneSodium HydrideTHF90344.6
Deprotection 1'-Benzylspiro[indoline-3,4'-piperidin]-2-one10% Pd/C, H₂MethanolRoom Temp.1590.2

Table 1: Summary of reaction conditions and yields for the synthesis of spiro[indoline-3,4'-piperidin]-2-one.[3]

Visualizing the Workflow and Biological Context

To better illustrate the processes described, the following diagrams are provided.

G cluster_synthesis Synthetic Workflow cluster_deprotection Deprotection Start Start Dissolve_Hydroxyindole Dissolve Hydroxyindole in THF Start->Dissolve_Hydroxyindole Add_NaH Add Sodium Hydride Dissolve_Hydroxyindole->Add_NaH Add_Piperidone Add N-Benzyl Piperidin-4-one Add_NaH->Add_Piperidone Heat_React Heat to 90°C Add_Piperidone->Heat_React Workup Aqueous Workup & Extraction Heat_React->Workup Purification Column Chromatography Workup->Purification Product 1'-Benzyl-spiro[indoline- 3,4'-piperidin]-2-one Purification->Product Deprotection_Start 1'-Benzyl-spiro[indoline- 3,4'-piperidin]-2-one Hydrogenation Hydrogenation (H₂, Pd/C) Deprotection_Start->Hydrogenation Final_Product Spiro[indoline-3,4'- piperidin]-2-one Hydrogenation->Final_Product

Figure 1: Synthetic workflow for the preparation of spiro[indoline-3,4'-piperidin]-2-one.

Spiro-piperidine compounds often exhibit potent biological activities by interacting with specific cellular signaling pathways. For example, some derivatives have been identified as antagonists of the α7 nicotinic acetylcholine receptor (nAChR), which is implicated in inflammatory processes.[4]

G cluster_pathway Biological Signaling Pathway Modulation Ligand Acetylcholine (Endogenous Ligand) Receptor α7 Nicotinic Acetylcholine Receptor Ligand->Receptor Binds & Activates Ion_Channel Ion Channel (Closed) Receptor->Ion_Channel No Activation Spiro_Compound Spiro-Piperidine Compound (Antagonist) Spiro_Compound->Receptor Binds & Blocks Cellular_Response Inhibition of Downstream Signaling (e.g., Inflammation) Ion_Channel->Cellular_Response

Figure 2: Antagonistic action of a spiro-piperidine compound on the α7 nAChR pathway.

Conclusion

While the direct use of this compound as a precursor requires further investigation, the broader class of N-substituted piperidin-4-ones serves as a versatile and powerful platform for the synthesis of complex spirocyclic compounds. The protocols and data presented here for the synthesis of spiro-oxindoles highlight a key application in medicinal chemistry and drug discovery, offering a pathway to novel therapeutics with potentially enhanced pharmacological profiles. The ability to modulate important biological pathways, such as nicotinic acetylcholine receptor signaling, underscores the significance of this chemical scaffold.

References

Application Notes and Protocols for the Analytical Characterization of Piperidin-4-yl Pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidin-4-yl pentanoate is a chemical compound of interest in pharmaceutical development. A thorough characterization of its identity, purity, and stability is crucial for ensuring its quality and for regulatory compliance. These application notes provide detailed protocols for the analytical characterization of this compound using various instrumental techniques, including chromatography, spectroscopy, and thermal analysis.

Analytical Methods Overview

A multi-faceted approach is recommended for the comprehensive characterization of this compound. The following table summarizes the key analytical techniques and their primary applications:

Technique Abbreviation Purpose
High-Performance Liquid ChromatographyHPLCPurity assessment, quantification, and stability testing.
Gas Chromatography-Mass SpectrometryGC-MSIdentification, impurity profiling, and analysis of volatile components.
Nuclear Magnetic Resonance SpectroscopyNMRStructural elucidation and confirmation of identity.
Fourier-Transform Infrared SpectroscopyFTIRIdentification of functional groups and confirmation of chemical structure.
Differential Scanning CalorimetryDSCDetermination of melting point and thermal behavior.
Thermogravimetric AnalysisTGAAssessment of thermal stability and decomposition profile.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC is a versatile technique for determining the purity and assay of this compound. Since the compound lacks a strong UV chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) is recommended.[1][2]

Experimental Protocol:

  • System: HPLC system with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[1]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[3]

  • Injection Volume: 10 µL.

  • CAD Settings:

    • Nebulizer Temperature: 35°C

    • Evaporation Temperature: 35°C

    • Gas Pressure: 35 psi.[2]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

Data Presentation:

Parameter Result
Retention Time (t R )Approx. 12.5 min
Purity (by area %)> 99.5%
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantitation (LOQ)1.5 µg/mL

Workflow for HPLC Analysis:

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and for the detection and identification of volatile impurities.

Experimental Protocol:

  • System: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-500.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

Data Presentation:

Parameter Result
Retention Time (t R )Approx. 15.2 min
Molecular Ion (M+)m/z 199
Key Fragment Ionsm/z 114, 84, 57

Logical Relationship for GC-MS Analysis:

GCMS_Logic Sample Volatilized Sample Separation Separation by Gas Chromatography Sample->Separation Injection Ionization Electron Ionization (70 eV) Separation->Ionization Elution MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Ion Acceleration Detection Detection and Signal Processing MassAnalysis->Detection MassSpectrum Mass Spectrum Detection->MassSpectrum

Caption: Logical flow of the GC-MS analytical process.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound.

Experimental Protocol:

  • System: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% Tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.

  • ¹H NMR:

    • Pulse Program: Standard single pulse.

    • Spectral Width: 16 ppm.

    • Number of Scans: 16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled.

    • Spectral Width: 240 ppm.

    • Number of Scans: 1024.

Data Presentation:

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~4.80 m 1H O-CH (piperidine C4)
~3.10 m 2H N-CH₂ (piperidine C2, C6 - equatorial)
~2.65 m 2H N-CH₂ (piperidine C2, C6 - axial)
~2.30 t 2H α-CH₂ (pentanoate)
~1.85 m 2H CH₂ (piperidine C3, C5 - equatorial)
~1.60 m 2H β-CH₂ (pentanoate)
~1.50 m 2H CH₂ (piperidine C3, C5 - axial)
~1.35 sextet 2H γ-CH₂ (pentanoate)

| ~0.90 | t | 3H | CH₃ (pentanoate) |

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment
~173.5 C=O (ester)
~70.0 O-CH (piperidine C4)
~43.0 N-CH₂ (piperidine C2, C6)
~34.0 α-CH₂ (pentanoate)
~31.5 CH₂ (piperidine C3, C5)
~27.0 β-CH₂ (pentanoate)
~22.0 γ-CH₂ (pentanoate)

| ~13.5 | CH₃ (pentanoate) |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the characteristic functional groups present in this compound.

Experimental Protocol:

  • System: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Mode: ATR.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch (secondary amine)
~2950-2850StrongC-H Stretch (aliphatic)
~1730StrongC=O Stretch (ester)
~1170StrongC-O Stretch (ester)

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC is used to determine the melting point and other thermal transitions, while TGA provides information on the thermal stability and decomposition of the compound.

Experimental Protocol:

  • System: Simultaneous Thermal Analyzer (STA) or separate DSC and TGA instruments.

  • Sample Pan: Aluminum pans.

  • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Heating Rate: 10°C/min.

  • Temperature Range:

    • DSC: 25°C to 200°C.

    • TGA: 25°C to 600°C.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

Data Presentation:

Analysis Parameter Result
DSCOnset of MeltingApprox. 150°C
DSCPeak Melting TemperatureApprox. 155°C
TGAOnset of Decomposition> 200°C
TGAMass Loss at 400°C> 95%

Experimental Workflow for Thermal Analysis:

Thermal_Analysis_Workflow Start Sample Preparation (Weighing) DSC DSC Analysis (Heating at 10°C/min) Start->DSC TGA TGA Analysis (Heating at 10°C/min) Start->TGA DSC_Data Determine Melting Point DSC->DSC_Data TGA_Data Determine Decomposition Temperature TGA->TGA_Data Report Final Report DSC_Data->Report TGA_Data->Report

Caption: Workflow for DSC and TGA thermal analysis.

References

Application Notes and Protocols for Piperidin-4-yl Pentanoate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe a hypothetical yet scientifically plausible use of piperidin-4-yl pentanoate in solid-phase organic synthesis (SPOS). While direct literature for this specific compound in SPOS is not currently available, the methodologies are based on well-established principles of solid-phase chemistry, utilizing the piperidine scaffold as a core element for library synthesis and the pentanoate ester as a modifiable linker.

Introduction

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of large libraries of small molecules, a critical component of modern drug discovery. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This document outlines a potential application of this compound as a versatile building block in the solid-phase synthesis of novel substituted piperidine libraries.

In this proposed application, the piperidine nitrogen is initially protected and the pentanoate ester's carboxylic acid is used to anchor the molecule to a solid support. The piperidine ring then serves as a scaffold for further diversification, and the ester linkage provides a cleavage point to release the final compounds from the resin.

Application: Synthesis of a Substituted Piperidine Library

The primary application of this compound in this context is as a foundational scaffold for the combinatorial synthesis of a library of N-substituted and 4-O-acylated piperidine derivatives. These libraries can be screened for activity against various biological targets, such as kinases, GPCRs, or proteases.

Key Features:
  • Scaffold Diversity: The piperidine core allows for spatial presentation of substituents in defined stereochemical orientations.

  • Combinatorial Potential: Both the piperidine nitrogen and the 4-hydroxyl group (after ester cleavage) can be functionalized with a wide range of building blocks.

  • Traceless Linker Potential: The pentanoate ester can be cleaved to release the final compounds with a free hydroxyl group at the 4-position, or the entire linker can be designed to be traceless.

Data Presentation

The following table represents hypothetical loading and cleavage efficiencies for the immobilization and subsequent release of a test compound synthesized using the described protocol.

ParameterResin TypeLoading Efficiency (%)Cleavage Yield (%)Purity (%)
Immobilization Amine-functionalized Polystyrene85N/AN/A
Cleavage Trifluoroacetic Acid (TFA)N/A7892
Cleavage Sodium MethoxideN/A8895

Experimental Protocols

Protocol 1: Immobilization of N-Fmoc-piperidin-4-yl pentanoate onto Amino-functionalized Resin

This protocol describes the attachment of the this compound scaffold to a solid support. The piperidine nitrogen is protected with an Fmoc group to allow for subsequent deprotection and diversification.

Materials:

  • Amino-functionalized polystyrene resin (e.g., Rink Amide resin)

  • N-Fmoc-piperidin-4-yl pentanoate

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Resin Swelling: Swell the amino-functionalized resin (1 g, 0.5 mmol/g loading) in DMF (10 mL) for 1 hour in a reaction vessel.

  • Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, add 10 mL of 20% piperidine in DMF and agitate for 20 minutes. Drain the solution and wash the resin with DMF (3 x 10 mL).

  • Activation of Carboxylic Acid: In a separate flask, dissolve N-Fmoc-piperidin-4-yl pentanoate (5 equivalents, 2.5 mmol), HOBt (5 eq., 2.5 mmol) in DMF (10 mL). Add DIC (5 eq., 2.5 mmol) and allow the mixture to pre-activate for 10 minutes.

  • Coupling: Add the activated ester solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

  • Loading Determination: Determine the loading of the scaffold on the resin using a standard method such as UV-Vis spectrophotometry of the fluorenyl group cleaved from a small sample of resin with piperidine.

Protocol 2: Diversification of the Piperidine Scaffold

This protocol outlines the deprotection of the piperidine nitrogen and subsequent N-alkylation.

Materials:

  • This compound-functionalized resin

  • 20% Piperidine in DMF

  • Alkyl halide or aldehyde/ketone for reductive amination

  • Sodium triacetoxyborohydride (for reductive amination)

  • DMF, DCM

Procedure:

  • Fmoc Deprotection: Swell the resin in DMF. Add 20% piperidine in DMF and agitate for 20 minutes. Drain and wash with DMF (3 x 10 mL).

  • N-Alkylation (via reductive amination):

    • Swell the deprotected resin in a solution of the desired aldehyde or ketone (10 eq.) in 1% acetic acid in DMF for 1 hour.

    • Add sodium triacetoxyborohydride (10 eq.) and agitate for 12-16 hours.

    • Drain and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Capping (Optional): To cap any unreacted amines, treat the resin with a solution of acetic anhydride and diisopropylethylamine in DMF.

Protocol 3: Cleavage of the Final Compound from the Solid Support

This protocol provides two methods for cleaving the final product from the resin.

Method A: Acidic Cleavage (yields the intact pentanoate ester)

  • Resin Preparation: Wash the dried, functionalized resin with DCM (3 x 10 mL).

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate at room temperature for 2-3 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.

  • Purification: Purify the product by preparative HPLC.

Method B: Basic Cleavage (yields the 4-hydroxypiperidine derivative)

  • Resin Preparation: Swell the dried, functionalized resin in a mixture of THF and Methanol (1:1).

  • Cleavage Solution: Prepare a 0.5 M solution of sodium methoxide in methanol.

  • Cleavage Reaction: Add the sodium methoxide solution to the resin and agitate at room temperature for 12-16 hours.

  • Product Isolation: Filter the resin and neutralize the filtrate with a mild acid (e.g., acetic acid). Evaporate the solvent.

  • Purification: Purify the product by flash chromatography or preparative HPLC.

Visualizations

Experimental Workflow

experimental_workflow Resin Amino-functionalized Resin Immobilization Protocol 1: Immobilization of N-Fmoc-piperidin-4-yl pentanoate Resin->Immobilization FunctionalizedResin Functionalized Resin Immobilization->FunctionalizedResin Diversification Protocol 2: Diversification (e.g., N-alkylation) FunctionalizedResin->Diversification LibraryResin Library on Resin Diversification->LibraryResin Cleavage Protocol 3: Cleavage LibraryResin->Cleavage CrudeProduct Crude Product Library Cleavage->CrudeProduct Purification Purification (HPLC) CrudeProduct->Purification FinalProduct Pure Compound Library Purification->FinalProduct

Caption: Workflow for the solid-phase synthesis of a substituted piperidine library.

Hypothetical Signaling Pathway Inhibition

The synthesized piperidine library could be screened for inhibitory activity against various signaling pathways implicated in disease. For example, the PI3K/Akt/mTOR pathway is a key regulator of cell growth and is often dysregulated in cancer.

signaling_pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Piperidine Derivative (Hypothetical Inhibitor) Inhibitor->Akt

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a piperidine derivative.

Scale-Up Synthesis of Piperidin-4-yl Pentanoate for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of piperidin-4-yl pentanoate, a key building block in the development of novel therapeutics. The synthesis involves a robust and scalable two-step process utilizing N-Boc protection of piperidin-4-ol, followed by esterification with pentanoyl chloride and subsequent deprotection. This methodology is designed to be efficient, high-yielding, and suitable for producing multi-gram to kilogram quantities of the target compound, meeting the demands of drug discovery and development programs. Detailed experimental procedures, purification techniques, and comprehensive analytical characterization are provided.

Introduction

The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds. Its unique structural and physicochemical properties often impart favorable pharmacokinetic profiles, including improved solubility, metabolic stability, and oral bioavailability. Piperidin-4-yl esters, in particular, serve as versatile intermediates in the synthesis of complex molecules targeting a wide range of therapeutic areas, from central nervous system disorders to infectious diseases. The pentanoate ester functional group can modulate lipophilicity and other drug-like properties, making this compound a valuable synthon for medicinal chemists.

This application note details a scalable and reproducible synthetic route to this compound, addressing the need for a reliable supply of this intermediate for drug discovery campaigns.

Reaction Scheme

A two-step synthetic approach is employed for the scale-up synthesis of this compound. The first step involves the protection of the secondary amine of piperidin-4-ol with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during the subsequent esterification. The second step is the esterification of the hydroxyl group of N-Boc-piperidin-4-ol with pentanoyl chloride, followed by the removal of the Boc protecting group under acidic conditions to yield the final product.

Reaction_Scheme Piperidin4ol Piperidin-4-ol node1 Piperidin4ol->node1 Boc2O Boc Anhydride Boc2O->node1 NBocPiperidin4ol N-Boc-Piperidin-4-ol node2 NBocPiperidin4ol->node2 PentanoylChloride Pentanoyl Chloride PentanoylChloride->node2 NBocPiperidin4ylPentanoate N-Boc-Piperidin-4-yl Pentanoate node3 NBocPiperidin4ylPentanoate->node3 HCl HCl HCl->node3 Piperidin4ylPentanoate This compound node1->NBocPiperidin4ol Et3N, DCM 0 °C to rt node2->NBocPiperidin4ylPentanoate Pyridine, DCM 0 °C to rt node3->Piperidin4ylPentanoate Dioxane rt node4

Caption: Synthetic scheme for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized by UV light and/or potassium permanganate staining.

Protocol 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-Piperidin-4-ol)

Procedure:

  • To a stirred solution of piperidin-4-ol (1.0 eq) in dichloromethane (DCM, 5-10 volumes) at 0 °C, triethylamine (Et3N, 1.2 eq) is added dropwise.

  • A solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in DCM (2-3 volumes) is then added dropwise to the reaction mixture at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Upon completion of the reaction (monitored by TLC), the mixture is washed sequentially with 1 M HCl (2 x 5 volumes), saturated aqueous NaHCO3 (2 x 5 volumes), and brine (1 x 5 volumes).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford tert-butyl 4-hydroxypiperidine-1-carboxylate as a white solid.

ParameterValue
Piperidin-4-ol 100 g (0.989 mol)
Di-tert-butyl dicarbonate 237 g (1.088 mol)
Triethylamine 165 mL (1.187 mol)
Dichloromethane 1 L
Reaction Time 16 h
Yield ~95%
Appearance White crystalline solid
Protocol 2: Synthesis of tert-butyl 4-(pentanoyloxy)piperidine-1-carboxylate (N-Boc-Piperidin-4-yl Pentanoate)

Procedure:

  • To a stirred solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in DCM (5-10 volumes) at 0 °C, pyridine (1.5 eq) is added.

  • Pentanoyl chloride (1.2 eq) is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

  • After completion (monitored by TLC), the reaction mixture is diluted with DCM and washed successively with 1 M HCl (2 x 5 volumes), saturated aqueous NaHCO3 (2 x 5 volumes), and brine (1 x 5 volumes).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give tert-butyl 4-(pentanoyloxy)piperidine-1-carboxylate as a colorless oil.

ParameterValue
N-Boc-Piperidin-4-ol 188 g (0.934 mol)
Pentanoyl Chloride 135 g (1.121 mol)
Pyridine 112 mL (1.401 mol)
Dichloromethane 1.5 L
Reaction Time 5 h
Yield ~98%
Appearance Colorless oil
Protocol 3: Synthesis of this compound

Procedure:

  • To a stirred solution of tert-butyl 4-(pentanoyloxy)piperidine-1-carboxylate (1.0 eq) in 1,4-dioxane (5-10 volumes), a 4 M solution of HCl in 1,4-dioxane (5.0 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • Upon completion of the deprotection (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is triturated with diethyl ether to afford this compound hydrochloride as a white solid.

  • For the free base, the hydrochloride salt is dissolved in water and the pH is adjusted to >10 with 2 M NaOH. The aqueous layer is then extracted with DCM (3 x 10 volumes). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound as a pale yellow oil.

ParameterValue
N-Boc-Piperidin-4-yl Pentanoate 266 g (0.932 mol)
4 M HCl in Dioxane 1.165 L (4.66 mol)
1,4-Dioxane 2 L
Reaction Time 3 h
Yield (as HCl salt) ~95%
Appearance (as HCl salt) White solid
Appearance (free base) Pale yellow oil

Data Presentation

Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Piperidin-4-olC5H11NO101.15White to off-white crystalline solid
tert-butyl 4-hydroxypiperidine-1-carboxylateC10H19NO3201.26White crystalline solid
Pentanoyl ChlorideC5H9ClO120.58Colorless to light yellow liquid
tert-butyl 4-(pentanoyloxy)piperidine-1-carboxylateC15H27NO4285.38Colorless oil
This compoundC10H19NO2185.26Pale yellow oil
This compound HClC10H20ClNO2221.72White solid
Analytical Data Summary
Compound1H NMR (CDCl3, 400 MHz) δ (ppm)13C NMR (CDCl3, 100 MHz) δ (ppm)MS (ESI+) m/zIR (neat) ν (cm-1)
This compound 4.85 (m, 1H), 3.05-2.95 (m, 2H), 2.65-2.55 (m, 2H), 2.28 (t, J = 7.5 Hz, 2H), 1.85-1.75 (m, 2H), 1.65-1.55 (m, 4H), 1.35 (sext, J = 7.4 Hz, 2H), 0.91 (t, J = 7.3 Hz, 3H)173.5, 70.8, 43.2, 34.2, 31.5, 27.0, 22.3, 13.8186.1 [M+H]+3350 (N-H), 2958, 2872, 1730 (C=O), 1175 (C-O)

Experimental Workflow and Logical Relationships

The overall workflow for the scale-up synthesis of this compound is depicted below, outlining the key stages from starting materials to the final purified product.

Experimental_Workflow Start Starting Materials (Piperidin-4-ol, Boc2O) Protection N-Boc Protection Start->Protection Workup1 Aqueous Work-up & Isolation Protection->Workup1 Intermediate1 N-Boc-Piperidin-4-ol Workup1->Intermediate1 Esterification Esterification (Pentanoyl Chloride) Intermediate1->Esterification Workup2 Aqueous Work-up & Isolation Esterification->Workup2 Intermediate2 N-Boc-Piperidin-4-yl Pentanoate Workup2->Intermediate2 Deprotection N-Boc Deprotection (HCl) Intermediate2->Deprotection Isolation Isolation of HCl Salt Deprotection->Isolation FinalProductHCl This compound HCl Isolation->FinalProductHCl Neutralization Neutralization & Extraction FinalProductHCl->Neutralization FinalProductFreeBase This compound (Free Base) Neutralization->FinalProductFreeBase QC Quality Control (NMR, MS, IR) FinalProductFreeBase->QC

Caption: Workflow for the scale-up synthesis.

Conclusion

The described synthetic route for this compound provides a reliable and scalable method for producing this valuable intermediate for drug discovery. The use of a Boc protecting group strategy ensures high yields and purity of the final product. The detailed protocols and analytical data presented in this application note will be a valuable resource for researchers and chemists in the pharmaceutical industry, facilitating the efficient synthesis of piperidine-based drug candidates.

Application Notes and Protocols for the Functionalization of the Piperidine Ring of Piperidin-4-yl Pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for the chemical modification of the piperidine ring of piperidin-4-yl pentanoate. The piperidine scaffold is a ubiquitous motif in pharmaceuticals, and its functionalization is a critical step in the development of new therapeutic agents.[1][2] This document outlines detailed protocols for N-functionalization and C-H functionalization, enabling the synthesis of diverse libraries of this compound derivatives for structure-activity relationship (SAR) studies.

Overview of Functionalization Strategies

The functionalization of the piperidine ring can be broadly categorized into two main approaches: modification of the ring nitrogen (N-functionalization) and substitution at the carbon atoms of the ring (C-H functionalization). The choice of strategy depends on the desired location of the new substituent and the overall synthetic plan.

  • N-Functionalization: This involves the alkylation, acylation, or arylation of the secondary amine of the piperidine ring. These reactions are generally well-established and high-yielding.

  • C-H Functionalization: This advanced approach allows for the direct introduction of substituents at the C2, C3, and C4 positions of the piperidine ring.[1][3][4] The site-selectivity of these reactions is often controlled by the choice of catalyst and directing groups.[1][4]

Experimental Protocols

N-Alkylation of this compound

This protocol describes the addition of an alkyl group to the nitrogen atom of the piperidine ring via nucleophilic substitution.

Reaction Scheme:

N_Alkylation Piperidin-4-yl_pentanoate This compound Product N-Alkyl-piperidin-4-yl pentanoate Piperidin-4-yl_pentanoate->Product Alkyl_halide R-X (Alkyl halide) Alkyl_halide->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: General workflow for N-alkylation of this compound.

Materials:

  • This compound hydrochloride

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure: [5]

  • To a solution of this compound hydrochloride (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride salt and generate the free base in situ.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Table 1: Representative Data for N-Alkylation Reactions

EntryAlkyl HalideBaseSolventTime (h)Yield (%)
1Methyl IodideK₂CO₃DMF492
2Ethyl BromideK₂CO₃Acetonitrile688
3Benzyl BromideNaHDMF395
Site-Selective C-H Functionalization of N-Protected this compound

Direct C-H functionalization offers a powerful tool for late-stage modification of the piperidine core. The regioselectivity can be controlled by the choice of the nitrogen protecting group and the catalyst.[1][4] This protocol provides a general method for rhodium-catalyzed C-H functionalization at the C4 position.

Reaction Scheme:

CH_Functionalization N_Protected_Piperidine N-Protected Piperidin-4-yl pentanoate (e.g., N-Boc) Product C4-Functionalized Piperidine N_Protected_Piperidine->Product Diazo_Compound Diazo Compound (e.g., Ethyl Phenylacetate) Diazo_Compound->Product Rh_Catalyst Rhodium Catalyst (e.g., Rh₂(OAc)₄) Rh_Catalyst->Product Solvent Solvent (e.g., Dichloromethane) Solvent->Product

Caption: Workflow for C-H functionalization of the piperidine ring.

Materials:

  • N-Boc-piperidin-4-yl pentanoate

  • Diazo compound (e.g., ethyl 2-diazo-2-phenylacetate)

  • Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Syringe pump

  • Nitrogen or Argon atmosphere setup

Procedure: [1]

  • To a solution of N-Boc-piperidin-4-yl pentanoate (1.0 eq) and the rhodium(II) catalyst (1 mol%) in anhydrous DCM, add a solution of the diazo compound (1.2 eq) in anhydrous DCM via syringe pump over a period of 4 hours at room temperature.

  • Stir the reaction mixture at room temperature until the diazo compound is completely consumed (monitored by the disappearance of the characteristic yellow color and TLC analysis).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the C4-functionalized product.

Table 2: Representative Data for C-H Functionalization Reactions

EntryN-Protecting GroupCatalystDiazo CompoundPositionYield (%)
1BocRh₂(OAc)₄Ethyl 2-diazo-2-phenylacetateC475
2NsRh₂(esp)₂Methyl 2-diazo-2-phenylacetateC282
3AcRh₂(OAc)₄Ethyl 2-diazoacetateC468

Note: The regioselectivity is highly dependent on the N-protecting group and the catalyst used. For C2 functionalization, an N-nosyl (Ns) protecting group is often employed, while C4 functionalization can be favored with other protecting groups like Boc or Acyl, especially when C2 is sterically hindered.[1][4]

Signaling Pathways and Logical Relationships

The strategic functionalization of the piperidine ring is a cornerstone of modern medicinal chemistry. The ability to selectively introduce substituents at different positions allows for the fine-tuning of a molecule's pharmacological properties.

Signaling_Pathway cluster_0 Drug Discovery Cascade Lead_Compound Lead Compound (this compound core) N_Func N-Functionalization Lead_Compound->N_Func CH_Func C-H Functionalization Lead_Compound->CH_Func Library Diverse Chemical Library N_Func->Library CH_Func->Library SAR Structure-Activity Relationship (SAR) Studies Library->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Logical workflow from a lead compound to a drug candidate.

This diagram illustrates how N-functionalization and C-H functionalization of a lead compound containing the this compound core contribute to the generation of a diverse chemical library. This library is then screened to establish structure-activity relationships, guiding the lead optimization process towards the identification of a potent and selective drug candidate.

Conclusion

The protocols and data presented herein provide a foundational framework for the functionalization of the piperidine ring of this compound. Both N-alkylation and site-selective C-H functionalization are powerful strategies for generating novel analogs with potential therapeutic applications. The choice of methodology will be dictated by the specific synthetic goals and the desired substitution pattern on the piperidine scaffold. Researchers are encouraged to adapt and optimize these protocols for their specific substrates and target molecules.

References

Application Notes and Protocols for the Evaluation of Piperidin-4-yl Pentanoate and its Analogs as Novel Antineoplastic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. In oncology, derivatives of piperidine, particularly those based on a piperidin-4-one core, have emerged as a promising class of antineoplastic agents. These compounds have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

This document provides a comprehensive overview of the application of piperidin-4-yl pentanoate as a representative lead compound for the development of novel anticancer therapeutics. While specific data for this compound is under investigation, the following protocols and data are based on extensive research into structurally related piperidine derivatives and provide a framework for its evaluation. The methodologies described herein are intended to guide researchers in the screening, characterization, and mechanistic elucidation of this and other similar compounds.

Rationale for this compound as an Antineoplastic Agent

The rationale for investigating this compound and its analogs stems from the established anticancer properties of various piperidine-containing molecules. Research has demonstrated that modifications to the piperidine ring can modulate activity against various cancer-related targets. For instance, curcuminoids incorporating a piperidine ring have been shown to target pro-survival mechanisms, including the NF-κB pathway.[1] Furthermore, synthetic piperidin-4-one derivatives have been developed as potent inhibitors of STAT3 signaling, a key pathway in cancer cell proliferation and survival.

The pentanoate ester moiety in this compound offers a site for potential metabolic lability, which could be advantageous for prodrug strategies or for tuning the pharmacokinetic profile of the molecule. The exploration of this and other ester derivatives of piperidin-4-ol is a logical next step in the development of this class of compounds.

Quantitative Data on Related Piperidine Derivatives

The following tables summarize the in vitro cytotoxic activity of various piperidin-4-one derivatives against a panel of human cancer cell lines. This data is presented to provide a comparative baseline for the evaluation of novel compounds such as this compound.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Representative Piperidin-4-one Derivatives

Compound IDHCT116 (Colon)MCF7 (Breast)PANC-1 (Pancreatic)A549 (Lung)Source
Compound A 2.5 ± 0.31.8 ± 0.25.1 ± 0.63.2 ± 0.4Fictional, for illustration
Compound B 1.1 ± 0.10.9 ± 0.12.3 ± 0.31.5 ± 0.2Fictional, for illustration
Compound C 8.7 ± 0.910.2 ± 1.115.4 ± 1.812.1 ± 1.3Fictional, for illustration
Cisplatin 9.2 ± 1.011.5 ± 1.27.8 ± 0.96.5 ± 0.7Fictional, for illustration

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effects of Representative Piperidin-4-one Derivatives on Cell Cycle Distribution

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Source
Control 55.2 ± 3.125.1 ± 2.219.7 ± 1.9Fictional, for illustration
Compound A (2 µM) 68.9 ± 4.515.3 ± 1.815.8 ± 1.7Fictional, for illustration
Compound B (1 µM) 40.1 ± 3.520.5 ± 2.139.4 ± 3.3Fictional, for illustration

Data are presented as the percentage of cells in each phase of the cell cycle after 24 hours of treatment.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antineoplastic potential of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF7, PANC-1, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1%.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound to each well. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., cisplatin) as a positive control.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To investigate the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Visualizations

The following diagrams illustrate key concepts in the evaluation of novel antineoplastic agents.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation start Novel Piperidine Compound (e.g., this compound) assay1 Cell Viability Assay (MTT, 48-72h) start->assay1 decision1 IC50 < 10 µM? assay1->decision1 assay2 Apoptosis Assay (Annexin V/PI) decision1->assay2 Yes assay3 Cell Cycle Analysis (PI Staining) decision1->assay3 assay4 Western Blot (Key Signaling Proteins) decision1->assay4 model Xenograft Mouse Model assay2->model assay3->model assay4->model efficacy Tumor Growth Inhibition model->efficacy toxicity Toxicity Assessment model->toxicity

Caption: Experimental workflow for evaluating novel antineoplastic agents.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Cytokine Binding stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization dna DNA dimer->dna Nuclear Translocation transcription Gene Transcription (Proliferation, Survival) dna->transcription compound Piperidin-4-yl Pentanoate Analog compound->stat3 Inhibition

Caption: Proposed inhibition of the JAK/STAT3 signaling pathway.

Conclusion

The piperidine scaffold represents a versatile and promising starting point for the development of novel antineoplastic agents. This compound and its analogs warrant further investigation to determine their efficacy and mechanism of action. The protocols and data presented in this application note provide a robust framework for the preclinical evaluation of this class of compounds, from initial cytotoxicity screening to in-depth mechanistic studies. Through a systematic approach, it is anticipated that novel piperidine-based drug candidates with improved potency and selectivity can be identified and advanced toward clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Piperidin-4-yl Pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of piperidin-4-yl pentanoate.

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific problems that may arise during the synthesis, focusing on the critical esterification step.

Question: Why is the yield of my target product, this compound, consistently low, or why do I fail to isolate it altogether?

Answer: The most significant challenge in this synthesis is the presence of two nucleophilic sites on the starting material, 4-hydroxypiperidine: the secondary amine (N-H) and the hydroxyl group (O-H). The amine group is generally more nucleophilic than the hydroxyl group.[1] Consequently, when reacting 4-hydroxypiperidine directly with an acylating agent like pentanoyl chloride, the reaction will preferentially occur at the nitrogen atom, leading to the formation of the N-acylated byproduct, 1-pentanoylpiperidin-4-ol, instead of the desired O-acylated product.

Solution: To ensure selective acylation at the oxygen atom (O-acylation), the nitrogen atom of the piperidine ring must be protected with a suitable protecting group before the esterification step.[2][3] After the ester has been successfully formed, the protecting group is removed in a final deprotection step to yield this compound.

Question: My reaction has produced a mixture of products. What are the likely side products and how can I identify them?

Answer: When performing the acylation without nitrogen protection, you can expect a mixture of several compounds:

  • This compound (Desired Product): The result of O-acylation.

  • 1-Pentanoylpiperidin-4-ol (Major Byproduct): The result of N-acylation.[4][5]

  • 1-Pentanoylthis compound (Di-acylated Byproduct): The result of both N- and O-acylation.

  • Unreacted 4-hydroxypiperidine (Starting Material).

These products can be identified using techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The N-acylated product will show a characteristic amide carbonyl signal in ¹³C NMR and IR spectra, while the desired O-acylated product will show an ester carbonyl signal.

Question: I used an N-protecting group, but the esterification step is sluggish or incomplete. How can I improve the reaction?

Answer: If the N-protected 4-hydroxypiperidine is not reacting efficiently with your acylating agent (e.g., pentanoyl chloride or pentanoic anhydride), consider the following optimizations:

  • Choice of Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the HCl generated when using an acyl chloride. Ensure the base is dry and used in a slight excess (1.1-1.5 equivalents).

  • Solvent: Use an anhydrous aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. The presence of water can hydrolyze the acylating agent.

  • Temperature: While many esterifications proceed at room temperature, gentle heating (40-50 °C) can increase the reaction rate. Monitor the reaction by TLC to avoid decomposition.

  • Catalyst: For less reactive acylating agents, adding a catalytic amount of a Lewis acid or an acylation catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[6]

Question: The final deprotection step is causing decomposition of my ester product. What should I do?

Answer: The stability of the ester bond must be considered when choosing deprotection conditions.

  • For Boc-protected amines: The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane). If the ester is acid-labile, minimize reaction time and temperature. Upon completion, immediately neutralize the acid and extract the product.

  • For Cbz-protected amines: The Cbz group is commonly removed by catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst). This method is generally mild and compatible with most ester groups.

If one method fails, consider if an alternative, orthogonally protected starting material could be used for future syntheses.[2]

Frequently Asked Questions (FAQs)

What is the recommended overall synthetic strategy for this compound?

A robust three-step synthesis is recommended to avoid selectivity issues:

  • N-Protection: Protect the secondary amine of 4-hydroxypiperidine, for example, as a tert-butoxycarbonyl (Boc) carbamate.

  • O-Esterification: React the N-protected alcohol with pentanoyl chloride or a related acylating agent in the presence of a base.

  • N-Deprotection: Remove the protecting group under appropriate conditions (e.g., acidic treatment for Boc) to yield the final product.

Which N-protecting group is most suitable?

The tert-butoxycarbonyl (Boc) group is a popular choice for this synthesis. It is easily introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to the basic conditions of the esterification step. Its removal under acidic conditions is typically clean and high-yielding.

What are the critical safety precautions for this synthesis?

  • Pentanoyl chloride is corrosive and reacts violently with water, releasing HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 4-Hydroxypiperidine is an irritant.[7] Avoid inhalation and skin contact.

  • Solvents like dichloromethane are volatile and have associated health risks. Ensure adequate ventilation.

  • Acids used for deprotection, such as TFA and HCl, are highly corrosive. Handle with extreme care.

Data Presentation

The following table summarizes typical outcomes of the acylation of 4-hydroxypiperidine with and without an N-protecting group, demonstrating the importance of this strategy.

ConditionTarget Product Yield (O-Acylation)Main Byproduct Yield (N-Acylation)
Without N-Protection < 10%> 80%
With N-Boc Protection > 90%Not Formed

Note: Yields are illustrative and based on the principle of higher nucleophilicity of amines over alcohols.[1][8]

Experimental Protocols

Protocol 1: N-Protection of 4-Hydroxypiperidine

  • Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.

  • If using an organic solvent, add triethylamine (1.2 eq). If using aqueous conditions, add sodium bicarbonate or sodium hydroxide to maintain a basic pH.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction for the disappearance of starting material by TLC.

  • Upon completion, perform an aqueous workup. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-4-hydroxypiperidine.

Protocol 2: Esterification of N-Boc-4-hydroxypiperidine

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add pentanoyl chloride (1.2 eq) dropwise via syringe.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, quench the reaction by adding water.

  • Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield pure N-Boc-piperidin-4-yl pentanoate.

Protocol 3: N-Deprotection to Yield this compound

  • Dissolve the purified N-Boc-piperidin-4-yl pentanoate (1.0 eq) in DCM.

  • Add an excess of trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until all starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Visualizations

SynthesisWorkflow Start 4-Hydroxypiperidine Step1 Step 1: N-Protection (e.g., Boc₂O, Base) Start->Step1 Intermediate N-Boc-4-hydroxypiperidine Step1->Intermediate Step2 Step 2: O-Esterification (Pentanoyl Chloride, Base) Intermediate->Step2 ProtectedProduct N-Boc-piperidin-4-yl pentanoate Step2->ProtectedProduct Step3 Step 3: N-Deprotection (e.g., TFA or HCl) ProtectedProduct->Step3 FinalProduct Piperidin-4-yl pentanoate Step3->FinalProduct TroubleshootingGuide Start Low or No Yield of Final Product CheckPurity Analyze crude product mixture (TLC, NMR, MS) Start->CheckPurity IsNAcylation Is N-acylated byproduct (1-pentanoylpiperidin-4-ol) the major product? CheckPurity->IsNAcylation YesNAcylation Problem: Competitive N-acylation occurred due to unprotected amine. IsNAcylation->YesNAcylation  Yes NoNAcylation Is starting material (N-Boc-4-hydroxypiperidine) largely unreacted? IsNAcylation->NoNAcylation  No SolutionProtect Solution: Implement a 3-step 'Protect-Esterify-Deprotect' strategy using an N-protecting group (e.g., Boc). YesNAcylation->SolutionProtect YesSM Problem: Inefficient esterification. NoNAcylation->YesSM  Yes NoSM Problem: Product decomposition during deprotection. NoNAcylation->NoSM  No SolutionOptimize Solution: Optimize reaction. - Check reagent purity (anhydrous). - Increase temperature. - Add catalyst (e.g., DMAP). YesSM->SolutionOptimize SolutionDeprotect Solution: Use milder deprotection conditions. Monitor closely by TLC and minimize reaction time. NoSM->SolutionDeprotect

References

Technical Support Center: Synthesis of Piperidin-4-yl Pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of piperidin-4-yl pentanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized through the esterification of 4-hydroxypiperidine with a pentanoylating agent. The most common methods involve the reaction of 4-hydroxypiperidine with pentanoyl chloride or pentanoic anhydride. The use of pentanoyl chloride is often preferred due to its higher reactivity, which can lead to shorter reaction times and higher yields. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: How can I improve the yield of my reaction?

A2: To improve the yield, consider the following factors:

  • Reagent Purity: Ensure that your starting materials, particularly 4-hydroxypiperidine and the pentanoylating agent, are of high purity.

  • Reaction Conditions: Optimize the reaction temperature, time, and solvent. The reaction is often run at room temperature or slightly elevated temperatures.

  • Stoichiometry: A slight excess of the pentanoylating agent can drive the reaction to completion, but a large excess can lead to purification challenges.

  • Base Selection: Use a non-nucleophilic base, such as triethylamine or pyridine, to effectively scavenge the acid byproduct without competing in the reaction.

Q3: What are the main impurities I should expect, and how can I minimize them?

A3: Common impurities include:

  • Unreacted 4-hydroxypiperidine: This can be minimized by using a slight excess of the pentanoylating agent and ensuring adequate reaction time.

  • Di-acylated byproducts: While less common for the hydroxyl group, acylation of the piperidine nitrogen can occur, especially if the nitrogen is not protected. Using a protected 4-hydroxypiperidine, such as N-Boc-4-hydroxypiperidine, followed by deprotection can prevent this.[1]

  • Hydrolysis products: If water is present in the reaction mixture, the pentanoylating agent can hydrolyze to form pentanoic acid, which can complicate purification. Ensure all glassware is dry and use anhydrous solvents.

Q4: What are the recommended purification methods for this compound?

A4: The primary methods for purifying this compound are:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities. A silica gel column with a gradient of ethyl acetate in hexane is a common choice.[2]

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be used for purification.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed to achieve high purity.[2]

Q5: Which analytical techniques are best for assessing the purity of the final product?

A5: The purity of this compound can be effectively assessed using:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities.[3][4][5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the desired product and identifying any structural isomers or major impurities.[8][9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity assessment, especially for non-volatile impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive reagents.- Incorrect reaction temperature.- Insufficient reaction time.- Check the purity and activity of starting materials.- Optimize the reaction temperature. Some reactions may require gentle heating.- Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Low Yield - Incomplete reaction.- Product loss during workup or purification.- Presence of moisture leading to hydrolysis of the acylating agent.- Use a slight excess of the pentanoylating agent.- Optimize extraction and purification steps to minimize losses.- Ensure all glassware is oven-dried and use anhydrous solvents.
Presence of Multiple Spots on TLC (Impure Product) - Formation of side products (e.g., N-acylation).- Unreacted starting materials.- Degradation of the product.- Use N-protected 4-hydroxypiperidine (e.g., N-Boc-4-hydroxypiperidine) to prevent N-acylation.- Adjust stoichiometry and reaction time to ensure complete conversion of starting materials.- Purify the product using column chromatography with an optimized solvent system.[2]
Difficulty in Removing the Base (e.g., Triethylamine) - The hydrochloride salt of the base is soluble in the organic layer.- Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the base and extract it into the aqueous layer. Follow with a wash with saturated sodium bicarbonate solution and brine.
Oily Product That is Difficult to Purify - Presence of non-crystalline impurities.- Attempt purification by column chromatography.- Try to form a salt (e.g., hydrochloride salt) which may be a crystalline solid and easier to purify by recrystallization.

Experimental Protocols

Synthesis of this compound via Acyl Chloride
  • Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pentanoyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Visualizations

Chemical Reaction Pathway

reaction_pathway 4-Hydroxypiperidine 4-Hydroxypiperidine Piperidin-4-yl_Pentanoate This compound 4-Hydroxypiperidine->Piperidin-4-yl_Pentanoate + Pentanoyl Chloride Pentanoyl_Chloride Pentanoyl Chloride Pentanoyl_Chloride->Piperidin-4-yl_Pentanoate Triethylamine Triethylamine Triethylamine_HCl Triethylamine HCl Triethylamine->Triethylamine_HCl + HCl (byproduct)

Caption: Synthesis of this compound.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reagents Mix 4-Hydroxypiperidine, Triethylamine, DCM Add_Pentanoyl_Chloride Add Pentanoyl Chloride at 0°C Reagents->Add_Pentanoyl_Chloride Stir Stir at Room Temperature Add_Pentanoyl_Chloride->Stir Quench Quench with Water Stir->Quench Wash Wash with HCl, NaHCO3, Brine Quench->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Column_Chromatography Column Chromatography Dry_Concentrate->Column_Chromatography Analysis Purity Analysis (GC-MS, NMR) Column_Chromatography->Analysis

Caption: General experimental workflow.

Troubleshooting Logic

troubleshooting_logic Start Low Yield or Purity Issue Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Check_Reagents->Start Reagents Impure Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Check_Reagents->Check_Conditions Reagents OK Check_Conditions->Start Conditions Not Optimal Optimize_Workup Optimize Workup Procedure (Washing Steps) Check_Conditions->Optimize_Workup Conditions OK Optimize_Workup->Start Workup Inefficient Optimize_Purification Optimize Purification (Column Chromatography) Optimize_Workup->Optimize_Purification Workup OK Optimize_Purification->Start Purification Inefficient Success Improved Yield/Purity Optimize_Purification->Success

Caption: Troubleshooting flow for synthesis.

References

troubleshooting side reactions in piperidin-4-yl pentanoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of piperidin-4-yl pentanoate.

Troubleshooting Guide

Problem 1: Low yield of the desired O-acylated product, this compound.

  • Question: My reaction is producing a low yield of this compound. What are the likely causes and how can I improve the yield?

  • Answer: Low yields are often due to the formation of side products arising from the competitive N-acylation of the piperidine ring. The secondary amine of 4-hydroxypiperidine is a strong nucleophile and can react with the acylating agent. To favor the desired O-acylation, consider the following strategies:

    • Reaction Conditions: Perform the acylation under acidic conditions. Protonation of the piperidine nitrogen reduces its nucleophilicity, thereby promoting O-acylation over N-acylation.[1]

    • Protecting Group Strategy: The most reliable method to ensure selective O-acylation is to use a protecting group for the piperidine nitrogen. The tert-butoxycarbonyl (Boc) group is commonly employed for this purpose. The synthesis then involves three steps: N-protection of 4-hydroxypiperidine, O-acylation of the protected intermediate, and subsequent deprotection of the nitrogen.

Problem 2: Presence of multiple products in the final reaction mixture.

  • Question: My crude product shows multiple spots on TLC/peaks in LC-MS. What are these impurities and how can I minimize them?

  • Answer: The primary impurities are likely the N-acylated side product, N-pentanoyl-4-hydroxypiperidine, and the di-acylated product, 1-pentanoylthis compound. The formation of these byproducts is influenced by the reaction conditions.

    • To minimize N-acylation:

      • Employ an N-protecting group strategy as outlined in Problem 1.

      • If attempting a direct acylation, use acidic conditions to decrease the nucleophilicity of the piperidine nitrogen.

    • Purification: These side products can typically be separated from the desired product by column chromatography on silica gel.

Problem 3: Difficulty in removing the N-Boc protecting group.

  • Question: I am having trouble with the N-Boc deprotection step. The reaction is sluggish or incomplete. What can I do?

  • Answer: Incomplete deprotection can be addressed by modifying the reaction conditions.

    • Acid Strength and Concentration: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent for Boc deprotection. If the reaction is slow, you can try increasing the concentration of TFA or switching to a stronger acid like hydrochloric acid (HCl) in dioxane or methanol.[2][3]

    • Reaction Time and Temperature: While many deprotections proceed at room temperature, gentle heating may be required for more stubborn substrates. Monitor the reaction by TLC to determine the optimal reaction time.

    • Alternative Methods: For substrates sensitive to strong acids, milder deprotection methods using reagents like oxalyl chloride in methanol can be employed.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the main challenge in the synthesis of this compound?

    • A1: The principal challenge is achieving selective acylation at the hydroxyl group (O-acylation) in the presence of the more nucleophilic secondary amine in the piperidine ring (N-acylation).[1]

  • Q2: What are the common side products in this synthesis?

    • A2: The most common side products are N-pentanoyl-4-hydroxypiperidine (from N-acylation) and 1-pentanoylthis compound (from di-acylation). Unreacted 4-hydroxypiperidine may also be present.

  • Q3: Is it possible to perform the O-acylation directly without a protecting group?

    • A3: Yes, direct O-acylation is possible under acidic conditions, which protonate the piperidine nitrogen and reduce its reactivity. However, achieving high selectivity can be challenging, and this method often results in a mixture of products requiring careful purification.[1]

  • Q4: What are the recommended conditions for N-Boc protection of 4-hydroxypiperidine?

    • A4: A common method involves reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as triethylamine or sodium bicarbonate in a solvent like dichloromethane or methanol.[4]

  • Q5: How can I purify the final product, this compound?

    • A5: The most effective method for purifying this compound from starting materials and side products is column chromatography on silica gel.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

To a solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane, add triethylamine (1.2 eq). Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dichloromethane dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

ParameterValueReference
Reactants4-hydroxypiperidine, (Boc)₂O, Triethylamine[5]
SolventDichloromethane[5]
Temperature0 °C to Room Temperature[5]
Reaction Time16 hours[5]
Typical Yield99%[5]
Protocol 2: Synthesis of tert-Butyl 4-(pentanoyloxy)piperidine-1-carboxylate

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in pyridine, add pentanoyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC. Quench the reaction by adding methanol. Remove the solvent under reduced pressure and dissolve the residue in dichloromethane. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography.

ParameterValueReference
Reactantstert-Butyl 4-hydroxypiperidine-1-carboxylate, Pentanoyl chlorideAnalogous to[6]
SolventPyridineAnalogous to[6]
Temperature0 °C to Room TemperatureAnalogous to[6]
Reaction TimeMonitored by TLCAnalogous to[6]
Typical Yield>90% (expected)
Protocol 3: Deprotection of tert-Butyl 4-(pentanoyloxy)piperidine-1-carboxylate

Dissolve tert-butyl 4-(pentanoyloxy)piperidine-1-carboxylate (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane. Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable solvent and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

ParameterValueReference
Reactanttert-Butyl 4-(pentanoyloxy)piperidine-1-carboxylate[7]
ReagentTrifluoroacetic Acid (TFA)[7]
SolventDichloromethane[7]
TemperatureRoom Temperature[7]
Reaction Time1-3 hours[3]
Typical Yield>90%[3]

Visualizations

Synthesis_Pathway cluster_0 Direct Acylation (One-Step) 4-Hydroxypiperidine 4-Hydroxypiperidine This compound This compound 4-Hydroxypiperidine->this compound  Pentanoyl Chloride (Acidic Conditions) N-Pentanoyl-4-hydroxypiperidine N-Pentanoyl-4-hydroxypiperidine 4-Hydroxypiperidine->N-Pentanoyl-4-hydroxypiperidine  Pentanoyl Chloride (Basic/Neutral Conditions) Di-acylated Product Di-acylated Product N-Pentanoyl-4-hydroxypiperidine->Di-acylated Product  Pentanoyl Chloride

Caption: Reaction pathway for the direct synthesis of this compound.

Protected_Synthesis_Workflow 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine  Protection ((Boc)2O, Base) N-Boc-4-(pentanoyloxy)piperidine N-Boc-4-(pentanoyloxy)piperidine N-Boc-4-hydroxypiperidine->N-Boc-4-(pentanoyloxy)piperidine  O-Acylation (Pentanoyl Chloride) This compound This compound N-Boc-4-(pentanoyloxy)piperidine->this compound  Deprotection (TFA or HCl)

Caption: Workflow for the N-Boc protected synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product CheckSideProducts Analyze for N-acylated and di-acylated products Start->CheckSideProducts AcidicConditions Use acidic conditions for direct acylation Start->AcidicConditions Direct synthesis desired UseProtectingGroup Implement N-Boc protection strategy CheckSideProducts->UseProtectingGroup Side products present Purify Purify by column chromatography CheckSideProducts->Purify Minor impurities End Pure Product, Improved Yield UseProtectingGroup->End AcidicConditions->Purify Purify->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of Piperidin-4-yl Pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of piperidin-4-yl pentanoate. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for piperidine derivatives like this compound are recrystallization, column chromatography, and distillation. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For piperidine derivatives, common solvents for recrystallization include ethanol, methanol, acetonitrile, and mixtures such as benzene-petroleum ether or ethanol-ethyl acetate.[1][2] It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system.

Q3: What are the typical stationary and mobile phases for column chromatography of this compound?

A3: For piperidine derivatives, silica gel is a commonly used stationary phase for flash column chromatography.[3][4] The mobile phase is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the mobile phase can be adjusted to achieve optimal separation.

Q4: Can I use distillation to purify this compound?

A4: Yes, distillation, particularly vacuum distillation, can be a suitable method for purifying liquid this compound, especially for removing non-volatile impurities. The effectiveness of this method depends on the boiling point of the compound and the thermal stability.

Q5: What are potential sources of impurities in the synthesis of this compound?

A5: Impurities can arise from starting materials, side reactions, or incomplete reactions. In syntheses involving piperidine derivatives, common impurities can include unreacted starting materials, by-products from side reactions, and residual catalysts or reagents.[5]

Troubleshooting Guides

Low Yield After Purification
Potential Cause Troubleshooting Steps
Product loss during recrystallization - Ensure the minimum amount of hot solvent was used for dissolution. - Cool the solution slowly to allow for proper crystal formation. - Avoid washing the crystals with a solvent in which they are highly soluble.
Inefficient elution in column chromatography - Optimize the mobile phase composition to ensure the product elutes at an appropriate retention factor (Rf) of ~0.3-0.4 on TLC. - Ensure proper packing of the column to avoid channeling.
Decomposition during distillation - Use vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition. - Ensure the distillation apparatus is free of contaminants that could catalyze decomposition.
Product is Not Pure After Purification
Potential Cause Troubleshooting Steps
Co-crystallization of impurities - Try a different recrystallization solvent or a multi-solvent system. - Perform a second recrystallization.
Poor separation in column chromatography - Adjust the mobile phase polarity for better separation of the product and impurities. - Use a longer column or a stationary phase with a smaller particle size for higher resolution. - Ensure the sample is loaded onto the column in a concentrated band.
Azeotrope formation during distillation - If an azeotrope is suspected, consider an alternative purification method like chromatography.
Presence of starting materials - Ensure the reaction has gone to completion before starting the purification process. - An acid-base extraction could be employed to remove unreacted starting materials if their chemical properties differ significantly.

Experimental Protocols

Note: The following are generalized protocols for the purification of piperidine derivatives and may require optimization for this compound.

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a potential recrystallization solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is not suitable. If it is insoluble, heat the mixture. If the solid dissolves upon heating, the solvent may be suitable. Cool the solution to see if crystals form.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other solid impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven.

Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the product.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis synthesis Crude this compound recrystallization Recrystallization synthesis->recrystallization chromatography Column Chromatography synthesis->chromatography distillation Distillation synthesis->distillation analysis Pure Product recrystallization->analysis chromatography->analysis distillation->analysis

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Attempt check_purity Is Purity Acceptable? start->check_purity check_yield Is Yield Acceptable? check_purity->check_yield Yes troubleshoot_purity Troubleshoot Purity Issues (e.g., change solvent, optimize chromatography) check_purity->troubleshoot_purity No final_product Final Pure Product check_yield->final_product Yes troubleshoot_yield Troubleshoot Yield Issues (e.g., optimize crystallization cooling, check for product loss) check_yield->troubleshoot_yield No troubleshoot_purity->start troubleshoot_yield->start

Caption: Logical troubleshooting flow for purification experiments.

References

stability issues of piperidin-4-yl pentanoate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of piperidin-4-yl pentanoate under acidic and basic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under acidic or basic conditions?

Under both acidic and basic conditions, this compound is expected to undergo hydrolysis of the ester bond. This reaction, known as saponification under basic conditions, yields piperidin-4-ol and pentanoic acid (or its corresponding carboxylate salt).[1][2][3]

Q2: What is the general mechanism of degradation for this compound?

The degradation proceeds via nucleophilic acyl substitution. In acidic media, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[1][4][5] In basic media, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the products.[2][3]

Q3: How does pH affect the stability of this compound?

The stability of this compound is highly pH-dependent. The rate of hydrolysis is generally fastest at high and low pH values and slowest in the neutral pH range. Basic conditions, in particular, can lead to rapid and irreversible degradation due to the formation of the carboxylate salt of pentanoic acid.[1][3]

Q4: Are there other potential degradation pathways besides hydrolysis?

While hydrolysis is the primary degradation pathway under acidic and basic conditions, other stress factors like oxidation, photolysis, and high temperatures could lead to different degradation products.[6][7][8] Forced degradation studies are recommended to explore all potential degradation pathways.[6][8][9]

Troubleshooting Guide

Q1: I am observing rapid degradation of my compound in an acidic solution. What can I do to minimize this?

If you are observing rapid degradation, consider the following:

  • Reduce Temperature: Lowering the temperature of your experiment can significantly decrease the rate of hydrolysis.

  • Use a Weaker Acid or Lower Concentration: If your protocol allows, using a less concentrated acid or a weaker acid can slow down the degradation process.[8]

  • Minimize Exposure Time: Prepare your solutions fresh and minimize the time the compound is exposed to acidic conditions.

Q2: My analysis shows more than 20% degradation of this compound in my formulation. What does this indicate?

Degradation exceeding 20% is generally considered significant in forced degradation studies and may indicate a potential stability issue with your formulation or storage conditions.[7] It is crucial to investigate the cause, which could be related to pH, temperature, or the presence of other reactive species.

Q3: How can I confirm that the observed degradation product is indeed piperidin-4-ol and pentanoic acid?

You can use various analytical techniques to confirm the identity of the degradation products:

  • Chromatography: Techniques like HPLC or GC can be used to separate the degradation products. Comparing the retention times with those of authentic reference standards of piperidin-4-ol and pentanoic acid can provide confirmation.

  • Mass Spectrometry (MS): LC-MS or GC-MS can be used to determine the molecular weight of the degradation products, which should correspond to piperidin-4-ol and pentanoic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information to confirm the identity of the isolated degradation products.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on this compound to illustrate typical results.

ConditionTemperature (°C)Time (hours)% Degradation of this compoundMajor Degradation Products
0.1 M HCl602415.2%Piperidin-4-ol, Pentanoic Acid
0.1 M NaOH25418.5%Piperidin-4-ol, Sodium Pentanoate
pH 7.4 Buffer4072< 1%Not Detected

Experimental Protocols

Protocol: Forced Hydrolysis Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study under acidic and basic conditions.

1. Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a suitable column (e.g., C18)

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.[7]

  • Acidic Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 M HCl in a suitable container.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an appropriate amount of NaOH.

    • Dilute the samples with mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH in a suitable container.

    • Incubate the solution at 25°C.

    • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4 hours).

    • Neutralize the aliquots with an appropriate amount of HCl.

    • Dilute the samples with mobile phase to a suitable concentration for HPLC analysis.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method.

    • Quantify the amount of this compound remaining and the amount of degradation products formed.

Visualizations

Acidic_Hydrolysis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products PiperidinylPentanoate This compound ProtonatedEster Protonated Ester PiperidinylPentanoate->ProtonatedEster + H+ H3O H3O+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H2O Piperidinol Piperidin-4-ol TetrahedralIntermediate->Piperidinol - H+ PentanoicAcid Pentanoic Acid TetrahedralIntermediate->PentanoicAcid

Caption: Acid-catalyzed hydrolysis of this compound.

Basic_Hydrolysis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products PiperidinylPentanoate This compound TetrahedralIntermediate Tetrahedral Intermediate PiperidinylPentanoate->TetrahedralIntermediate + OH- OH OH- Piperidinol Piperidin-4-ol TetrahedralIntermediate->Piperidinol Pentanoate Pentanoate TetrahedralIntermediate->Pentanoate

Caption: Base-catalyzed hydrolysis of this compound.

Experimental_Workflow Start Start: Prepare Stock Solution (1 mg/mL in Methanol) Stress Apply Stress Conditions (Acidic or Basic) Start->Stress Sample Withdraw Aliquots at Time Intervals Stress->Sample Neutralize Neutralize Sample Sample->Neutralize Dilute Dilute for Analysis Neutralize->Dilute Analyze HPLC Analysis Dilute->Analyze End End: Quantify Degradation Analyze->End

Caption: General workflow for forced degradation studies.

References

overcoming solubility problems of piperidin-4-yl pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for piperidin-4-yl pentanoate. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers and drug development professionals overcome common challenges related to the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: In which solvents should I initially attempt to dissolve this compound?

A2: For initial stock solutions, polar organic solvents are recommended. Good starting points include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol or Methanol

For aqueous experimental buffers, direct dissolution at neutral pH will likely result in low solubility. Acidification of the aqueous buffer is the primary strategy to enhance solubility.

Q3: Why did my compound precipitate when I diluted my DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4)?

A3: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a concentrated organic solvent (like DMSO) is diluted into an aqueous buffer in which it is poorly soluble. The organic solvent concentration drops, and the compound's aqueous solubility limit is exceeded, causing it to precipitate. For this compound, this is expected at neutral or basic pH where the molecule is in its less soluble free base form.

Q4: Can I heat the solution to improve solubility?

A4: Gentle heating can temporarily increase the solubility of many compounds. However, this can be a risky approach for this compound. The ester functional group may be susceptible to hydrolysis, especially at acidic or basic pH, a process that can be accelerated by heat. This would degrade your compound. If you must use heat, do so cautiously, for a short duration, and at the lowest effective temperature. Always check for compound degradation by an appropriate analytical method (e.g., HPLC, LC-MS) afterward.

Troubleshooting Guide: Compound Precipitation

If you observe precipitation or cloudiness during your experiment, follow this troubleshooting workflow.

G start Precipitation Observed check_ph What is the pH of your aqueous medium? start->check_ph ph_neutral_basic pH is Neutral or Basic (e.g., PBS pH 7.4) check_ph->ph_neutral_basic > 7 ph_acidic pH is Acidic check_ph->ph_acidic < 7 cause_freebase Cause: Compound is in its poorly soluble free base form. ph_neutral_basic->cause_freebase check_concentration Is the final concentration too high? ph_acidic->check_concentration solution_acidify Action: Lower the pH. Prepare a new solution using an acidic buffer (pH < 6). cause_freebase->solution_acidify cause_supersaturation Cause: Concentration exceeds solubility limit even at acidic pH. check_concentration->cause_supersaturation Yes other_issues Still Precipitating? check_concentration->other_issues No solution_lower_conc Action: Lower the final concentration of the compound. cause_supersaturation->solution_lower_conc consider_excipients Action: Use solubility enhancers like co-solvents (e.g., ethanol) or cyclodextrins. other_issues->consider_excipients Yes

Caption: Troubleshooting workflow for this compound precipitation.

Solubility Enhancement Strategies & Data

The primary strategy for solubilizing this compound is pH adjustment. Forming a salt (e.g., hydrochloride or citrate salt) dramatically increases aqueous solubility.

Mechanism of pH-Dependent Solubility

The diagram below illustrates how lowering the pH protonates the piperidine nitrogen, leading to the formation of a highly polar, water-soluble piperidinium salt.

G cluster_0 High pH (e.g., pH 7.4) cluster_1 Low pH (e.g., pH 4.0) FreeBase This compound (Free Base) - Low Polarity - Poor Aqueous Solubility Salt Piperidinium Pentanoate (Salt Form) - High Polarity (Ionic) - High Aqueous Solubility FreeBase->Salt  + H⁺ (Acidification)   Salt->FreeBase  - H⁺ (Basification)  

Caption: pH effect on the ionization and solubility of this compound.

Expected Solubility Data

The following tables present expected solubility data based on the chemical properties of this compound. These are not experimental values but are provided for guidance.

Table 1: Predicted Aqueous Solubility at Different pH Values

pH of Buffer Expected Form Predicted Aqueous Solubility Notes
4.0 Piperidinium Salt High (> 10 mg/mL) Compound is protonated and highly soluble.
5.0 Mostly Salt Moderate-High (1-10 mg/mL) Significant protonation still occurs.
6.0 Mixed Low-Moderate (0.1-1 mg/mL) Approaching the pKa of the piperidine.
7.4 Mostly Free Base Very Low (< 0.01 mg/mL) Primarily the neutral, poorly soluble form.

| 8.0 | Free Base | Very Low (< 0.01 mg/mL) | Essentially insoluble. |

Table 2: Solubility in Common Co-solvent Systems

Solvent System Ratio (v/v) Predicted Solubility Use Case
Ethanol / Water 20:80 Moderate Suitable for some in vitro assays.
DMSO / PBS (pH 7.4) 1:99 Low (< 0.1 mg/mL) High risk of precipitation.
PEG 400 / Water 30:70 Moderate-High Useful for oral formulation development.

| 2-Hydroxypropyl-β-cyclodextrin (10% w/v in water) | N/A | High | Forms an inclusion complex to enhance solubility. |

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

Objective: To determine the approximate aqueous solubility of this compound at a specific pH.

Materials:

  • This compound

  • Buffer solution of desired pH (e.g., 50 mM Citrate Buffer, pH 4.0)

  • Microcentrifuge tubes (1.5 mL)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator (e.g., set to 25 °C)

  • Centrifuge

  • HPLC or LC-MS system with a suitable standard curve.

Methodology:

  • Add an excess amount of this compound (e.g., 2-5 mg) to a microcentrifuge tube. The goal is to have undissolved solid remaining.

  • Add a precise volume of the pH buffer (e.g., 1.0 mL) to the tube.

  • Cap the tube securely and vortex vigorously for 1 minute.

  • Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and shake for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the tube to confirm that excess solid is still present. If not, more compound must be added and the incubation repeated.

  • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully remove a known aliquot of the clear supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable mobile phase or solvent to a concentration that falls within the range of your analytical standard curve.

  • Quantify the concentration of the dissolved compound using a validated HPLC or LC-MS method.

  • The resulting concentration is the equilibrium solubility of the compound at that specific pH and temperature.

Protocol 2: Preparation of an Acidic Aqueous Solution

Objective: To prepare a 1 mg/mL solution of this compound for an in vitro experiment.

Materials:

  • This compound

  • Sterile Water for Injection or Milli-Q water

  • 1 M Hydrochloric Acid (HCl)

  • Volumetric flask

  • pH meter

Methodology:

  • Weigh the required amount of this compound (e.g., 10 mg for a 10 mL final solution).

  • Place the compound into the volumetric flask.

  • Add approximately 80% of the final volume of water (e.g., 8 mL for a 10 mL solution). The compound will likely not dissolve and will form a suspension.

  • While stirring, add 1 M HCl dropwise to the suspension. Monitor the solution's appearance.

  • Continue adding HCl until all the solid has dissolved and the solution is clear.

  • Check the pH of the solution using a calibrated pH meter. The target pH should be between 4.0 and 5.0 to ensure the compound remains protonated and soluble. Adjust with more HCl if necessary.

  • Once fully dissolved and at the target pH, add water to bring the solution to the final volume (e.g., 10 mL).

  • Mix thoroughly. The final solution is a 1 mg/mL solution of this compound hydrochloride.

  • (Optional but recommended) Filter the solution through a 0.22 µm syringe filter to sterilize and remove any trace particulates before use in cell-based assays.

preventing byproduct formation in piperidin-4-yl pentanoate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of piperidin-4-yl pentanoate. The following information is designed to help you prevent byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

A1: The primary challenge in synthesizing this compound from 4-hydroxypiperidine and a pentanoyl source (e.g., pentanoyl chloride or pentanoic anhydride) is the competing N-acylation and O-acylation reactions. The secondary amine in the piperidine ring is nucleophilic and can react with the acylating agent, leading to the formation of the undesired N-pentanoyl-4-hydroxypiperidine byproduct. In some cases, a di-acylated byproduct, 1-pentanoyl-piperidin-4-yl pentanoate, can also be formed.

Q2: How can I selectively synthesize this compound (O-acylation)?

A2: To achieve selective O-acylation, the most effective strategy is to use a protecting group for the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group is a common and effective choice. The synthesis involves three main steps:

  • N-protection: Reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc)₂O to form N-Boc-4-hydroxypiperidine.

  • O-acylation: Esterification of N-Boc-4-hydroxypiperidine with a pentanoyl source.

  • N-deprotection: Removal of the Boc group to yield the desired this compound.

Q3: What are the typical byproducts I might see in my reaction?

A3: The main byproducts you may encounter are:

  • N-pentanoyl-4-hydroxypiperidine: Formed from the acylation of the piperidine nitrogen.

  • 1-pentanoyl-piperidin-4-yl pentanoate: The di-acylated product resulting from both N- and O-acylation.

  • Unreacted starting materials: 4-hydroxypiperidine and the pentanoyl source.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low yield of the desired O-acylated product and significant formation of N-acylated byproduct. Direct acylation of unprotected 4-hydroxypiperidine was performed.Employ an N-protection strategy. Protect the piperidine nitrogen with a Boc group before proceeding with the esterification.
Presence of both N- and O-acylated products in the final mixture. Incomplete protection of the piperidine nitrogen before acylation, or premature deprotection during workup.Ensure complete N-protection by monitoring the reaction with TLC or LC-MS. Use mild conditions for workup to avoid premature deprotection of the Boc group.
Formation of di-acylated byproduct (1-pentanoyl-piperidin-4-yl pentanoate). Use of excess acylating agent in the reaction with unprotected 4-hydroxypiperidine.Use stoichiometric amounts of the acylating agent. The use of an N-protecting group is the most effective way to prevent this.
Difficulty in separating the desired product from the N-acylated byproduct. The byproducts have similar polarities.Purification can be challenging. Using a protection/deprotection strategy simplifies purification as the protected intermediate has significantly different polarity. If separation of the unprotected mixture is necessary, column chromatography with a carefully selected solvent system may be effective.
Low yield after the deprotection step. Harsh deprotection conditions leading to degradation of the ester.Use mild acidic conditions for Boc deprotection, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature or HCl in an organic solvent. Monitor the reaction closely to avoid prolonged exposure to acid.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Boc Protection

This protocol is the recommended method for achieving high selectivity for the desired O-acylated product.

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

  • Materials:

    • 4-Hydroxypiperidine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Water

  • Procedure:

    • Dissolve 4-hydroxypiperidine (1.0 eq) in a mixture of dichloromethane and water.

    • Add sodium bicarbonate (1.5 eq) to the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane.

    • Stir the mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain N-Boc-4-hydroxypiperidine, which can often be used in the next step without further purification.

Step 2: Synthesis of tert-butyl 4-(pentanoyloxy)piperidine-1-carboxylate (N-Boc-piperidin-4-yl pentanoate)

  • Materials:

    • N-Boc-4-hydroxypiperidine

    • Pentanoyl chloride

    • Triethylamine (TEA) or Pyridine

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.2 eq) or pyridine (2.0 eq) and cool the mixture to 0 °C.

    • Slowly add pentanoyl chloride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound (Deprotection)

  • Materials:

    • N-Boc-piperidin-4-yl pentanoate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve N-Boc-piperidin-4-yl pentanoate (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (5-10 eq) and stir at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain this compound.

Protocol 2: Direct Acylation of 4-Hydroxypiperidine (Lower Selectivity)

This method is simpler but will likely result in a mixture of N- and O-acylated products.

  • Materials:

    • 4-Hydroxypiperidine

    • Pentanoyl chloride

    • A non-nucleophilic base (e.g., triethylamine)

    • An aprotic solvent (e.g., dichloromethane)

  • Procedure:

    • Dissolve 4-hydroxypiperidine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane and cool to 0 °C.

    • Slowly add pentanoyl chloride (1.0 eq).

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours.

    • Monitor the reaction by GC-MS or LC-MS to assess the ratio of products.

    • Work up the reaction by washing with water and brine.

    • Dry and concentrate the organic layer.

    • Attempt to separate the products by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Outcomes

Reaction StrategyDesired Product (O-acylation) YieldN-acylated Byproduct YieldDi-acylated Byproduct Yield
Direct Acylation Low to ModerateModerate to HighPossible
N-Boc Protection Strategy HighMinimal to NoneNone

Note: Actual yields will vary depending on specific reaction conditions.

Visualizations

Reaction Pathways

reaction_pathways cluster_direct Direct Acylation cluster_protected N-Boc Protection Strategy 4-Hydroxypiperidine 4-Hydroxypiperidine This compound (O-acylated) This compound (O-acylated) 4-Hydroxypiperidine->this compound (O-acylated) O-acylation N-Pentanoyl-4-hydroxypiperidine (N-acylated) N-Pentanoyl-4-hydroxypiperidine (N-acylated) 4-Hydroxypiperidine->N-Pentanoyl-4-hydroxypiperidine (N-acylated) N-acylation Pentanoyl Chloride Pentanoyl Chloride Pentanoyl Chloride->this compound (O-acylated) Pentanoyl Chloride->N-Pentanoyl-4-hydroxypiperidine (N-acylated) Di-acylated Byproduct Di-acylated Byproduct N-Pentanoyl-4-hydroxypiperidine (N-acylated)->Di-acylated Byproduct O-acylation N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-piperidin-4-yl pentanoate N-Boc-piperidin-4-yl pentanoate N-Boc-4-hydroxypiperidine->N-Boc-piperidin-4-yl pentanoate O-acylation This compound (Final Product) This compound (Final Product) N-Boc-piperidin-4-yl pentanoate->this compound (Final Product) Deprotection 4-Hydroxypiperidine_prot 4-Hydroxypiperidine 4-Hydroxypiperidine_prot->N-Boc-4-hydroxypiperidine Protection Boc2O (Boc)2O Boc2O->N-Boc-4-hydroxypiperidine Pentanoyl Chloride_prot Pentanoyl Chloride Pentanoyl Chloride_prot->N-Boc-piperidin-4-yl pentanoate TFA TFA TFA->this compound (Final Product)

Caption: Reaction pathways for direct vs. protected synthesis.

Troubleshooting Logic

troubleshooting_logic start Reaction Complete check_byproducts Analyze product mixture (TLC, GC-MS, NMR) start->check_byproducts is_clean Clean product? check_byproducts->is_clean success Successful Synthesis is_clean->success Yes byproducts_present Significant byproducts present is_clean->byproducts_present No identify_byproducts Identify major byproduct byproducts_present->identify_byproducts n_acylated N-acylated byproduct is major identify_byproducts->n_acylated N-acylated di_acylated Di-acylated byproduct is major identify_byproducts->di_acylated Di-acylated unreacted_sm Unreacted starting material identify_byproducts->unreacted_sm Starting Material solution_n_acylated Use N-protection strategy (Protocol 1) n_acylated->solution_n_acylated solution_di_acylated Reduce acylating agent stoichiometry or use N-protection di_acylated->solution_di_acylated solution_unreacted_sm Increase reaction time or temperature unreacted_sm->solution_unreacted_sm

Caption: Troubleshooting workflow for byproduct identification.

Technical Support Center: Method Refinement for the Acylation of 4-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the acylation of 4-hydroxypiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the acylation of 4-hydroxypiperidine?

A1: The main challenge arises from the presence of two nucleophilic sites: the secondary amine (N-position) and the hydroxyl group (O-position). This can lead to a mixture of N-acylated, O-acylated, and potentially di-acylated products. Achieving high selectivity for either N- or O-acylation is the primary goal of method refinement.

Q2: What is the fundamental principle for achieving selective N-acylation versus O-acylation?

A2: The selectivity hinges on the relative nucleophilicity of the amine and hydroxyl groups, which can be modulated by the reaction conditions. The nitrogen atom is inherently more nucleophilic than the oxygen atom. Therefore, under neutral or basic conditions, N-acylation is generally favored. To achieve selective O-acylation, the nucleophilicity of the nitrogen must be suppressed. This is typically accomplished by performing the reaction under acidic conditions, which protonates the more basic amino group, rendering it non-nucleophilic.

Q3: What are the typical reagents used for the acylation of 4-hydroxypiperidine?

A3: Common acylating agents include acyl chlorides and acid anhydrides. The choice of reagent, along with the solvent and any additives or catalysts, plays a crucial role in the reaction's outcome.

Q4: Can I achieve 100% selectivity for either N- or O-acylation?

A4: While achieving absolute 100% selectivity can be challenging, it is possible to obtain very high selectivity, often leading to a major product that can be purified to homogeneity. Careful optimization of the reaction conditions is key.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Acylated Product
Possible Cause Suggested Solution
Incomplete reaction - Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).- Increase the reaction time or temperature, but be mindful of potential side reactions or product degradation.- Ensure the acylating agent is of high purity and added in the correct stoichiometric amount (a slight excess may be necessary).
Side reactions - For N-acylation, di-acylation may occur. Use a controlled amount of the acylating agent.- For O-acylation under acidic conditions, prolonged reaction times or high temperatures can lead to dehydration of the piperidine ring.[1] Monitor the reaction closely.- The acylating agent may be consumed by reaction with the solvent or trace amounts of water. Ensure anhydrous conditions, especially when using reactive acyl chlorides.[2]
Product degradation - The product may be unstable under the reaction or work-up conditions. Consider milder reaction conditions or a modified work-up procedure.
Issue 2: Formation of a Mixture of N- and O-Acylated Products
Possible Cause Suggested Solution
Suboptimal pH control - For selective N-acylation , ensure the reaction is performed under basic or neutral conditions. The use of a base like triethylamine or pyridine is common. The Schotten-Baumann reaction, using aqueous alkali, is a classic method for N-acylation.[3][4][5][6]- For selective O-acylation , the reaction must be conducted under acidic conditions to protonate the amine. Using the hydrochloride salt of 4-hydroxypiperidine or adding a strong acid like HCl or trifluoroacetic acid is effective.[7]
Inappropriate choice of catalyst - For O-acylation, catalysts like 4-(dimethylamino)pyridine (DMAP) can be effective, particularly with acid anhydrides.[8][9][10] However, in the absence of acid, DMAP can also catalyze N-acylation.
Kinetic vs. Thermodynamic Control - N-acylation is typically the kinetically favored product due to the higher nucleophilicity of the amine. O-acylation is often the thermodynamically favored product under acidic conditions where the amine is protonated. Running the reaction at lower temperatures may favor the kinetic product (N-acylation), while higher temperatures and longer reaction times can favor the thermodynamic product.
Issue 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Similar polarity of products - If a mixture of N- and O-acylated products is formed, separation by standard silica gel chromatography can be challenging due to similar polarities.- Consider using a different stationary phase for chromatography (e.g., alumina, reversed-phase).- HPLC can be a powerful tool for both analysis and purification of such mixtures.[11]
By-products from the acylating agent - Excess acid anhydride can be quenched with water or an alcohol. The resulting carboxylic acid can be removed by an aqueous basic wash during work-up.- The HCl generated from acyl chlorides is typically neutralized by the base used in the reaction.
O- to N-Acyl Migration - O-acylated products of amino alcohols can sometimes rearrange to the more stable N-acyl isomer, especially under basic conditions or during prolonged heating.[7] It is often advisable to store the O-acylated product as its hydrochloride salt to prevent this.[7]

Data Presentation: Comparative Reaction Conditions

The following tables summarize expected outcomes for the acylation of 4-hydroxypiperidine based on literature principles for amino alcohols. Yields are indicative and will vary based on the specific acylating agent and precise reaction conditions.

Table 1: Selective N-Acylation

Acylating AgentBaseSolventTemperatureExpected Major ProductTypical Yield Range
Acyl ChlorideTriethylamine (Et3N)Dichloromethane (DCM)0 °C to RTN-Acyl-4-hydroxypiperidine80-95%
Acid AnhydridePyridinePyridine or DCM0 °C to RTN-Acyl-4-hydroxypiperidine85-98%
Acyl Chlorideaq. NaOH / KOHBiphasic (e.g., DCM/H₂O)0 °C to RTN-Acyl-4-hydroxypiperidine75-90%

Table 2: Selective O-Acylation

Acylating AgentAcid/CatalystSolventTemperatureExpected Major ProductTypical Yield Range
Acyl ChlorideHCl (from substrate salt)Acetonitrile or DioxaneRT to 50 °CO-Acyl-4-hydroxypiperidine70-85%
Acid AnhydrideTrifluoroacetic Acid (TFA)TFA or DCM0 °C to RTO-Acyl-4-hydroxypiperidine75-90%
Acid AnhydridePyridine (as base/catalyst)Pyridine0 °C to RTO-Acyl-4-hydroxypiperidine60-80%

Experimental Protocols

Protocol 1: General Procedure for Selective N-Acetylation
  • Dissolve 4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.1-1.5 eq) or pyridine (used as solvent).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride or acetyl chloride (1.0-1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1-acetyl-4-hydroxypiperidine.

Protocol 2: General Procedure for Selective O-Acetylation
  • Suspend 4-hydroxypiperidine hydrochloride (1.0 eq) in a suitable solvent like acetonitrile or trifluoroacetic acid. Alternatively, dissolve 4-hydroxypiperidine in an acidic solvent.

  • Cool the mixture to 0 °C.

  • Add acetyl chloride or acetic anhydride (1.1-1.5 eq) dropwise.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the reaction progress by TLC. Reaction times can range from a few hours to overnight.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (note: this will neutralize the acid and may cause gas evolution).

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-acetoxypiperidine. To prevent potential O- to N-acyl migration, the product can be converted back to its hydrochloride salt for storage.

Visualizations

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve 4-Hydroxypiperidine in appropriate solvent add_reagent Add Base (for N-acylation) or Acid (for O-acylation) prep->add_reagent cool Cool to 0 °C add_reagent->cool add_acyl Add Acylating Agent (Acyl Chloride or Anhydride) cool->add_acyl react Stir at RT (Monitor by TLC/LC-MS) add_acyl->react quench Quench Reaction react->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Figure 1: Generalized experimental workflow for the acylation of 4-hydroxypiperidine.

Reaction_Pathways cluster_N_acylation N-Acylation Pathway cluster_O_acylation O-Acylation Pathway start 4-Hydroxypiperidine + Acylating Agent N_conditions Basic/Neutral Conditions start->N_conditions O_conditions Acidic Conditions (Amine Protonated) start->O_conditions N_product N-Acyl-4-hydroxypiperidine (Kinetic Product) N_conditions->N_product Favored O_product O-Acyl-4-hydroxypiperidine (Thermodynamic Product) O_conditions->O_product Favored

Figure 2: Competing N- and O-acylation pathways based on reaction conditions.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of Piperidin-4-yl Pentanoate: Beyond X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comparative analysis of analytical techniques for the structural validation of piperidin-4-yl pentanoate, a representative small organic molecule. While X-ray crystallography remains the gold standard for absolute structure elucidation, a multi-technique approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provides a comprehensive and often more readily accessible means of characterization.

This guide will delve into the principles of these techniques, presenting expected data for this compound and outlining the experimental protocols necessary to acquire such data.

The Central Role of Structural Validation

In the realm of drug discovery and development, precise structural knowledge of a compound is paramount. It influences physicochemical properties, pharmacological activity, and intellectual property protection. While X-ray crystallography offers unparalleled detail on the solid-state conformation of a molecule, its reliance on obtaining a high-quality single crystal can be a significant bottleneck. Therefore, a combination of spectroscopic methods is routinely employed to confirm the identity and purity of a synthesized compound.

A Multi-Faceted Approach to Validation

The structural validation of a novel compound like this compound should not rely on a single technique. Instead, a complementary suite of analytical methods provides a more robust and complete picture of the molecule's identity and purity.

Comparative Reactivity of Piperidin-4-yl Pentanoate with other Alkyl Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Piperidin-4-yl pentanoate is anticipated to exhibit a moderate to slightly enhanced reactivity in hydrolysis and aminolysis reactions compared to simple acyclic secondary alkyl esters. This is primarily attributed to the electronic effect of the protonated piperidinyl nitrogen under physiological or acidic conditions, which can facilitate nucleophilic attack at the ester carbonyl. However, steric hindrance from the piperidine ring may counteract this electronic activation to some extent. In comparison to primary alkyl esters, its reactivity is expected to be lower due to greater steric bulk.

Comparative Reactivity Data

The following tables summarize the expected relative reactivity of this compound in comparison to other common alkyl esters based on established structure-reactivity relationships. The reactivity is categorized qualitatively as Low, Medium, or High, with accompanying notes explaining the rationale.

Table 1: Comparative Hydrolysis Rates of Various Esters

EsterAlcohol MoietyExpected Relative Hydrolysis RateNotes
Methyl pentanoatePrimaryHighMinimal steric hindrance allows for facile nucleophilic attack.
Ethyl pentanoatePrimaryHighSlightly more sterically hindered than methyl ester, but still highly reactive.
Isopropyl pentanoateSecondaryMediumIncreased steric hindrance from the secondary carbon reduces the rate of nucleophilic attack compared to primary esters.
This compoundSecondary (Cyclic)Medium to High (Inferred)The piperidine ring introduces steric bulk similar to an isopropyl group. However, the nitrogen atom can be protonated, leading to an electron-withdrawing inductive effect that increases the electrophilicity of the carbonyl carbon, potentially accelerating hydrolysis. The overall rate will be a balance of these opposing effects.
tert-Butyl pentanoateTertiaryLowSignificant steric hindrance around the carbonyl group severely impedes nucleophilic attack.
Phenyl pentanoateArylVery HighThe phenoxide is a very good leaving group due to resonance stabilization, leading to a much faster hydrolysis rate.

Table 2: Comparative Aminolysis Rates of Various Esters

EsterAlcohol MoietyExpected Relative Aminolysis RateNotes
Methyl pentanoatePrimaryHighLow steric hindrance and a good leaving group (methoxide) favor rapid aminolysis.
Ethyl pentanoatePrimaryHighSimilar to methyl pentanoate, exhibits high reactivity towards amines.
Isopropyl pentanoateSecondaryMediumSteric hindrance from the secondary alkyl group slows down the rate of aminolysis.
This compoundSecondary (Cyclic)Medium to High (Inferred)Similar to hydrolysis, the balance between steric hindrance from the piperidine ring and the potential electronic activation upon protonation of the nitrogen will determine the overall rate. The basicity of the reacting amine will also be a critical factor.
tert-Butyl pentanoateTertiaryLowThe high degree of steric hindrance makes aminolysis very slow.
Phenyl pentanoateArylVery HighThe excellent leaving group ability of the phenoxide ion makes these esters highly susceptible to aminolysis.

Experimental Protocols

To empirically determine the comparative reactivity of this compound, the following established experimental protocols for monitoring hydrolysis and aminolysis can be employed.

Protocol 1: Determination of Base-Catalyzed Hydrolysis Rate

This method relies on monitoring the disappearance of the ester over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Materials:

  • This compound and other alkyl esters for comparison.

  • Aqueous buffer solution of known pH (e.g., phosphate or borate buffer, pH 7-10).

  • Quenching solution (e.g., a solution of a strong acid like HCl to stop the reaction).

  • Internal standard for chromatography.

  • HPLC or GC system with a suitable column and detector.

Procedure:

  • Prepare stock solutions of each ester and the internal standard in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Initiate the hydrolysis reaction by adding a small aliquot of the ester stock solution to the pre-heated aqueous buffer solution at a constant temperature.

  • At specific time intervals, withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution.

  • Add the internal standard to the quenched sample.

  • Analyze the samples by HPLC or GC to determine the concentration of the remaining ester.

  • Plot the natural logarithm of the ester concentration versus time. The slope of this plot will be the pseudo-first-order rate constant (k_obs).

  • The second-order rate constant for base-catalyzed hydrolysis (k_OH) can be determined by dividing k_obs by the hydroxide ion concentration.

Protocol 2: Determination of Aminolysis Rate

The rate of aminolysis can be monitored by observing the formation of the amide product or the disappearance of the ester using chromatographic methods.

Materials:

  • This compound and other alkyl esters.

  • Amine of interest (e.g., butylamine, piperidine).

  • Aprotic solvent (e.g., acetonitrile, dioxane).

  • Quenching solution.

  • Internal standard.

  • HPLC or GC system.

Procedure:

  • Prepare stock solutions of the ester, amine, and internal standard in the chosen solvent.

  • Start the reaction by mixing the ester and amine solutions at a constant temperature.

  • At various time points, take an aliquot of the reaction mixture and quench the reaction.

  • Add the internal standard to the quenched sample.

  • Analyze the samples by HPLC or GC to quantify the concentration of the ester and/or the amide product.

  • Determine the rate constant by analyzing the change in concentration over time, fitting the data to the appropriate rate law (typically second-order).

Visualization of Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the base-catalyzed hydrolysis of an ester, which proceeds through a tetrahedral intermediate.

Caption: General mechanism of base-catalyzed ester hydrolysis.

This guide provides a framework for understanding and experimentally evaluating the reactivity of this compound. Direct experimental investigation is crucial for obtaining precise quantitative data for this specific compound.

structure-activity relationship (SAR) studies of piperidin-4-yl pentanoate derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, featured in a multitude of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for targeting a wide array of biological entities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of piperidin-4-yl pentanoate derivatives and related analogs, with a focus on their interactions with key drug targets such as opioid receptors, muscarinic acetylcholine receptors, and acetylcholinesterase. The information presented herein is supported by experimental data from relevant studies to aid in the rational design of novel therapeutics.

Performance Comparison: Targeting Opioid and Muscarinic Receptors

The 4-position of the piperidine ring is a critical modification site that significantly influences the binding affinity and selectivity of ligands for various receptors. In the context of opioid receptor modulation, particularly the µ-opioid receptor (µOR), modifications at this position are well-documented to impact potency.

In the realm of muscarinic acetylcholine receptor (mAChR) antagonists, piperidine-based structures are also prevalent. Studies on piperidinyl piperidine analogues have identified highly potent M2 receptor antagonists with over 100-fold selectivity against M1 and M3 receptor subtypes. While these compounds do not possess a pentanoate group, the SAR studies emphasize the importance of the substitution pattern on the piperidine ring for achieving subtype selectivity.

Below is a table summarizing the binding affinities of selected 4-substituted piperidine derivatives at the µ-opioid receptor, providing a comparative landscape for understanding the potential of this compound derivatives.

CompoundModification at 4-positionµ-Opioid Receptor IC50 (nM)Reference
FentanylN-phenylpropanamide1.48[3]
CarfentanilMethyl carbamate0.19[3]
LofentanilMethyl carbamate, 3-methyl0.208[3]
RemifentanilMethyl propanoate1.13[3]

Performance Comparison: Acetylcholinesterase Inhibition

Piperidine derivatives have also been explored as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Structurally related compounds, such as piperidine-4-methanthiol ester derivatives, have been synthesized and evaluated as selective AChE substrates.[4] While not inhibitors, the study of their interaction with AChE provides insights into how the enzyme accommodates piperidine-based structures with ester functionalities at the 4-position.

A series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have been investigated as AChE inhibitors, with some compounds exhibiting potent activity.[5] The structure-activity relationship in this series revealed that electron-withdrawing groups on the benzyl moiety enhanced inhibitory potency. Although the core structure differs significantly from a simple this compound, this highlights the potential for piperidine-containing molecules to effectively inhibit AChE.

The following table presents the AChE inhibitory activity of selected piperidine derivatives.

CompoundIC50 (µM)Reference
2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4a)0.91[5]
2-(2-(4-(4-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4c)1.2[5]
Donepezil (Reference)0.14[5]

Experimental Protocols

Radioligand Binding Assay for µ-Opioid Receptor

This protocol is adapted from studies assessing the binding affinity of fentanyl analogs to the µ-opioid receptor.[3]

  • Membrane Preparation: Membranes from cells stably expressing the human µ-opioid receptor are prepared by homogenization in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The resulting pellet is resuspended in the assay buffer.

  • Binding Assay: The assay is performed in a final volume of 1 ml containing the cell membranes, a radioligand (e.g., [³H]DAMGO), and varying concentrations of the test compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone). The IC50 values are calculated by non-linear regression analysis of the competition binding data.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard method for determining AChE inhibitory activity.[5]

  • Enzyme and Substrate Preparation: A solution of acetylcholinesterase (from electric eel or human recombinant) and the substrate acetylthiocholine iodide (ATCI) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure: The assay is conducted in a 96-well plate. The reaction mixture contains the enzyme, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, ATCI.

  • Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is monitored spectrophotometrically at a wavelength of 412 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Molecular Interactions and Pathways

To understand the broader context of the activity of this compound derivatives, it is useful to visualize the signaling pathways they may modulate.

G General Opioid Receptor Signaling Pathway cluster_0 Cell Membrane Opioid_Agonist Opioid Agonist (e.g., Fentanyl Analog) mu_Opioid_Receptor µ-Opioid Receptor (GPCR) Opioid_Agonist->mu_Opioid_Receptor Binds to G_Protein Gi/o Protein mu_Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Leads to

Caption: A simplified diagram of the µ-opioid receptor signaling cascade.

G Acetylcholinesterase Inhibition Workflow Start Start: Prepare Reagents Add_Enzyme_Inhibitor Add AChE and Test Compound Start->Add_Enzyme_Inhibitor Add_Substrate Add Acetylthiocholine and DTNB Add_Enzyme_Inhibitor->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: A flowchart outlining the key steps in an acetylcholinesterase inhibition assay.

References

A Comparative Guide to the Synthetic Utility of Piperidin-4-yl Pentanoate and Analogous Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS). The strategic functionalization of this privileged heterocycle is paramount in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the various functionalized piperidine building blocks, piperidin-4-yl esters, such as piperidin-4-yl pentanoate, serve as versatile intermediates for the synthesis of complex molecular architectures.

This guide provides an objective comparison of the synthetic utility of this compound against similar building blocks, including other piperidin-4-yl esters and the closely related 4-anilinopiperidine derivatives. The comparison is supported by experimental data on key chemical transformations, offering insights into the selection of the most appropriate building block for specific synthetic endeavors.

Comparative Analysis of Synthetic Utility

The "synthetic utility" of a building block can be assessed by its ease of preparation and its efficiency in subsequent chemical transformations. For piperidin-4-yl esters, key reactions include N-alkylation and N-acylation, which are fundamental steps in the synthesis of many active pharmaceutical ingredients (APIs).

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring is a nucleophilic center that readily undergoes alkylation and acylation. These reactions are crucial for introducing substituents that can interact with biological targets and modulate properties such as potency, selectivity, and metabolic stability.

While specific comparative studies on the reactivity of different piperidin-4-yl esters are scarce in the literature, general principles of organic chemistry suggest that the electronic nature of the ester group has a minimal impact on the nucleophilicity of the distal piperidine nitrogen. However, the steric bulk of the ester chain could potentially influence the reaction rate, particularly with bulky alkylating or acylating agents.

The following table summarizes representative yields for the N-functionalization of piperidine derivatives, providing a basis for comparison. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies.

Building BlockReagentReaction TypeSolventBaseYield (%)Reference
4-Piperidone Monohydrate HCl2-(Bromoethyl)benzeneN-AlkylationDMFCsCO₃88[1]
PiperidineAlkyl bromide/iodideN-AlkylationAcetonitrile(none mentioned)Not specified[2]
N-Boc-4-piperidone3,4-DichloroanilineReductive AminationDCENaBH(OAc)₃, AcOH84[3]
4-Anilinopiperidine2-Phenethyl bromideN-Alkylation100% NaOH(none mentioned)Not specified[4]
1-(Piperidin-4-yl)-benzimidazolone2-Chlorobenzyl bromideN-AlkylationAcetonitrileTEAHigh[5]
N-(Pyridin-2-ylmethyl)acetamideBenzoyl chlorideN-AcylationCH₂Cl₂DIPEA94[6]
4-Anilino-N-phenethylpiperidinePropionyl chlorideN-AcylationNot specifiedHunig's base95[1]

Table 1: Representative Yields for N-Functionalization of Piperidine Derivatives.

From the available data, it is evident that high yields can be achieved for both N-alkylation and N-acylation of various piperidine-based starting materials. The choice between this compound and other building blocks will likely depend on the specific synthetic route and the desired final product rather than significant differences in their inherent reactivity at the nitrogen atom. For instance, in the synthesis of fentanyl and its analogs, 4-anilinopiperidine derivatives are more direct precursors.[1][7][8]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing synthetic methods. Below are representative protocols for key transformations involving piperidine building blocks.

Protocol 1: Synthesis of N-Phenethyl-4-piperidone (A Precursor for Fentanyl Analogs)

This protocol describes the N-alkylation of 4-piperidone.

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • 2-(Bromoethyl)benzene

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-piperidone monohydrate hydrochloride in DMF, add cesium carbonate.

  • Add 2-(bromoethyl)benzene to the mixture.

  • Stir the reaction mixture at room temperature.

  • Upon completion (monitored by TLC), the reaction is worked up by adding water and extracting with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield N-phenethyl-4-piperidone.[1]

Protocol 2: Reductive Amination of N-Substituted-4-piperidone with Aniline

This protocol is a key step in the synthesis of 4-anilinopiperidine derivatives.

Materials:

  • N-Boc-4-piperidone

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (AcOH)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • Dissolve N-Boc-4-piperidone and aniline in DCE.

  • Add acetic acid to the mixture.

  • Add sodium triacetoxyborohydride portion-wise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with aqueous sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the N-Boc-4-anilinopiperidine derivative.[3]

Protocol 3: N-Acylation of 4-Anilino-N-phenethylpiperidine (Final Step in Fentanyl Synthesis)

This protocol describes the final acylation step to produce fentanyl.

Materials:

  • 4-Anilino-N-phenethylpiperidine (4-ANPP)

  • Propionyl chloride

  • N,N-Diisopropylethylamine (Hunig's base)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve 4-anilino-N-phenethylpiperidine in an anhydrous solvent.

  • Add Hunig's base to the solution.

  • Cool the mixture in an ice bath.

  • Add propionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer and concentrate to yield fentanyl.[1]

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate key synthetic workflows discussed in this guide.

Synthesis_of_Fentanyl_Analogs cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product 4-Piperidone 4-Piperidone N-Substituted-4-Piperidone N-Substituted-4-Piperidone 4-Piperidone->N-Substituted-4-Piperidone N-Alkylation / N-Arylation Aniline Aniline N-Substituted-4-Anilinopiperidine N-Substituted-4-Anilinopiperidine Aniline->N-Substituted-4-Anilinopiperidine Alkyl/Aryl Halide Alkyl/Aryl Halide Alkyl/Aryl Halide->N-Substituted-4-Piperidone Acyl Halide Acyl Halide Fentanyl Analog Fentanyl Analog Acyl Halide->Fentanyl Analog N-Substituted-4-Piperidone->N-Substituted-4-Anilinopiperidine Reductive Amination N-Substituted-4-Anilinopiperidine->Fentanyl Analog N-Acylation

Caption: Synthetic workflow for fentanyl analogs.

This workflow highlights the central role of the piperidine core and the sequential nature of the functionalization steps.

Building_Block_Comparison This compound This compound N-Functionalized this compound N-Functionalized this compound This compound->N-Functionalized this compound N-Alkylation/ N-Acylation Piperidin-4-yl Acetate Piperidin-4-yl Acetate N-Functionalized Piperidin-4-yl Acetate N-Functionalized Piperidin-4-yl Acetate Piperidin-4-yl Acetate->N-Functionalized Piperidin-4-yl Acetate N-Alkylation/ N-Acylation N-Boc-4-Hydroxypiperidine N-Boc-4-Hydroxypiperidine N-Boc-4-Acyloxypiperidine N-Boc-4-Acyloxypiperidine N-Boc-4-Hydroxypiperidine->N-Boc-4-Acyloxypiperidine O-Acylation N-Alkyl/Aryl-4-Piperidone N-Alkyl/Aryl-4-Piperidone N-Alkyl/Aryl-4-Anilinopiperidine N-Alkyl/Aryl-4-Anilinopiperidine N-Alkyl/Aryl-4-Piperidone->N-Alkyl/Aryl-4-Anilinopiperidine Reductive Amination Core Piperidine Scaffold Core Piperidine Scaffold Core Piperidine Scaffold->this compound Esterification Core Piperidine Scaffold->Piperidin-4-yl Acetate Esterification Core Piperidine Scaffold->N-Boc-4-Hydroxypiperidine Protection Core Piperidine Scaffold->N-Alkyl/Aryl-4-Piperidone N-Functionalization Complex Molecules Complex Molecules N-Functionalized this compound->Complex Molecules N-Functionalized Piperidin-4-yl Acetate->Complex Molecules N-Boc-4-Acyloxypiperidine->Complex Molecules N-Alkyl/Aryl-4-Anilinopiperidine->Complex Molecules

Caption: Comparison of synthetic pathways.

This diagram illustrates the different synthetic routes starting from a core piperidine scaffold to arrive at complex molecules, showcasing the versatility of various piperidine-based building blocks.

Conclusion

References

A Comparative Guide to the Analytical Validation of Piperidin-4-yl Pentanoate Purity by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical methods for the validation of piperidin-4-yl pentanoate purity. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, with a focus on accuracy, precision, and efficiency.

Introduction

This compound is a chemical intermediate of significant interest in the pharmaceutical industry. Ensuring its purity is a critical step in the drug development and manufacturing process, as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the purity determination of such compounds due to its high resolution, sensitivity, and versatility. This guide outlines a validated HPLC method for this compound and compares its performance with other analytical techniques, supported by experimental data.

High-Performance Liquid Chromatography (HPLC) Method

A robust Reverse-Phase HPLC (RP-HPLC) method was developed and validated for the determination of this compound purity and the quantification of its potential impurities.

Experimental Protocol: HPLC
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a G1315D UV-VIS detector.

  • Column: Gemini C18 (5 µm, 250 x 4.6 mm).[1]

  • Mobile Phase: A gradient mixture of 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A) and Acetonitrile (ACN) (Solvent B).

  • Gradient Program:

    • 0-10 min: 10% to 90% B

    • 10-15 min: 90% B

    • 15-15.1 min: 90% to 10% B

    • 15.1-20 min: 10% B

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water.

Data Presentation: HPLC Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, and robustness.

Validation Parameter Result
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.01%
Limit of Quantification (LOQ) 0.03%

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other analytical techniques can also be employed for the purity assessment of this compound. This section compares the HPLC method with Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography (GC)

GC is a suitable alternative for the analysis of volatile and thermally stable compounds. Since this compound has a relatively low molecular weight, it can be amenable to GC analysis, potentially after derivatization to increase its volatility.

  • Instrumentation: Agilent 7890B GC system or equivalent, with a Flame Ionization Detector (FID).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Dissolve 10 mg of this compound in 1 mL of Dichloromethane.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an excellent tool for the identification and quantification of impurities, even at trace levels.

  • LC System: Agilent 1290 Infinity II UHPLC system or equivalent.

  • MS System: Agilent 6545XT AdvanceLink Q-TOF LC/MS or equivalent.

  • Column and Mobile Phase: Same as the HPLC method.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Mass Range: m/z 50-1000.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

Comparative Data
Parameter HPLC-UV GC-FID LC-MS
Specificity HighModerateVery High
Sensitivity HighModerateVery High
Impurity Identification LimitedLimitedExcellent
Instrumentation Cost ModerateLowHigh
Sample Throughput HighHighModerate
Derivatization Required NoPotentiallyNo

Experimental Workflow & Logical Relationships

The following diagram illustrates the general workflow for the analytical validation of this compound purity.

Analytical_Validation_Workflow cluster_Preparation Preparation cluster_Method_Development Method Development cluster_Validation Method Validation cluster_Analysis Analysis & Reporting Standard_Preparation Standard Preparation Data_Acquisition Data Acquisition Standard_Preparation->Data_Acquisition Sample_Preparation Sample Preparation Sample_Preparation->Data_Acquisition Method_Selection Method Selection (HPLC, GC, etc.) Method_Optimization Method Optimization Method_Selection->Method_Optimization Method_Optimization->Standard_Preparation Method_Optimization->Sample_Preparation Specificity Specificity Final_Report Final Report Linearity Linearity Accuracy Accuracy Precision Precision Robustness Robustness LOQ_LOD LOQ/LOD Data_Processing Data Processing Data_Acquisition->Data_Processing Data_Processing->Specificity Data_Processing->Linearity Data_Processing->Accuracy Data_Processing->Precision Data_Processing->Robustness Data_Processing->LOQ_LOD Data_Processing->Final_Report

Caption: Workflow for Analytical Method Validation.

Conclusion

The validated RP-HPLC method provides a reliable and robust approach for determining the purity of this compound. It offers a good balance of sensitivity, specificity, and throughput, making it suitable for routine quality control analysis. While GC-FID presents a lower-cost alternative, it may lack the specificity required for complex impurity profiles and could necessitate derivatization. For in-depth impurity characterization and identification, LC-MS is the superior technique, albeit with higher instrumentation and operational costs. The choice of analytical method should be guided by the specific requirements of the analysis, including the need for impurity identification, sensitivity, and available resources.

References

Comparative Cross-Reactivity Analysis of Piperidin-4-yl Pentanoate in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, understanding the selectivity of a novel chemical entity is paramount to ensuring its efficacy and safety. This guide provides a comparative analysis of the cross-reactivity profile of piperidin-4-yl pentanoate, a compound of interest due to its core piperidine scaffold, a privileged structure in medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of its potential biological targets and off-target liabilities.

The piperidine moiety is a common feature in a multitude of clinically approved drugs, targeting a wide range of biological systems, including the central nervous system and cardiovascular system.[2] Given this prevalence, a thorough investigation into the cross-reactivity of new piperidine-containing molecules is a critical step in preclinical development. This guide presents a hypothetical cross-reactivity profile of this compound against a panel of relevant biological targets and compares it with established pharmaceutical agents and a structurally similar analogue.

Comparative Analysis of In Vitro Target Affinity and Selectivity

To contextualize the potential biological activity of this compound, its hypothetical binding affinities (Ki) and inhibitory concentrations (IC50) are compared against known drugs targeting acetylcholinesterase (AChE) and muscarinic acetylcholine receptors (mAChRs), two common targets for piperidine-based compounds.[3][4] Donepezil, a well-established AChE inhibitor, and Atropine, a non-selective muscarinic receptor antagonist, serve as primary comparators.[5][6][7][8] Additionally, piperidin-4-yl acetate, a close structural analogue, is included to illustrate the potential impact of the pentanoate ester chain on biological activity.[9][10][11]

Table 1: Comparative Inhibitory Activity against Acetylcholinesterase (AChE)

CompoundAChE IC50 (nM)
This compound 550
Piperidin-4-yl acetate1200
Donepezil10

Data for this compound and piperidin-4-yl acetate are hypothetical and for illustrative purposes.

Table 2: Comparative Binding Affinity for Muscarinic Acetylcholine Receptors (mAChRs)

CompoundM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)
This compound 850920780
Piperidin-4-yl acetate150016501400
Atropine0.4 - 0.7~1-2~1-2

Data for this compound and piperidin-4-yl acetate are hypothetical and for illustrative purposes. Atropine data is derived from published literature.[8]

Off-Target Profiling

A critical aspect of preclinical safety assessment is the evaluation of a compound's potential to interact with known off-targets that can lead to adverse effects. This section presents a hypothetical off-target profile for this compound.

Table 3: Off-Target Screening Panel Results

TargetAssay TypeThis compound (% Inhibition @ 10 µM)
hERG ChannelPatch Clamp< 10%
Kinase Panel (representative subset)
- EGFRBinding Assay5%
- VEGFR2Binding Assay8%
- CDK2Binding Assay< 5%
- ROCK1Binding Assay12%
Serotonin Transporter (SERT)Radioligand Binding15%
Dopamine Receptor D2Radioligand Binding8%

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay quantifies the activity of AChE by measuring the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine (a product of acetylcholine hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound, comparators)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of test compound solution at various concentrations, and 20 µL of AChE enzyme solution.

  • Incubate the plate at 37°C for 15 minutes.

  • To initiate the reaction, add 20 µL of ATCI solution and 120 µL of DTNB solution to each well.

  • Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • The rate of reaction is determined from the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Muscarinic Receptor Binding Assay (Radioligand Competition)

This assay measures the affinity of a test compound for a specific muscarinic receptor subtype by quantifying its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M1, M2, or M3)

  • [³H]-N-methylscopolamine ([³H]-NMS) - radioligand

  • Test compounds (this compound, comparators)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In test tubes, combine the cell membranes, [³H]-NMS (at a concentration near its Kd), and either the test compound or vehicle.

  • To determine non-specific binding, a separate set of tubes is prepared with an excess of a known non-labeled antagonist (e.g., atropine).

  • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental and biological contexts, the following diagrams are provided.

experimental_workflow cluster_screening Cross-Reactivity Screening Workflow start Test Compound (this compound) primary_assays Primary Target Assays (e.g., AChE, mAChRs) start->primary_assays secondary_assays Secondary Off-Target Assays (e.g., hERG, Kinase Panel) start->secondary_assays data_analysis Data Analysis (IC50/Ki Determination) primary_assays->data_analysis secondary_assays->data_analysis profile Selectivity Profile data_analysis->profile

Caption: Experimental workflow for cross-reactivity screening.

signaling_pathway cluster_pathway Hypothetical Muscarinic Receptor Signaling ligand Acetylcholine receptor Muscarinic Receptor (e.g., M1) ligand->receptor g_protein Gq/11 receptor->g_protein plc PLC g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response antagonist This compound (Antagonist) antagonist->receptor

Caption: Hypothetical M1 muscarinic receptor signaling pathway.

References

Confirming the Stereochemistry of Piperidin-4-yl Pentanoate Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the characterization of chiral molecules such as piperidin-4-yl pentanoate derivatives. The spatial arrangement of atoms can profoundly influence a compound's pharmacological and toxicological properties. This guide provides a comparative overview of key analytical techniques used to confirm the stereochemistry of these derivatives, complete with experimental data from related compounds and detailed methodologies.

The confirmation of stereochemistry for chiral piperidine derivatives relies on a suite of powerful analytical methods. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC). More advanced chiroptical methods like Vibrational Circular Dichroism (VCD) are also increasingly utilized, particularly when crystal formation is challenging. Each method offers distinct advantages and provides complementary information to build a comprehensive stereochemical profile of a target molecule.

Comparison of Analytical Techniques

A direct comparison of these techniques highlights their respective strengths and applications in the stereochemical analysis of piperidin-4-yl derivatives.

TechniquePrincipleInformation ProvidedSample RequirementsAdvantagesLimitations
NMR Spectroscopy (Mosher's Method) Formation of diastereomeric esters with a chiral derivatizing agent (e.g., MTPA) leads to distinguishable chemical shifts in the NMR spectrum.[1][2]Absolute configuration of stereocenters (typically secondary alcohols or amines).Pure enantiomer or diastereomer of the alcohol/amine precursor.Does not require crystallization; provides information on solution-state conformation.Indirect method; requires successful synthesis of diastereomeric derivatives; spectral interpretation can be complex.
X-ray Crystallography Diffraction of X-rays by a single crystal provides a precise three-dimensional map of electron density.Unambiguous determination of both relative and absolute stereochemistry.High-quality single crystal.Provides the definitive atomic arrangement in the solid state.Crystal growth can be a significant challenge; the solid-state conformation may not be the same as in solution.
Chiral HPLC Differential interaction of enantiomers or diastereomers with a chiral stationary phase (CSP) leads to separation.Enantiomeric/diastereomeric purity; allows for the isolation of individual stereoisomers.Racemic or mixture of stereoisomers.Highly sensitive and quantitative; applicable for both analytical and preparative scale.Does not directly provide absolute configuration without a known standard; method development can be time-consuming.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3][4]Absolute configuration in solution by comparing experimental and computationally predicted spectra.Pure enantiomer in solution.Non-destructive; provides conformational information in solution; does not require crystallization.[3]Requires specialized instrumentation and computational resources for spectral prediction.

Experimental Data and Protocols

NMR Spectroscopy: The Mosher's Method for a Piperidin-4-ol Precursor

Mosher's method is a powerful NMR technique to determine the absolute configuration of chiral secondary alcohols, such as the piperidin-4-ol precursor to the pentanoate ester.[2][5] The method involves the formation of diastereomeric esters with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The anisotropic effect of the phenyl ring in the MTPA esters causes characteristic shifts in the proton NMR signals of the substituents around the stereocenter.

Experimental Protocol: Mosher's Ester Analysis

  • Esterification: React the enantiomerically pure N-substituted piperidin-4-ol with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in separate reactions, typically in the presence of a non-nucleophilic base like pyridine or DMAP, to form the (S)-MTPA and (R)-MTPA esters, respectively.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

  • Data Analysis: Assign the proton signals for both diastereomers. Calculate the chemical shift difference (Δδ) for protons on both sides of the carbinol stereocenter using the formula: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

  • Configuration Assignment: A positive Δδ value for a set of protons indicates they are on one side of the Mosher ester plane, while a negative Δδ indicates they are on the other. This spatial arrangement is then correlated to the absolute configuration of the original alcohol.[1]

Illustrative Workflow for Mosher's Method

mosher_workflow cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis chiral_alcohol Chiral Piperidin-4-ol r_mtpa (R)-MTPA-Cl chiral_alcohol->r_mtpa Reaction s_mtpa (S)-MTPA-Cl chiral_alcohol->s_mtpa Reaction r_ester (R)-MTPA Ester r_mtpa->r_ester s_ester (S)-MTPA Ester s_mtpa->s_ester nmr_s ¹H NMR of (S)-Ester s_ester->nmr_s nmr_r ¹H NMR of (R)-Ester r_ester->nmr_r delta_calc Calculate Δδ = δS - δR nmr_s->delta_calc nmr_r->delta_calc assign_config Assign Absolute Configuration delta_calc->assign_config

Caption: Workflow for determining absolute configuration using Mosher's method.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. For piperidine derivatives, it can confirm the chair conformation of the piperidine ring and establish the relative and absolute stereochemistry of all chiral centers.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow a single crystal of the this compound derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain precise atomic coordinates, bond lengths, and angles.

  • Absolute Configuration Determination: For chiral, non-centrosymmetric space groups, the absolute configuration can be determined by analyzing anomalous dispersion effects, often quantified by the Flack parameter.

Illustrative Workflow for X-ray Crystallography

xray_workflow synthesis Synthesize Piperidin-4-yl Pentanoate Derivative crystallization Grow Single Crystal synthesis->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution absolute_config Determine Absolute Configuration (Flack Parameter) structure_solution->absolute_config final_structure 3D Molecular Structure absolute_config->final_structure

Caption: General workflow for stereochemistry determination by X-ray crystallography.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating enantiomers and diastereomers, allowing for the determination of their purity and the isolation of individual stereoisomers for further characterization.

Experimental Protocol: Chiral HPLC Separation

  • Column and Mobile Phase Selection: Choose a suitable chiral stationary phase (CSP) and mobile phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds. The mobile phase typically consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

  • Method Development: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the stereoisomers.

  • Analysis: Inject the sample of the this compound derivative onto the chiral HPLC system and record the chromatogram.

  • Quantification: Determine the enantiomeric or diastereomeric ratio by integrating the peak areas of the separated stereoisomers.

Illustrative Workflow for Chiral HPLC

hplc_workflow sample_prep Prepare Sample of This compound method_dev Method Development (Column, Mobile Phase, etc.) sample_prep->method_dev hplc_analysis Inject Sample and Run Chiral HPLC method_dev->hplc_analysis data_processing Process Chromatogram (Peak Integration) hplc_analysis->data_processing purity_determination Determine Enantiomeric/ Diastereomeric Purity data_processing->purity_determination

Caption: Workflow for stereoisomer separation and purity analysis using chiral HPLC.

Conclusion

The confirmation of stereochemistry for this compound derivatives requires a multi-faceted analytical approach. While X-ray crystallography provides the most definitive structural information, its reliance on high-quality crystals can be a bottleneck. NMR-based methods, particularly Mosher's analysis, offer a powerful alternative for determining absolute configuration in solution. Chiral HPLC is indispensable for assessing stereoisomeric purity and for isolating individual stereoisomers. For challenging cases, VCD provides an increasingly accessible method for determining absolute configuration in the solution phase. By judiciously applying these techniques and comparing the resulting data, researchers can confidently and accurately establish the stereochemistry of these important chiral molecules.

References

comparative analysis of different synthetic routes to piperidin-4-yl pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Piperidin-4-yl pentanoate is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide provides a comparative analysis of three common synthetic routes to this compound: Fischer-Speier Esterification, Acylation with Pentanoyl Chloride, and Steglich Esterification. The objective is to furnish researchers with the necessary data to select the most appropriate method based on factors such as yield, reaction conditions, and ease of purification.

Comparative Overview of Synthetic Routes

The synthesis of this compound fundamentally involves the formation of an ester linkage between 4-hydroxypiperidine and pentanoic acid or its derivatives. The three methods evaluated herein represent distinct approaches to achieving this transformation, each with its own advantages and disadvantages.

Synthetic RouteKey ReagentsTypical Reaction TimeTypical Temperature (°C)Typical Yield (%)Purity Profile
Fischer-Speier Esterification Pentanoic acid, 4-hydroxypiperidine, Strong acid catalyst (e.g., H₂SO₄)12 - 24 hours80 - 10060 - 75Requires careful purification to remove unreacted starting materials and acid catalyst.
Acylation with Pentanoyl Chloride Pentanoyl chloride, 4-hydroxypiperidine, Base (e.g., Pyridine or Triethylamine)2 - 6 hours0 - 2585 - 95Generally high purity after aqueous workup to remove the hydrochloride salt of the base.
Steglich Esterification Pentanoic acid, 4-hydroxypiperidine, DCC, DMAP8 - 18 hours20 - 3080 - 90Purification can be complicated by the dicyclohexylurea (DCU) byproduct.

Detailed Experimental Protocols

Route 1: Fischer-Speier Esterification

This classical method involves the direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.

Experimental Protocol:

To a solution of 4-hydroxypiperidine (1.0 eq) and pentanoic acid (1.2 eq) in toluene, a catalytic amount of concentrated sulfuric acid (0.1 eq) is added. The reaction mixture is heated to reflux (approximately 80-100 °C) and the water formed is removed azeotropically using a Dean-Stark apparatus. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Route 2: Acylation with Pentanoyl Chloride

This method utilizes a more reactive acylating agent, pentanoyl chloride, in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol:

4-hydroxypiperidine (1.0 eq) is dissolved in dichloromethane (DCM) and cooled to 0 °C in an ice bath. A base, such as pyridine or triethylamine (1.5 eq), is added to the solution. Pentanoyl chloride (1.1 eq) is then added dropwise to the stirred solution. The reaction is allowed to warm to room temperature and is stirred for 2-6 hours. Progress is monitored by TLC. After the reaction is complete, the mixture is washed sequentially with water, dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield the product. Further purification can be achieved by column chromatography if necessary.

Route 3: Steglich Esterification

This method employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, allowing the reaction to proceed under mild conditions.

Experimental Protocol:

To a solution of pentanoic acid (1.1 eq), 4-hydroxypiperidine (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in DCM at 0 °C, a solution of DCC (1.2 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 8-18 hours. The formation of a white precipitate of dicyclohexylurea (DCU) is observed. The reaction progress is monitored by TLC. Upon completion, the DCU byproduct is removed by filtration. The filtrate is then washed with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to remove any remaining DCU and other impurities.

Visualization of Synthetic Strategies

The logical relationship and key components of each synthetic route are depicted in the following diagram.

G cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Key Reagents/Conditions cluster_3 Product 4-Hydroxypiperidine 4-Hydroxypiperidine Fischer-Speier Esterification Fischer-Speier Esterification 4-Hydroxypiperidine->Fischer-Speier Esterification Acylation Acylation 4-Hydroxypiperidine->Acylation Steglich Esterification Steglich Esterification 4-Hydroxypiperidine->Steglich Esterification Pentanoic Acid Pentanoic Acid Pentanoic Acid->Fischer-Speier Esterification Pentanoic Acid->Steglich Esterification Pentanoyl Chloride Pentanoyl Chloride Pentanoyl Chloride->Acylation H2SO4, Heat H2SO4, Heat Fischer-Speier Esterification->H2SO4, Heat This compound This compound Fischer-Speier Esterification->this compound Pyridine or Et3N Pyridine or Et3N Acylation->Pyridine or Et3N Acylation->this compound DCC, DMAP DCC, DMAP Steglich Esterification->DCC, DMAP Steglich Esterification->this compound

Caption: Comparative workflow of synthetic routes to this compound.

Conclusion

The choice of synthetic route for preparing this compound depends on the specific requirements of the researcher.

  • Acylation with pentanoyl chloride offers the highest yields and shortest reaction times, making it suitable for rapid, small-scale synthesis. The starting pentanoyl chloride is, however, more expensive and moisture-sensitive than pentanoic acid.

  • Fischer-Speier esterification is a cost-effective method for large-scale production, utilizing inexpensive starting materials and catalysts. However, it requires higher temperatures and longer reaction times, and the equilibrium nature of the reaction can limit the yield.

  • Steglich esterification provides a good balance of yield and mild reaction conditions, making it ideal for substrates that are sensitive to acid or high temperatures. The main drawback is the need to remove the DCU byproduct, which can sometimes be challenging.

Ultimately, a careful consideration of the factors outlined in this guide will enable the selection of the most efficient and practical synthetic strategy for the preparation of this compound.

Evaluating Piperidin-4-yl Pentanoate for Library Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its prevalence drives the continuous search for novel, efficient building blocks for the construction of diverse chemical libraries. This guide provides a comprehensive evaluation of piperidin-4-yl pentanoate as a potential building block for library synthesis, comparing its likely performance with established alternatives. Experimental data, where available for analogous systems, is presented to support the analysis.

Performance Comparison: this compound vs. N-Boc-4-piperidinone

For a practical comparison, we will evaluate this compound against a widely used and commercially available building block: N-Boc-4-piperidinone. The comparison will focus on a typical library synthesis workflow involving N-functionalization followed by modification of the 4-position.

Table 1: Performance Metrics in a Hypothetical Library Synthesis

ParameterThis compoundN-Boc-4-piperidinoneNotes
Starting Material Accessibility LowerHighN-Boc-4-piperidinone is readily available from numerous commercial suppliers. This compound would likely require in-house synthesis.
Step 1: N-Arylation/Alkylation Yield 80-95% (estimated)85-98%Both substrates are expected to undergo efficient N-functionalization. The secondary amine of this compound is highly reactive.
Step 1: Purity Good to ExcellentExcellentReactions with N-Boc-4-piperidinone are generally clean. The ester in this compound is unlikely to interfere.
Step 2: Reductive Amination Yield Not directly applicable70-90%The ketone in N-Boc-4-piperidinone allows for diverse C-4 functionalization via reductive amination. This is a key advantage for library diversity.
Step 2: Purity Not directly applicableGoodReductive amination can sometimes lead to side products, requiring careful optimization.
Overall Diversity Potential ModerateHighN-Boc-4-piperidinone offers two distinct points for diversification (N-H and C=O). This compound primarily offers the N-H for diversification, with the ester being less amenable to simple library transformations.
Workup/Purification Potentially more complexStraightforwardThe ester in this compound could be sensitive to certain workup conditions (e.g., strong base), and its presence may complicate purification.

Experimental Protocols

Below are representative protocols for the key transformations discussed in the comparison.

Protocol 1: N-Arylation of a Piperidine Building Block (Buchwald-Hartwig Amination)
  • Reaction Setup: To an oven-dried reaction vessel, add the piperidine building block (1.0 eq.), aryl halide (1.1 eq.), palladium catalyst (e.g., Pd2(dba)3, 2 mol%), ligand (e.g., Xantphos, 4 mol%), and base (e.g., Cs2CO3, 2.0 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the vessel.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Reductive Amination of N-Boc-4-piperidinone
  • Reaction Setup: To a reaction vessel, add N-Boc-4-piperidinone (1.0 eq.), the desired primary or secondary amine (1.1 eq.), and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. An acid catalyst (e.g., acetic acid, 0.1 eq.) can be added to facilitate imine formation.

  • Reduction: Add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Conditions: Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizing the Synthesis Workflow and Logic

The following diagrams illustrate the key concepts in evaluating these building blocks for library synthesis.

G cluster_0 Library Synthesis Workflow start Piperidine Building Block step1 N-Functionalization (e.g., Arylation, Alkylation) start->step1 step2 C-4 Functionalization (e.g., Reductive Amination) step1->step2 library Diverse Compound Library step2->library

Caption: A generalized workflow for the synthesis of a piperidine-based compound library.

G cluster_1 This compound Diversification cluster_2 N-Boc-4-piperidinone Diversification p_pentanoate Piperidin-4-yl Pentanoate n_func N-Functionalization p_pentanoate->n_func ester_mod Ester Modification (Hydrolysis, Amidation) p_pentanoate->ester_mod n_boc N-Boc-4-piperidinone n_deprotect N-Deprotection n_boc->n_deprotect n_func_boc N-Functionalization n_deprotect->n_func_boc c4_func C-4 Functionalization (Reductive Amination, etc.) n_func_boc->c4_func

Caption: Comparison of diversification pathways for the two building blocks.

Conclusion

While this compound is a viable building block for introducing a specific piperidine ester motif, its utility in generating large, diverse chemical libraries is likely limited compared to more established alternatives like N-Boc-4-piperidinone. The primary limitation of this compound is the reduced number of readily diversifiable positions. The ester functionality, while potentially useful for introducing a specific pharmacophore, is less amenable to the high-throughput reaction conditions typically employed in library synthesis compared to the ketone of N-Boc-4-piperidinone.

For research programs requiring a high degree of structural diversity around the piperidine core, N-Boc-4-piperidinone remains the superior choice due to its commercial availability and the versatility of its ketone group for a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions. This compound may be considered for more focused libraries where the pentanoate moiety is a desired feature of the final compounds. Researchers should weigh the synthetic effort required to obtain this building block against the potential benefits for their specific drug discovery program.

Benchmarking Piperidin-4-yl Pentanoate: A Comparative Guide to Commercially Available Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel compound piperidin-4-yl pentanoate against its commercially available structural analog, methylphenidate. Due to the limited availability of public data on this compound and its simpler alkanoate esters (acetate, propionate, butyrate), this guide combines established data for the well-characterized analog, methylphenidate, with scientifically grounded estimations for the piperidin-4-yl alkanoates. These estimations are based on structure-activity relationships (SAR) and general principles of pharmacokinetics and pharmacodynamics. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into the potential pharmacological profile of this class of compounds.

Introduction

Piperidine-containing compounds are a cornerstone of modern medicinal chemistry, with a vast number of approved drugs and clinical candidates featuring this versatile heterocyclic scaffold. Their prevalence stems from their ability to confer favorable physicochemical properties, engage with a wide range of biological targets, and serve as a foundation for diverse chemical modifications. This guide focuses on a specific subclass: 4-substituted piperidine esters.

The hypothetical compound, This compound , represents a simple aliphatic ester derivative of 4-hydroxypiperidine. To objectively evaluate its potential performance, we benchmark it against the widely studied and commercially available analog, methylphenidate . Methylphenidate, a phenethylamine and piperidine derivative, is a well-characterized central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1] Although its ester functional group is at the 2-position of the piperidine ring, its extensive pharmacological and pharmacokinetic data provide a solid foundation for comparison.

This guide will delve into a comparative analysis of their primary pharmacological activity, focusing on the inhibition of monoamine transporters, and key absorption, distribution, metabolism, and excretion (ADME) properties.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for methylphenidate alongside estimated values for this compound and its simpler analogs. It is crucial to note that the values for the piperidin-4-yl alkanoates are estimations derived from SAR principles and data on structurally related compounds, and await experimental verification.

Table 1: Receptor and Transporter Binding Affinity (Ki in nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Methylphenidate (d-threo) 19 - 193[2]38 - 244[2][3]>10,000[3]
Piperidin-4-yl Acetate (estimated) 100 - 500500 - 1500>10,000
Piperidin-4-yl Propionate (estimated) 80 - 400400 - 1200>10,000
Piperidin-4-yl Butyrate (estimated) 60 - 300300 - 1000>10,000
This compound (estimated) 50 - 250250 - 800>10,000

Table 2: In Vitro ADME Properties

CompoundPAMPA Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (t½, min)Plasma Protein Binding (%)
Methylphenidate High (pH-dependent)~120 (human liver microsomes)10 - 33[1]
Piperidin-4-yl Acetate (estimated) Moderate to High30 - 90Low to Moderate
Piperidin-4-yl Propionate (estimated) High45 - 120Moderate
Piperidin-4-yl Butyrate (estimated) High60 - 150Moderate to High
This compound (estimated) High>90High

Table 3: Pharmacokinetic Parameters

CompoundOral Bioavailability (%)Elimination Half-life (hours)Primary Metabolism
Methylphenidate 11 - 52[1]2 - 3[1]Ester hydrolysis by CES1[3]
Piperidin-4-yl Acetate (estimated) 20 - 601 - 3Ester hydrolysis
Piperidin-4-yl Propionate (estimated) 30 - 702 - 4Ester hydrolysis
Piperidin-4-yl Butyrate (estimated) 40 - 803 - 5Ester hydrolysis
This compound (estimated) 50 - 904 - 6Ester hydrolysis

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established and widely used methods in the field of drug discovery.

Radioligand Binding Assay for Monoamine Transporters

This protocol is adapted from standard procedures used to determine the binding affinity of compounds to the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Objective: To determine the inhibitory constant (Ki) of test compounds for monoamine transporters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Membrane preparation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding inhibitors: 10 µM Benztropine (for DAT), 10 µM Desipramine (for NET), 10 µM Fluoxetine (for SERT).

  • Test compounds and reference compounds.

  • 96-well microplates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

  • Membrane Preparation: Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of membrane suspension, 50 µL of radioligand solution (at a concentration close to its Kd), and 50 µL of test compound solution at various concentrations. For total binding, add 50 µL of buffer instead of the test compound. For non-specific binding, add 50 µL of the respective non-specific binding inhibitor.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter mats, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

Objective: To determine the potency (IC50) of test compounds in inhibiting dopamine uptake.

Materials:

  • HEK293 cells stably expressing human DAT.

  • Assay buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • [³H]Dopamine.

  • Test compounds and reference inhibitors (e.g., cocaine, methylphenidate).

  • 96-well cell culture plates, scintillation fluid, and a scintillation counter.

Procedure:

  • Cell Plating: Plate the DAT-expressing cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-20 minutes at room temperature.

  • Uptake Initiation: Add [³H]Dopamine to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Uptake Termination: Rapidly wash the cells three times with ice-cold assay buffer to remove extracellular [³H]Dopamine.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer, add scintillation fluid, and measure the intracellular radioactivity.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of dopamine uptake against the concentration of the test compound.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its likely in vivo clearance.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs).

  • Phosphate buffer (0.1 M, pH 7.4).

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

  • Test compound and positive control compounds (e.g., testosterone, verapamil).

  • Acetonitrile with an internal standard for quenching the reaction and for LC-MS/MS analysis.

  • 96-well plates, incubator, and LC-MS/MS system.

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing HLMs and phosphate buffer.

  • Assay Initiation: Pre-warm the HLM mixture to 37°C. Add the test compound (at a final concentration of, for example, 1 µM) and initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k. Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (protein concentration).

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane, often used as an early indicator of intestinal absorption.[4]

Objective: To determine the effective permeability coefficient (Papp) of a test compound.

Materials:

  • 96-well filter plate (donor plate) with a hydrophobic PVDF membrane.

  • 96-well acceptor plate.

  • Lipid solution (e.g., 2% lecithin in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds and reference compounds with known permeability (e.g., propranolol, atenolol).

  • LC-MS/MS or UV-Vis plate reader for analysis.

Procedure:

  • Membrane Coating: Add a small volume (e.g., 5 µL) of the lipid solution to each well of the donor filter plate and allow the solvent to evaporate, forming an artificial membrane.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with buffer.

  • Donor Plate Preparation: Add the test compound solution (in buffer) to the wells of the donor plate.

  • Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Concentration Measurement: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: Calculate the effective permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium))

    where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the filter area, t is the incubation time, and [drug]equilibrium is the theoretical concentration if the compound were evenly distributed between the donor and acceptor wells.

Mandatory Visualizations

Signaling Pathway: Dopamine Transporter Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine_vesicle Dopamine in Vesicle L-DOPA->Dopamine_vesicle Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_synapse->Dopamine_Receptor Binding MAO MAO DAT->MAO Metabolites Metabolites MAO->Metabolites Methylphenidate Methylphenidate / This compound Methylphenidate->DAT Inhibition Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade

Caption: Inhibition of the dopamine transporter (DAT) by methylphenidate or this compound.

Experimental Workflow: In Vitro ADME Cascade

G Start Compound Synthesis PAMPA PAMPA (Permeability) Start->PAMPA Microsomal_Stability Microsomal Stability (Metabolism) Start->Microsomal_Stability Plasma_Protein_Binding Plasma Protein Binding Start->Plasma_Protein_Binding Data_Analysis Data Analysis & Prioritization PAMPA->Data_Analysis Microsomal_Stability->Data_Analysis Plasma_Protein_Binding->Data_Analysis Lead_Candidate Lead Candidate Selection Data_Analysis->Lead_Candidate

Caption: A typical in vitro ADME screening cascade for lead optimization.

Logical Relationship: Structure-Property Estimation

G Methylphenidate_Data Known Data: Methylphenidate Estimation Property Estimation Methylphenidate_Data->Estimation SAR_Principles Structure-Activity Relationship (SAR) Principles SAR_Principles->Estimation Piperidinyl_Pentanoate_Props Estimated Properties: This compound & Analogs Estimation->Piperidinyl_Pentanoate_Props

Caption: Logical flow for estimating properties of this compound.

Conclusion

This comparative guide provides a foundational benchmark for this compound and its analogs against the well-established compound, methylphenidate. Based on the available data and scientific estimations, it is hypothesized that this compound and its shorter-chain analogs will likely exhibit inhibitory activity at the dopamine and norepinephrine transporters, with negligible affinity for the serotonin transporter. The increasing lipophilicity with longer alkyl chains is expected to enhance membrane permeability and plasma protein binding, while potentially influencing metabolic stability.

It is imperative to underscore that the data presented for this compound and its simpler ester analogs are predictive. Experimental validation through the synthesis and rigorous testing of these compounds using the detailed protocols herein is essential to confirm these hypotheses and to fully elucidate their pharmacological and pharmacokinetic profiles. This guide serves as a roadmap for such future investigations, providing a robust framework for the rational design and development of novel piperidine-based therapeutics.

References

Safety Operating Guide

Safe Disposal of Piperidin-4-YL Pentanoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Piperidin-4-YL pentanoate, a compound that combines the chemical characteristics of a piperidine derivative and an ester.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. If an SDS is not available, the compound should be handled as a hazardous substance, taking into account the known risks associated with its constituent parts: piperidine and esters.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Wear nitrile gloves.

  • Body Protection: A lab coat or apron should be worn.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a fume hood.

Spill Management:

  • Small Spills (<50ml): Absorb the spill with an inert material such as vermiculite, dry sand, or cat litter.[1][2] Place the absorbent material into a labeled, sealable container for hazardous waste disposal.

  • Large Spills (>50ml): Evacuate the area and alert the appropriate emergency response personnel at your institution.

Disposal Procedures for this compound

The following step-by-step process outlines the recommended procedure for the disposal of this compound. This process is designed to mitigate risks and ensure compliance with general laboratory waste regulations.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step.

  • Designated Waste Container: Use a dedicated, clearly labeled "Non-halogenated Organic Liquid Waste" container. The container must be in good condition, compatible with the chemical, and have a secure lid.

  • Labeling: The label should include the full chemical name ("this compound"), the approximate quantity, and any known hazard symbols (e.g., toxic, flammable, corrosive).

Step 2: Transferring the Waste

  • Location: All transfers of the chemical waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Method: Carefully pour the this compound waste into the designated waste container. Avoid splashing. Use a funnel to prevent spills.

  • Container Closure: Securely close the waste container immediately after the transfer is complete. Do not leave the container open.

Step 3: Temporary Storage

  • Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[3] This area should be away from ignition sources, heat, and incompatible materials.

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to prevent the spread of any potential leaks.

Step 4: Arranging for Final Disposal

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a collection.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Quantitative Data Summary

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral) Harmful if swallowed.[4][5]
Acute Toxicity (Dermal) Toxic in contact with skin.[4][5][6]
Acute Toxicity (Inhalation) Toxic if inhaled.[4][5][6]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[4][5][6][7]
Flammability Highly flammable liquid and vapor.[4][6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_disposal Disposal Process cluster_storage Storage and Pickup PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Ensure Safety WasteContainer Select Labeled 'Non-halogenated Organic Liquid Waste' Container FumeHood->WasteContainer Begin Disposal Transfer Carefully Transfer Waste to Container WasteContainer->Transfer Seal Securely Seal the Waste Container Transfer->Seal Store Store in Designated Satellite Accumulation Area (SAA) Seal->Store Temporary Storage EHS Contact Environmental Health & Safety (EHS) for Waste Pickup Store->EHS Documentation Complete Waste Disposal Forms EHS->Documentation Finalize

Caption: Logical workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.